molecular formula C22H44N6O10 B1665167 Arbekacin CAS No. 51025-85-5

Arbekacin

Cat. No.: B1665167
CAS No.: 51025-85-5
M. Wt: 552.6 g/mol
InChI Key: MKKYBZZTJQGVCD-XTCKQBCOSA-N
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Description

Arbekacin is a kanamycin that is kanamycin B bearing an N-(2S)-4-amino-2-hydroxybutyryl group on the aminocyclitol ring. It has a role as an antimicrobial agent, a protein synthesis inhibitor, an antibacterial agent and an antibacterial drug. It is a member of kanamycins and an aminoglycoside. It is functionally related to a kanamycin B.
An semisynthetic aminoglycoside antibiotic. Often used for treatment of multi-resistant bacterial infection such as methicillin-resistant Staphylococcus aureus (MRSA).
This compound is a semisynthetic aminoglycoside antibiotic derived from dibekacin with activity against both gram-positive and gram-negative bacteria. This compound is most commonly used in the treatment of multi-resistant bacterial infections.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKYBZZTJQGVCD-XTCKQBCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048319
Record name Arbekacin
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Molecular Weight

552.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arbekacin
Source Human Metabolome Database (HMDB)
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Solubility

4.10e+01 g/L
Record name Arbekacin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

51025-85-5
Record name Arbekacin
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Record name Arbekacin [INN]
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Record name Arbekacin
Source DrugBank
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Record name ARBEKACIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 °C
Record name Arbekacin
Source DrugBank
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Record name Arbekacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015642
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Arbekacin's Mechanism of Action Against Methicillin-Resistant Staphylococcus aureus (MRSA): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, necessitating the development and thorough understanding of effective antimicrobial agents. Arbekacin, a semi-synthetic aminoglycoside antibiotic, has demonstrated significant efficacy against MRSA, including strains resistant to other aminoglycosides. This technical guide provides a comprehensive overview of the core mechanism of action of this compound against MRSA, detailing its molecular interactions, impact on bacterial physiology, and the experimental methodologies used to elucidate these functions. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in the discovery and development of novel anti-infective therapies.

Introduction to this compound

This compound is a derivative of dibekacin (B1670413) and is classified as a kanamycin-family aminoglycoside.[1] Its unique chemical structure, featuring a 1-N-((S)-4-amino-2-hydroxybutyryl) substituent, confers stability against many of the aminoglycoside-modifying enzymes (AMEs) that typically inactivate other members of this antibiotic class.[2] This intrinsic resistance to enzymatic degradation is a cornerstone of its potent activity against multi-drug resistant pathogens like MRSA.[2]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action of this compound against MRSA is the potent inhibition of bacterial protein synthesis.[3] This process can be dissected into several key stages, from cellular entry to the disruption of ribosomal function.

Cellular Uptake

Like other aminoglycosides, this compound's entry into the bacterial cell is an active process. It is facilitated by the bacterial membrane potential, an energy-dependent transport system.[3]

Targeting the 30S Ribosomal Subunit

Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome. The primary binding site is located on the 16S rRNA at helix 44 (h44), near the decoding center (A-site). This interaction involves specific contacts with nucleotides of the 16S rRNA and amino acid residues of the ribosomal protein S12.

Disruption of Protein Synthesis

This compound's binding to the 30S subunit disrupts protein synthesis through two primary mechanisms:

  • Inhibition of Translocation: this compound binding stalls the elongating ribosome in a conformation that is unfavorable for the binding of Elongation Factor G (EF-G). This significantly prolongs the translocation step, where the ribosome moves along the mRNA, from approximately 50 milliseconds to at least 2 seconds. This effective blockade of ribosomal movement halts the elongation of the polypeptide chain.

  • Induction of mRNA Miscoding: The interaction of this compound with the decoding center interferes with the accurate reading of the mRNA codons by the aminoacyl-tRNA. This leads to the incorporation of incorrect amino acids into the nascent polypeptide chain, resulting in the synthesis of non-functional or toxic proteins. This misreading contributes significantly to the bactericidal activity of this compound.

The culmination of these effects is the cessation of essential protein production, leading to bacterial cell death.

Quantitative Data on this compound's Efficacy

The in vitro activity of this compound against MRSA has been extensively documented. The following tables summarize key quantitative data, providing a comparative perspective on its potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Antimicrobials against MRSA

Antimicrobial AgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
This compound 11-2
Vancomycin1-22
Gentamicin>32>128
Amikacin8-32>32

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters of this compound Associated with Clinical Efficacy in MRSA Infections

PK/PD ParameterValue Associated with Clinical Cure/ImprovementReference(s)
Cmax/MIC >8
Cmax 7.9 to 12.5 µg/mL
Cmin < 2 µg/mL (for reducing nephrotoxicity)

Cmax represents the maximum serum concentration, and Cmin represents the trough serum concentration.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound against MRSA.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of MRSA.

Methodology (Broth Microdilution):

  • Bacterial Culture: Prepare an overnight culture of the MRSA test strain (e.g., ATCC 43300) in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of a microtiter plate.

  • Antibiotic Dilution: Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate. The final concentration range should typically span from 0.06 to 128 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Assay

Objective: To assess the rate and extent of bactericidal activity of this compound against MRSA over time.

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of MRSA in CAMHB as described for the MIC assay (final density of ~5 x 10⁵ CFU/mL).

  • Experimental Setup: Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the predetermined MIC). Include a growth control tube without any antibiotic.

  • Inoculation and Incubation: Inoculate each tube with the prepared MRSA suspension and incubate at 37°C with shaking.

  • Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each tube.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or Phosphate-Buffered Saline (PBS).

  • Plate a defined volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (MHA) plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Count the number of colonies on the plates (colony-forming units, CFU) and calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time to generate the time-kill curves. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.

In Vitro Translation Assay

Objective: To directly measure the inhibitory effect of this compound on protein synthesis in a cell-free system.

Methodology:

  • Preparation of Cell-Free Extract:

    • Culture MRSA to mid-log phase and harvest the cells.

    • Lyse the cells using methods such as sonication or French press in a suitable buffer (e.g., HEPES-Polymix buffer).

    • Centrifuge the lysate at high speed to pellet cell debris and obtain the S30 cell-free extract containing ribosomes and other translation machinery components.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • S30 cell-free extract.

    • An energy source (ATP, GTP) and an energy-regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase).

    • A mixture of amino acids.

    • A reporter mRNA (e.g., encoding luciferase or green fluorescent protein).

    • Varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Measurement of Protein Synthesis: At different time points, measure the amount of newly synthesized protein. For a luciferase reporter, this can be done by measuring luminescence after adding the luciferin (B1168401) substrate. For a GFP reporter, fluorescence can be measured.

  • Data Analysis: Plot the amount of synthesized protein against time for each this compound concentration. The inhibition of protein synthesis can be quantified by determining the IC₅₀ (the concentration of this compound that causes 50% inhibition).

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental workflows used to study it.

Arbekacin_Mechanism_of_Action cluster_cell MRSA Cell Arbekacin_ext This compound (Extracellular) Arbekacin_int This compound (Intracellular) Arbekacin_ext->Arbekacin_int Energy-dependent Transport Ribosome 30S Ribosomal Subunit Arbekacin_int->Ribosome Irreversible Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibition & Miscoding Nonfunctional_Proteins Non-functional/ Toxic Proteins Protein_Synthesis->Nonfunctional_Proteins Leads to Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition of essential protein production leads to Nonfunctional_Proteins->Cell_Death

Caption: Logical flow of this compound's mechanism of action against MRSA.

Experimental_Workflow_Efficacy cluster_workflow Experimental Workflow for Efficacy Assessment Start MRSA Strain (e.g., ATCC 43300) MIC MIC Determination (Broth Microdilution) Start->MIC Time_Kill Time-Kill Assay Start->Time_Kill PAE Post-Antibiotic Effect (PAE) Determination Start->PAE InVitro_Translation In Vitro Translation Assay Start->InVitro_Translation MIC->Time_Kill Provides concentration for assay Data_Analysis Data Analysis and Interpretation Time_Kill->Data_Analysis PAE->Data_Analysis InVitro_Translation->Data_Analysis Efficacy_Profile Comprehensive Efficacy Profile Data_Analysis->Efficacy_Profile

Caption: Generalized workflow for assessing this compound's efficacy.

Arbekacin_Resistance_AMEs cluster_resistance This compound's Stability Against Aminoglycoside-Modifying Enzymes (AMEs) This compound This compound AMEs Aminoglycoside-Modifying Enzymes (e.g., APH, AAC, ANT) This compound->AMEs Resistant to modification by many AMEs Activity_Maintained Antibacterial Activity Maintained This compound->Activity_Maintained Inactivation Enzymatic Inactivation AMEs->Inactivation Leads to AMEs->Activity_Maintained Ineffective against This compound Other_Aminoglycosides Other Aminoglycosides (e.g., Gentamicin, Tobramycin) Other_Aminoglycosides->AMEs

Caption: Logical relationship of this compound's resistance to AMEs.

Conclusion

This compound stands as a potent anti-MRSA agent due to its multifaceted mechanism of action centered on the irreversible inhibition of protein synthesis. Its unique structural modifications provide a crucial advantage by conferring resistance to the primary mechanisms of aminoglycoside inactivation. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and novel anti-MRSA compounds. A thorough understanding of its core mechanisms is paramount for its effective clinical application and for guiding the development of the next generation of antibiotics to combat the persistent threat of MRSA.

References

The Genesis and Evolution of Arbekacin Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the History, Discovery, and Scientific Foundation of a Potent Aminoglycoside

Abstract

Arbekacin sulfate (B86663) is a semisynthetic aminoglycoside antibiotic with a distinguished history in the management of severe bacterial infections, particularly those caused by methicillin-resistant Staphylococcus aureus (MRSA). Developed in an era of burgeoning antibiotic resistance, its unique chemical structure confers stability against many of the enzymes that inactivate other aminoglycosides. This technical guide provides a comprehensive overview of the history and discovery of this compound, its chemical synthesis, mechanism of action, and key experimental data that have defined its clinical utility. Detailed summaries of its antimicrobial activity, pharmacokinetic profile, and clinical efficacy are presented, supported by structured data tables and methodological descriptions. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound sulfate's journey from laboratory synthesis to clinical staple.

History and Discovery: A Timeline

The development of this compound was a direct response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. Its story begins with the modification of natural aminoglycosides to create more robust therapeutic agents.

  • 1972: The foundational discovery of the molecule that would become this compound sulfate is made.[1][2] The primary goal was to create an aminoglycoside resistant to common modifying enzymes.[1][2][3]

  • 1973: Famed Japanese microbial chemist Hamao Umezawa, along with his collaborators S. Kondo, K. Iinuma, H. Yamamoto, and K. Maeda, successfully synthesize this compound from dibekacin (B1670413).[4] The key modification was the 1-N-acylation of dibekacin with (S)-4-amino-2-hydroxybutyric acid, a structural change that sterically hinders the binding of inactivating enzymes.[5]

  • 1990: After extensive preclinical and clinical evaluation, this compound is officially registered and launched for clinical use in Japan under the trade name Habekacin®.[4][6] It was specifically indicated for the treatment of pneumonia and sepsis caused by MRSA.[1][3][6]

  • Post-1990s: this compound's use expands, and it becomes a critical tool against MRSA in other countries, including Korea (since 2000).[6] Numerous studies confirm its efficacy and explore its activity against other multi-drug resistant organisms.[4][6]

  • Present: this compound remains an important antibiotic for treating severe, resistant infections. It is no longer under patent, and generic versions are available.[4] Research continues to explore its synergistic effects with other antibiotics and its potential role against emerging multidrug-resistant Gram-negative bacteria.[3]

History_of_this compound cluster_timeline Timeline of this compound Sulfate Discovery and Development N1972 1972 Initial Discovery N1973 1973 Synthesized by Hamao Umezawa's Group N1972->N1973 Synthesis N1990 1990 Launched in Japan as Habekacin® N1973->N1990 Clinical Development N2000 Post-1990s Expanded use in Korea and other regions N1990->N2000 Market Expansion Present Present Established anti-MRSA agent; Ongoing research N2000->Present Continued Use

Caption: Key milestones in the history of this compound sulfate.

Chemical Synthesis

This compound is a semisynthetic derivative of kanamycin (B1662678) B. The synthesis pathway is a multi-step process designed to first produce the intermediate dibekacin (3',4'-dideoxykanamycin B) and then acylate its 1-amino group.

Arbekacin_Synthesis cluster_workflow Simplified Synthesis Workflow: Kanamycin B to this compound Start Kanamycin B (Starting Material) Step1 Protection of Amino and Hydroxyl Groups Start->Step1 Step2 Elimination of 3' and 4' Hydroxyl Groups (Formation of double bond) Step1->Step2 Step3 Deprotection and Catalytic Hydrogenation Step2->Step3 Intermediate Dibekacin (3',4'-dideoxykanamycin B) Step3->Intermediate Step4 Selective Protection of Amino Groups Intermediate->Step4 Step5 1-N-Acylation with (S)-4-amino-2-hydroxybutyric acid Step4->Step5 Step6 Final Deprotection and Hydrogenation Step5->Step6 End This compound Sulfate (Final Product) Step6->End

Caption: High-level workflow for the chemical synthesis of this compound.
Experimental Protocol: Synthesis from Kanamycin B

The following protocol is a summarized representation based on described chemical synthesis methods.[7][8]

  • Protection: Kanamycin B is treated with reagents such as tert-butoxycarbonyl (Boc) anhydride (B1165640) to protect the five amino groups. The 4" and 6" hydroxyl groups are subsequently protected, often via aldol (B89426) condensation.

  • Elimination: The 3' and 4' hydroxyl groups are eliminated to form a double bond. This can be achieved using reagents like triphenylphosphine (B44618) and 2,4,5-triiodoimidazole.

  • Intermediate Formation (Dibekacin): The protecting groups are removed under acidic conditions (e.g., in a methanol (B129727) solution of hydrochloric acid). Catalytic hydrogenation of the double bond then yields dibekacin.

  • Selective Acylation: The dibekacin intermediate undergoes selective protection of its 3, 2', 6', and 3" amino groups. The unprotected 1-amino group is then acylated using an activated ester of (S)-4-amino-2-hydroxybutyric acid.

  • Final Product Formation: All remaining protecting groups are removed (e.g., with trifluoroacetic acid followed by hydrazinolysis). A final catalytic hydrogenation step yields this compound, which is then typically converted to its sulfate salt for pharmaceutical use.

Mechanism of Action

Like all aminoglycosides, this compound's bactericidal effect stems from its ability to inhibit protein synthesis in susceptible bacteria.[9][10]

  • Cellular Uptake: this compound enters the bacterial cell via an energy-dependent transport system.[9]

  • Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the 30S subunit of the bacterial ribosome.[4][11][12] This binding is highly specific, involving interactions with four nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[11][12]

  • Inhibition of Protein Synthesis: This binding event interferes with the decoding site on the ribosome. It disrupts the proper interaction between the mRNA codon and the tRNA anticodon, leading to two primary consequences:

    • Misreading of mRNA: Incorrect amino acids are incorporated into the nascent polypeptide chain, resulting in the production of non-functional, aberrant, or toxic proteins.[9][10][11]

    • Premature Termination/Polysome Breakup: The translation process can be prematurely terminated, and polysomes can break up into non-functional monosomes.[12]

  • Cell Death: The accumulation of faulty proteins and the shutdown of essential protein synthesis ultimately lead to bacterial cell death.

Arbekacin_MoA cluster_pathway This compound's Mechanism of Action: Inhibition of Bacterial Protein Synthesis This compound This compound BacterialCell Bacterial Cell Wall This compound->BacterialCell Enters Cell Ribosome30S 30S Ribosomal Subunit BacterialCell->Ribosome30S Binds to Misreading Codon Misreading Ribosome30S->Misreading Causes Inhibition Inhibition of Translocation Ribosome30S->Inhibition Causes mRNA mRNA Template mRNA->Ribosome30S Translation tRNA tRNA tRNA->Ribosome30S AberrantProtein Aberrant/Non-functional Proteins Misreading->AberrantProtein Leads to CellDeath Bacterial Cell Death AberrantProtein->CellDeath Contributes to Inhibition->CellDeath Contributes to

Caption: The signaling pathway of this compound leading to bacterial cell death.

Quantitative Data Summary

Antimicrobial Activity (MIC)

This compound demonstrates potent activity against a wide range of pathogens, most notably MRSA isolates that are often resistant to other aminoglycosides. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

OrganismIsolate Source/StudyMIC₅₀ (µg/mL)MIC₈₀ (µg/mL)MIC₉₀ (µg/mL)
MRSAPediatric Patients, Japan[13]0.391.56-
MRSA1,056 Clinical Isolates, Japan[12]-1.0-
MRSA278 Clinical Isolates, Korea[3]--1.0
MRCNS122 Clinical Isolates, Korea[3]--2.0
S. aureus (MSSA & MRSA)1991 Isolates, Japan[14]--3.13
E. coli1991 Isolates, Japan[14]--≤ 3.13
K. pneumoniae1991 Isolates, Japan[14]--≤ 3.13
P. aeruginosa1991 Isolates, Japan[14]--50
Imipenem-Resistant A. baumanniiMulti-center[3]8.0-32

MRCNS: Methicillin-Resistant Coagulase-Negative Staphylococci

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been studied in various populations. It follows a two-compartment model and, like other aminoglycosides, its clearance is highly dependent on renal function.[11][15]

ParameterValuePopulation/Context
Half-life (t½) ~1.2 - 2.5 hoursPre- and school-age children[13]
4.96 hoursNeonates[13]
Peak Concentration (Cmax) 4.85 - 8.83 µg/mLPediatric patients (dose-dependent)[13]
~16.2 µg/mLAdults, 200 mg q.d. dose[2]
~22.7 µg/mLAdults, high-dose therapy[1]
Trough Concentration (Ctrough) ~1.1 µg/mLAdults, 200 mg q.d. dose[2]
< 2.0 µg/mLTarget for high-dose therapy[1]
Drug Clearance (CL) Related to Creatinine Clearance (CLcr), Age, and Weight[11]Population PK Model
Volume of Distribution (Vd) Peripheral compartment: 50.6 L (Pneumonia), 24.3 L (Sepsis)[11]Infected Patients
Urinary Excretion 40.1 - 56.5%Within 6-8 hours in children[13]
Clinical Efficacy

Clinical trials have consistently demonstrated this compound's high efficacy in treating MRSA infections, often comparable to vancomycin (B549263).

Study FocusTreatment GroupsClinical Efficacy RateBacteriological Eradication Rate
MRSA Infections (Phase III)[7]This compound vs. Vancomycin97.5% (Overall Cure)97.5% (Overall Cure)
100% (Overall Cure)100% (Overall Cure)
Skin/Soft Tissue MRSA[16]This compound vs. Vancomycin67.2%73.0%
78.0%83.1%
MRSA Pneumonia/Sepsis[1]This compound (High-Dose)66.7%62.5%
MRSA Pneumonia[2]This compound (200 mg q.d.)71.4%46.2%
Pediatric MRSA Infections[13]This compound70.0%70.0%

Key Experimental Methodologies

Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is determined using standardized methods to ensure reproducibility and clinical relevance.

  • Method: Broth microdilution is the reference method, performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[17][18]

  • Protocol Outline (Broth Microdilution):

    • Inoculum Preparation: A standardized inoculum of the test organism (e.g., MRSA) is prepared, typically adjusted to a 0.5 McFarland standard and then diluted to a final concentration of ~5 × 10⁵ CFU/mL in the test wells.[17]

    • Antibiotic Dilution: A stock solution of this compound sulfate is prepared and serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges tested are 0.03 to 32 µg/mL or higher.[17]

    • Inoculation: The standardized bacterial suspension is added to each well containing the antibiotic dilutions.

    • Incubation: The plates are incubated at 35-37°C for 16-20 hours in ambient air.

    • MIC Determination: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.[17]

  • Disk Diffusion: The disk diffusion method (e.g., Kirby-Bauer) is also used for routine testing. A 30-µg this compound disk is applied to an inoculated agar (B569324) plate, and the diameter of the zone of inhibition is measured after incubation.[9] Interpretive criteria (Susceptible, Intermediate, Resistant) are based on established zone diameter breakpoints.

Clinical Trial Protocol Example

The following is a representative protocol structure based on a Phase III, multicenter, randomized, active-controlled trial comparing this compound to Vancomycin for MRSA infections.[7]

  • Objective: To evaluate the safety and efficacy of this compound sulphate injection versus Vancomycin injection in patients diagnosed with MRSA infection.

  • Study Design: A multicenter, open-label, randomized, comparative, parallel-group, active-controlled study.

  • Patient Population: Adult patients with microbiologically confirmed MRSA infections (e.g., skin and soft tissue infections, community-acquired pneumonia).

  • Randomization & Blinding: Patients are randomized in a 1:1 ratio to receive either this compound or Vancomycin. The study is open-label.

  • Treatment Regimen:

    • This compound Group: 200 mg administered once daily (OD) by intravenous infusion.

    • Vancomycin Group: 1000 mg administered twice daily (BD) by intravenous infusion.

    • Duration: Treatment for 7 to 14 days.

  • Primary Endpoint: Overall cure rate at the end of therapy, defined as the resolution of clinical signs and symptoms of infection (clinical cure) and the eradication of the baseline MRSA pathogen (microbiological cure).

  • Safety Assessment: Monitoring of adverse events, vital signs, and laboratory parameters (hematology, serum chemistry including renal and liver function tests) throughout the study.

Conclusion

The discovery and development of this compound sulfate represent a significant achievement in medicinal chemistry and the fight against antimicrobial resistance. Born from a targeted effort to overcome enzymatic inactivation, it has served for decades as a reliable agent against MRSA. Its well-defined mechanism of action, predictable pharmacokinetics, and proven clinical efficacy underscore its value. As the landscape of infectious diseases continues to evolve, the foundational knowledge of this compound's history, synthesis, and performance provides a valuable framework for the development of future anti-infective agents. This guide has consolidated the core technical information, offering researchers and developers a detailed resource on this important aminoglycoside.

References

Arbekacin: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semi-synthetic aminoglycoside antibiotic renowned for its efficacy against multi-drug resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1] Originally synthesized from dibekacin (B1670413) in 1973, its unique chemical structure confers resistance to many of the bacterial enzymes that inactivate other aminoglycosides.[1] This technical guide provides an in-depth exploration of the chemical structure and synthetic pathways of this compound, presenting key data and methodologies for scientific professionals.

Chemical Structure of this compound

This compound is a derivative of kanamycin (B1662678) B, belonging to the 4,6-disubstituted 2-deoxystreptamine (B1221613) subclass of aminoglycosides. Its chemical backbone consists of three rings: a central 2-deoxystreptamine (ring II), linked to a 3-amino-3-deoxy-D-glucose (ring I) and a 2,6-diamino-2,3,4,6-tetradeoxy-D-erythro-hexopyranose (ring III). The key structural modification that defines this compound is the attachment of an (S)-4-amino-2-hydroxybutyryl (AHB) moiety at the N-1 position of the 2-deoxystreptamine ring. This side chain sterically hinders the binding of aminoglycoside-modifying enzymes, which are a primary mechanism of bacterial resistance.

The chemical structure of this compound is complex, with multiple stereocenters. Its systematic IUPAC name is (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide.[2]

Below is a diagram illustrating the core components of the this compound molecule.

Arbekacin_Structure cluster_aminoglycoside This compound Core Structure Deoxystreptamine 2-Deoxystreptamine (Ring II) Ring_I 3-Amino-3-deoxy- D-glucose (Ring I) Deoxystreptamine->Ring_I O-glycosidic bond Ring_III 2,6-Diamino-2,3,4,6-tetradeoxy- D-erythro-hexopyranose (Ring III) Deoxystreptamine->Ring_III O-glycosidic bond AHB_side_chain (S)-4-amino-2-hydroxybutyryl (AHB) Side Chain Deoxystreptamine->AHB_side_chain N-acylation at N-1 caption Conceptual Diagram of this compound's Chemical Structure

Caption: Conceptual Diagram of this compound's Chemical Structure

Quantitative Data

The key physicochemical properties of this compound and its sulfate (B86663) salt are summarized in the table below.

PropertyThis compoundThis compound SulfateReference(s)
Molecular Formula C₂₂H₄₄N₆O₁₀C₂₂H₄₄N₆O₁₀・H₂SO₄[2][3]
Molecular Weight 552.6 g/mol 650.7 g/mol [2][3]
CAS Number 51025-85-5104931-87-5[2][3]
Appearance PowderPowder[3]
Solubility -Very soluble in water[3]

Synthesis of this compound

The synthesis of this compound is a multi-step semi-synthetic process that begins with Kanamycin B, a naturally occurring aminoglycoside. The overall strategy involves the conversion of Kanamycin B to Dibekacin (3',4'-dideoxykanamycin B), followed by the selective acylation of Dibekacin with the AHB side chain.

The synthesis can be broadly divided into the following key stages:

  • Synthesis of Dibekacin from Kanamycin B: This involves the protection of the amino and certain hydroxyl groups of Kanamycin B, followed by the deoxygenation at the 3' and 4' positions, and subsequent deprotection.

  • Synthesis of the (S)-4-amino-2-hydroxybutyryl (AHB) side chain: This chiral side chain is synthesized separately.

  • Selective N-acylation of Dibekacin: The 1-amino group of Dibekacin is selectively acylated with the activated AHB side chain.

  • Final Deprotection and Purification: Removal of all protecting groups to yield this compound, followed by purification.

The following diagram illustrates a representative workflow for the synthesis of this compound.

Arbekacin_Synthesis_Workflow cluster_synthesis This compound Synthesis Pathway Kanamycin_B Kanamycin B Protected_Kanamycin_B Protected Kanamycin B Kanamycin_B->Protected_Kanamycin_B Protection of amino and hydroxyl groups Didehydro_intermediate 3',4'-Didehydro Intermediate Protected_Kanamycin_B->Didehydro_intermediate Formation of 3',4'-double bond Dibekacin Dibekacin Didehydro_intermediate->Dibekacin Hydrogenation and Deprotection Protected_Dibekacin Selectively Protected Dibekacin Dibekacin->Protected_Dibekacin Selective protection of amino groups (except N-1) Acylated_Intermediate N-1 Acylated Intermediate Protected_Dibekacin->Acylated_Intermediate Acylation with activated AHB This compound This compound Acylated_Intermediate->this compound Final Deprotection AHB_synthesis Synthesis of activated (S)-4-amino-2-hydroxybutyryl (AHB) side chain AHB_synthesis->Acylated_Intermediate caption General Synthetic Workflow for this compound

Caption: General Synthetic Workflow for this compound

Experimental Protocols

The following sections provide an overview of the methodologies for key experimental steps in the synthesis of this compound, based on published patent literature. These are intended to be illustrative of the synthetic strategy rather than exhaustive, replicable protocols.

Synthesis of 3',4'-dideoxy-3',4'-didehydro-kanamycin B from Kanamycin B

This initial stage aims to create the dibekacin precursor with a double bond at the 3' and 4' positions.

  • Protection of Amino and Hydroxyl Groups:

    • Objective: To protect the five amino groups and the 4" and 6" hydroxyl groups of Kanamycin B to prevent them from reacting in subsequent steps.

    • Methodology: The five amino groups of Kanamycin B are protected using a suitable protecting group, such as tert-butoxycarbonyl (Boc). This is typically achieved by reacting Kanamycin B with di-tert-butyl dicarbonate (B1257347) in the presence of a base. The 4" and 6" hydroxyl groups can be protected via aldol (B89426) condensation.

  • Formation of the 3',4'-Double Bond:

    • Objective: To eliminate the 3' and 4' hydroxyl groups to form a double bond.

    • Methodology: The protected Kanamycin B is reacted with reagents such as 2,4,5-triiodoimidazole, triphenylphosphine, and imidazole. This promotes the elimination of the 3' and 4' hydroxyl groups.

  • Deprotection:

    • Objective: To remove the protecting groups to yield 3',4'-dideoxy-3',4'-didehydro-kanamycin B.

    • Methodology: The protecting groups are removed under acidic conditions, for instance, using a hydrochloric acid solution in methanol.

Synthesis of this compound from 3',4'-dideoxy-3',4'-didehydro-kanamycin B
  • Protection of Amino and Hydroxyl Groups:

    • Objective: To protect all amino and hydroxyl groups of the didehydro-kanamycin B intermediate before selective acylation.

    • Methodology: All reactive groups can be protected using a silylating agent like trimethylsilyl (B98337) acetate.

  • Selective Acylation at the 1-Amino Position:

    • Objective: To introduce the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position.

    • Methodology: The fully protected intermediate is acylated using a synthetically prepared active ester of the AHB side chain. The AHB side chain itself requires protection of its amino group before activation.

  • Deprotection:

    • Objective: To remove the protecting groups from the acylated intermediate.

    • Methodology: The protecting groups are removed in a stepwise manner. For instance, silyl (B83357) groups can be removed with hydrochloric acid, and other protecting groups on the AHB side chain can be removed with reagents like hydrazine (B178648) hydrate.

  • Final Hydrogenation:

    • Objective: To reduce the 3',4'-double bond to yield this compound.

    • Methodology: The deprotected, acylated intermediate is subjected to catalytic hydrogenation, for example, using platinum oxide as a catalyst in a suitable solvent system like acetic acid and water.[4]

Conclusion

The chemical structure of this compound, with its characteristic (S)-4-amino-2-hydroxybutyryl side chain, is key to its stability against bacterial resistance mechanisms. Its semi-synthetic production from Kanamycin B is a complex but well-established process involving strategic protection, modification, and deprotection steps. This guide provides a foundational understanding of the chemistry of this compound for professionals in the field of drug discovery and development. Further research into novel synthetic routes and derivatives continues to be an active area of investigation to combat the growing challenge of antibiotic resistance.

References

An In-depth Technical Guide to the Pharmacological Properties of Arbekacin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arbekacin is a semi-synthetic aminoglycoside antibiotic derived from dibekacin.[1][2][3] Developed to counter the growing threat of antibiotic resistance, it is particularly noted for its potent activity against multi-drug resistant bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][4] Approved in Japan in 1990 for treating pneumonia and sepsis caused by MRSA, its unique structural modifications confer stability against many of the enzymes that inactivate other aminoglycosides. This guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, spectrum of activity, pharmacokinetics, pharmacodynamics, and clinical efficacy, supported by quantitative data and experimental methodologies.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the energy-dependent transport of the drug across the bacterial cell membrane. Once inside the cytoplasm, this compound irreversibly binds to the bacterial 30S ribosomal subunit.

Specifically, this compound interacts with four nucleotides of the 16S rRNA and a single amino acid of the S12 protein, interfering with the decoding site near nucleotide 1400. This binding disrupts the interaction with the wobble base of the tRNA anticodon. The consequences of this interference are twofold:

  • mRNA Misreading: It causes the misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the nascent polypeptide chain.

  • Inhibition of Translocation: It inhibits the translocation of the peptidyl-tRNA from the A-site to the P-site on the ribosome.

The resulting aberrant, non-functional, or even toxic proteins, coupled with the breakup of polysomes into non-functional monosomes, leads to the disruption of essential cellular processes and ultimately, bacterial cell death. A recent cryo-EM study revealed that the unique 3-amino-2-hydroxybutyric (AHB) moiety of this compound provides additional stabilizing interactions within the aminoglycoside binding pocket, contributing to a longer residence time on the ribosome and thus higher potency compared to its parent compounds.

Mechanism_of_Action cluster_bacterium Bacterial Cell Arbekacin_ext This compound (Extracellular) Transport Energy-Dependent Transport Arbekacin_ext->Transport Enters Cell Arbekacin_int This compound (Intracellular) Transport->Arbekacin_int Ribosome 30S Ribosomal Subunit Arbekacin_int->Ribosome Arbekacin_int->Ribosome Irreversibly Binds Protein_Synth Protein Synthesis Aberrant_Proteins Non-functional/ Toxic Proteins Ribosome->Aberrant_Proteins Causes mRNA Misreading mRNA mRNA mRNA->Ribosome Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Leads to

Caption: this compound's mechanism of action leading to bacterial cell death.

Spectrum of Activity and In Vitro Potency

This compound possesses a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Its primary clinical indication is for infections caused by MRSA. It also demonstrates potent activity against methicillin-resistant coagulase-negative staphylococci (MRCNS), multi-drug resistant Pseudomonas aeruginosa, and Acinetobacter baumannii. This compound often retains activity against strains resistant to other aminoglycosides like gentamicin (B1671437) and amikacin (B45834) due to its stability against aminoglycoside-modifying enzymes.

Table 1: In Vitro Activity of this compound and Comparators Against Key Pathogens
OrganismThis compound MIC (µg/mL)Amikacin MIC (µg/mL)Gentamicin MIC (µg/mL)Vancomycin MIC (µg/mL)Reference(s)
MRSA MIC₉₀: 1 - 4 MIC₉₀: 8 - 32MIC₉₀: 128MIC₈₀: 2
MRCNS MIC₉₀: 2 MIC₉₀: 128MIC₉₀: 256-
P. aeruginosa MIC₉₀: 4 MIC₉₀: 16MIC₉₀: 8-
A. baumannii MIC₅₀: 2 ---
Enterobacteriaceae MIC₅₀: 0.25 - 1 MIC₅₀: 1 - 2MIC₅₀: 0.25 - 1-
K. pneumoniae MIC₉₀: 1 - 4 ---

MIC₅₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 50%/90% of isolates.

Pharmacodynamics

The bactericidal activity of this compound is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid and extensive killing of bacteria. This is a hallmark characteristic of aminoglycoside antibiotics. A key pharmacodynamic parameter associated with the clinical efficacy of this compound is the ratio of the maximum serum concentration (Cmax) to the minimum inhibitory concentration (MIC), or Cmax/MIC . A Cmax/MIC ratio of 8 or higher has been shown to correlate well with bacteriological efficacy.

This compound also exhibits a significant post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the serum concentration of the drug has fallen below the MIC. This prolonged effect supports less frequent dosing intervals, such as once-daily administration.

Pharmacokinetics

Absorption

Like other aminoglycosides, this compound is poorly absorbed from the gastrointestinal tract and must be administered parenterally, typically via intravenous (IV) infusion or intramuscular (IM) injection. Peak plasma concentrations are generally reached within 30 to 60 minutes following administration.

Distribution

The apparent volume of distribution (Vd) in subjects with normal renal function is approximately 0.28 to 0.37 L/kg. The Vd can be significantly different in infected patients compared to healthy subjects, with higher volumes observed in patients with pneumonia (50.6 L) versus those with sepsis (24.3 L). Protein binding is low, reported to be between 3-12%.

Metabolism and Elimination

This compound is not significantly metabolized in the body. Elimination occurs primarily through renal excretion via glomerular filtration. In healthy adults, a significant portion of the administered dose is excreted unchanged in the urine. For instance, after a 1-hour IV infusion of 200 mg, the mean urinary recovery rate after 24 hours was 86.8%. The elimination half-life (T½) in individuals with normal renal function is approximately 1.5 to 3 hours. This half-life is inversely proportional to creatinine (B1669602) clearance, and is significantly prolonged in patients with renal impairment.

Table 2: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults
ParameterValueDosing RegimenReference(s)
Cmax (Peak Serum Conc.) 13.20 ± 1.37 µg/mL200 mg (1-hr IV infusion)
5.6 µg/mL100 mg (30-min IM injection)
7.56 µg/mL100 mg (1-hr IV infusion)
T½ (Elimination Half-life) ~3 hours-
Vd (Volume of Distribution) 0.28 - 0.37 L/kg3 mg/kg (IM injection)
Protein Binding 3 - 12%-
Urinary Excretion (24h) 86.8 ± 4.94%200 mg (1-hr IV infusion)

Mechanisms of Resistance

Bacterial resistance to aminoglycosides typically occurs through three primary mechanisms:

  • Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation.

  • Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins that reduce the drug's binding affinity.

  • Reduced Permeability/Efflux: Changes in the bacterial cell envelope that limit drug uptake or active efflux of the drug from the cell.

This compound was specifically designed to be stable against many common AMEs produced by resistant bacteria, particularly MRSA. It is refractory to inactivation by enzymes such as aminoglycoside-phosphotransferase (APH) and aminoglycoside-adenyltransferase (AAD). While it can be modified by the bifunctional enzyme AAC(6')/APH(2''), its structural modifications provide a significant advantage over older aminoglycosides. However, high-level resistance can still emerge, sometimes involving multiple resistance mechanisms.

Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms to Aminoglycosides cluster_arbekacin_advantage This compound's Advantage This compound This compound Enzymatic_Mod Enzymatic Modification (AMEs: APH, AAD, AAC) This compound->Enzymatic_Mod Inactivation Efflux Reduced Permeability & Efflux Pumps This compound->Efflux Expulsion Ribosome Ribosome This compound->Ribosome Binding Target_Mod Target Site Alteration (Ribosomal Mutations) Target_Mod->Ribosome Alters Target Stability Structural Stability Stability->Enzymatic_Mod Resists most AMEs

Caption: Overview of aminoglycoside resistance and this compound's stability.

Clinical Efficacy and Safety

This compound has demonstrated significant clinical utility, particularly in the treatment of serious MRSA infections. Clinical trials have shown its efficacy to be comparable to that of vancomycin.

Table 3: Selected Clinical Efficacy Data for this compound
IndicationComparatorClinical Efficacy Rate (this compound)Clinical Efficacy Rate (Comparator)Reference(s)
MRSA Infections (Pneumonia, Sepsis) Vancomycin96.8% (Overall Cure)100% (Overall Cure)
MRSA Infections (General) -66.7% - 89.7%-
MRSA Skin & Soft Tissue Infections Vancomycin67.2%78.0% (P=0.265)
MRSA Sepsis -87.5%-
MRSA Pneumonia -90.5%-
Adverse Effects

The most significant adverse effects associated with this compound are consistent with the aminoglycoside class:

  • Nephrotoxicity (Kidney Damage): This risk is increased in patients with pre-existing renal impairment and with concomitant use of other nephrotoxic drugs. Monitoring of renal function is crucial during therapy.

  • Ototoxicity (Hearing and Balance Damage): Can manifest as hearing loss, tinnitus, or dizziness. This can be irreversible. Caution is advised in patients with a family history of aminoglycoside-induced deafness.

Other reported adverse reactions include rash, fever, nausea, vomiting, and elevated liver transaminases.

Drug Interactions
  • Nephrotoxic/Ototoxic Drugs: Co-administration with drugs like vancomycin, cisplatin, amphotericin B, cyclosporine, and loop diuretics (e.g., furosemide) can increase the risk of kidney and ear toxicity.

  • Neuromuscular Blockers: this compound can potentiate the effects of neuromuscular blocking agents, potentially leading to respiratory depression.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of this compound against bacterial isolates, following CLSI (Clinical and Laboratory Standards Institute) guidelines.

MIC_Workflow start Start prep_inoculum 1. Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) start->prep_inoculum inoculate_wells 3. Inoculate Microtiter Plate Wells with Bacterial Suspension prep_inoculum->inoculate_wells prep_dilutions 2. Prepare Serial Two-Fold Dilutions of this compound in Cation-Adjusted Mueller-Hinton Broth prep_dilutions->inoculate_wells controls 4. Include Positive (No Drug) and Negative (No Bacteria) Growth Controls inoculate_wells->controls incubate 5. Incubate Plates (e.g., 35°C for 16-20 hours) controls->incubate read_results 6. Visually Inspect for Turbidity (Bacterial Growth) incubate->read_results determine_mic 7. Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Methodology:

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Drug Dilution: this compound is serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Each well (except for the negative control) is inoculated with the standardized bacterial suspension.

  • Controls: A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are included on each plate.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air) at 35°C ± 2°C for 16 to 20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Pharmacokinetic Analysis in Human Subjects

This protocol describes a typical experimental design for a single-dose pharmacokinetic study of intravenously administered this compound in healthy volunteers.

Methodology:

  • Subject Enrollment: A cohort of healthy adult volunteers meeting specific inclusion/exclusion criteria (e.g., normal renal function) is enrolled after providing informed consent.

  • Drug Administration: A single dose of this compound (e.g., 200 mg) is administered as a constant rate intravenous infusion over a fixed period (e.g., 60 minutes).

  • Blood Sampling: Serial blood samples are collected at predetermined time points. A typical schedule would include a pre-dose sample and multiple post-infusion samples (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours after the start of infusion).

  • Sample Processing: Blood samples are centrifuged to separate plasma or serum, which is then stored at a low temperature (e.g., -20°C or lower) until analysis.

  • Bioanalysis: The concentration of this compound in the plasma/serum samples is quantified using a validated analytical method, such as fluorescence polarization immunoassay (FPIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Modeling: The resulting concentration-time data for each subject are analyzed using pharmacokinetic software. The data are typically fitted to a compartmental model (e.g., a two-compartment open model) to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance (CL), volume of distribution (Vd), and elimination half-life (T½).

PK_Model Dose IV Dose Central Central Compartment (Plasma) Vc Dose->Central k_in Peripheral Peripheral Compartment (Tissues) Vp Central->Peripheral k12 Elimination Elimination (Renal Clearance) CL Central->Elimination k10

Caption: A two-compartment model for this compound pharmacokinetics.

References

Arbekacin's Antibacterial Spectrum: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the potent aminoglycoside's activity against a wide range of clinically significant pathogens, its mechanism of action, and methodologies for its evaluation.

Arbekacin, a semi-synthetic aminoglycoside antibiotic, has emerged as a critical agent in the fight against multidrug-resistant organisms, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, detailing its in vitro activity, mechanism of action, and the experimental protocols essential for its scientific evaluation.

In Vitro Antibacterial Spectrum

This compound demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[4][5][6] Its efficacy is particularly pronounced against strains that have developed resistance to other aminoglycosides like gentamicin, tobramycin, and amikacin.[4][7]

Gram-Positive Bacteria

The hallmark of this compound's antibacterial profile is its potent activity against MRSA.[4][7][8] It is also effective against methicillin-susceptible Staphylococcus aureus (MSSA) and coagulase-negative staphylococci.[7][9] All tested isolates of staphylococci, regardless of their methicillin (B1676495) susceptibility, were inhibited by ≤4 microg/mL of this compound.[9]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)11-4[9]
Staphylococcus aureus (MSSA)0.250.5[10]
Staphylococcus epidermidis-0.5[4]
Coagulase-Negative Staphylococci (CNS)-1-4[9]
Gram-Negative Bacteria

This compound exhibits significant activity against a range of Gram-negative pathogens, including members of the Enterobacteriaceae family and non-fermenting bacilli.[1][4][5] Its potency against Pseudomonas aeruginosa and Acinetobacter baumannii is a notable feature.[5][11] Studies have shown this compound to be the most potent aminoglycoside tested against A. baumannii.[5]

OrganismMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli11[9]
Klebsiella pneumoniae≤3.13≤3.13[12]
Pseudomonas aeruginosa14[10]
Acinetobacter baumannii2>128[10]
Citrobacter freundii-16[9]
Enterobacter spp.≤3.13≤3.13[12]

Mechanism of Action and Resistance

This compound exerts its bactericidal effect by inhibiting protein synthesis.[13][14] This is achieved through its irreversible binding to the 30S ribosomal subunit of bacteria, which leads to misreading of the mRNA template and the production of non-functional proteins, ultimately resulting in cell death.[2][13][14]

A key advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of resistance to other aminoglycosides.[4][5][7] this compound is not inactivated by enzymes such as aminoglycoside-phosphotransferase (APH) (3') and aminoglycoside-adenyltransferase (AAD) (4').[4] While it can be inactivated by the bifunctional enzyme APH(2'')/AAC(6'), the rate of modification is significantly lower compared to gentamicin.[7]

Arbekacin_Mechanism cluster_bacterium Bacterial Cell Arbekacin_ext This compound Cell_Membrane Cell Membrane Arbekacin_ext->Cell_Membrane Uptake 30S_Ribosome 30S Ribosomal Subunit Cell_Membrane->30S_Ribosome Binding Protein_Synthesis Protein Synthesis 30S_Ribosome->Protein_Synthesis Inhibition Bacterial_Death Bacterial Cell Death Protein_Synthesis->Bacterial_Death

Mechanism of this compound's antibacterial action.

Experimental Protocols

Accurate determination of this compound's in vitro activity is crucial for both research and clinical applications. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

  • This compound sulfate (B86663) powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a final concentration range (e.g., 64 to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC determination by broth microdilution.

Disk Diffusion Susceptibility Testing

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound-impregnated disks (30 µg)

  • Bacterial inoculum standardized to a 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the entire surface of an MHA plate with the standardized inoculum.

  • Disk Application: Aseptically apply an this compound (30 µg) disk to the surface of the inoculated agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

  • Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) based on established clinical breakpoints from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[15]

Synergistic Activity

This compound has demonstrated synergistic effects when used in combination with other antibiotics, particularly β-lactams, against multidrug-resistant Gram-negative bacteria.[4] This combination therapy can enhance antibacterial activity and is a promising strategy for treating challenging infections.[5][11]

Conclusion

This compound stands as a potent aminoglycoside with a broad spectrum of antibacterial activity, most notably against MRSA and various multidrug-resistant Gram-negative pathogens. Its stability against many aminoglycoside-modifying enzymes contributes to its sustained efficacy. The standardized experimental protocols outlined in this guide are essential for the accurate assessment of its activity and for furthering research into its clinical applications. The potential for synergistic combinations further highlights this compound's importance in the current landscape of antimicrobial resistance.

References

In Vitro Activity of Arbekacin Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of Arbekacin against Pseudomonas aeruginosa, a critical opportunistic pathogen known for its intrinsic and acquired resistance to multiple antimicrobial agents. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes experimental workflows to support research and development efforts in the field of antimicrobial chemotherapy.

Quantitative Susceptibility Data

The in vitro potency of this compound against Pseudomonas aeruginosa has been evaluated in various studies. The minimum inhibitory concentration (MIC) is a key parameter to assess antimicrobial activity. Below is a summary of reported MIC values for this compound against clinical isolates of P. aeruginosa.

Study (Region)Number of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
SENTRY Antimicrobial Surveillance Program (USA, 2012)[1]904 (from pneumonia patients)-14
Prospective Study (South India, 2012)[2][3][4][5]1530.5 - >128464
Japanese Study (1991)[5]---50

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

These data indicate that this compound demonstrates potent activity against a significant proportion of P. aeruginosa isolates, although elevated MIC values are observed in some populations, highlighting the importance of continuous surveillance. A study noted that this compound was one of the most potent aminoglycosides tested against P. aeruginosa[1].

Experimental Protocols

Accurate and reproducible in vitro testing is fundamental to understanding the efficacy of an antimicrobial agent. The following sections detail the standardized methodologies for determining the MIC and assessing the bactericidal activity of this compound against Pseudomonas aeruginosa.

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Pseudomonas aeruginosa.

Materials:

  • This compound powder of known potency

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Pseudomonas aeruginosa isolates

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable sterile solvent as recommended by the manufacturer.

  • Preparation of Microtiter Plates: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Add 50 µL of the this compound stock solution to the first well of each row to be tested. c. Perform serial twofold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well containing the antibiotic. This will result in a range of this compound concentrations (e.g., from 64 µg/mL to 0.06 µg/mL). d. Include a growth control well (containing only CAMHB and the bacterial inoculum) and a sterility control well (containing only CAMHB) for each isolate.

  • Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically achieved by a 1:100 dilution of the 0.5 McFarland suspension into the inoculum broth, followed by the addition of 50 µL of this diluted inoculum to each well.

  • Incubation: Incubate the inoculated microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the organism.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-well Plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare Standardized P. aeruginosa Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Workflow for Minimum Inhibitory Concentration (MIC) Testing.

Time-Kill Curve Assay

Objective: To assess the rate and extent of killing of Pseudomonas aeruginosa by this compound at various concentrations.

Materials:

  • This compound

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Pseudomonas aeruginosa isolate with a known MIC to this compound

  • Sterile flasks or tubes

  • Shaking incubator (35°C ± 2°C)

  • Sterile saline for dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of P. aeruginosa in the logarithmic phase of growth. This is typically done by diluting an overnight culture into fresh CAMHB and incubating until it reaches a turbidity corresponding to approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare flasks or tubes containing CAMHB with this compound at desired concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). b. Include a growth control flask without any antibiotic. c. Inoculate each flask with the prepared bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling: a. Incubate all flasks in a shaking incubator at 35°C ± 2°C. b. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis prep_inoculum Prepare Log-Phase P. aeruginosa Inoculum inoculate Inoculate Flasks prep_inoculum->inoculate prep_flasks Prepare Flasks with This compound at Various MIC Multiples prep_flasks->inoculate incubate_sample Incubate and Sample at Timed Intervals (0, 2, 4, 6, 8, 24h) inoculate->incubate_sample serial_dilute Perform Serial Dilutions and Plate for CFU Count incubate_sample->serial_dilute plot_data Plot log10 CFU/mL vs. Time serial_dilute->plot_data

Workflow for Time-Kill Curve Assay.

Mechanism of Action and Resistance

This compound, like other aminoglycosides, exerts its antibacterial effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately cell death.

Resistance to aminoglycosides in Pseudomonas aeruginosa is multifactorial and can occur through several mechanisms:

  • Enzymatic Modification: Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug.

  • Reduced Permeability: Alterations in the outer membrane that limit the uptake of the antibiotic.

  • Efflux Pumps: Active transport of the drug out of the bacterial cell.

  • Target Site Modification: Alterations in the 16S rRNA, the binding site of aminoglycosides.

This compound was developed to be more stable against many common AMEs, which may contribute to its retained activity against some aminoglycoside-resistant strains.

Resistance_Mechanisms cluster_this compound This compound Action cluster_resistance P. aeruginosa Resistance Mechanisms This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to enzymes Aminoglycoside-Modifying Enzymes (AMEs) This compound->enzymes Inactivated by protein_synthesis Inhibition of Protein Synthesis ribosome->protein_synthesis Leads to permeability Reduced Outer Membrane Permeability permeability->this compound Blocks entry of efflux Efflux Pumps efflux->this compound Expels target_mod Target Site Modification (16S rRNA) target_mod->ribosome Alters binding site on

This compound's Mechanism of Action and Resistance in P. aeruginosa.

Conclusion

This compound demonstrates significant in vitro activity against a broad range of Pseudomonas aeruginosa isolates, including some that may be resistant to other aminoglycosides. The standardized protocols provided in this guide are essential for the accurate evaluation of its efficacy in a research setting. Further studies, particularly generating comprehensive time-kill kinetic data, are warranted to fully elucidate its bactericidal properties against diverse P. aeruginosa strains. Understanding the interplay between this compound and the various resistance mechanisms in P. aeruginosa will be crucial for optimizing its potential clinical applications.

References

Arbekacin's Interaction with the 30S Ribosomal Subunit: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin, a semisynthetic aminoglycoside antibiotic, exhibits potent bactericidal activity, particularly against multi-drug resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action involves the inhibition of bacterial protein synthesis through high-affinity binding to the 30S ribosomal subunit. This guide provides an in-depth technical overview of the molecular interactions between this compound and the 30S subunit, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound exerts its antibacterial effect by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery.[1][2][3] This binding event disrupts the fidelity of translation in several ways:

  • Interference with the Decoding Site: this compound specifically binds to a region of the 16S rRNA within the 30S subunit, near the A-site (aminoacyl-tRNA binding site).[4][5][6] This interaction involves four key nucleotides of the 16S rRNA and a single amino acid of the S12 ribosomal protein.[1][2][3] The binding pocket is located in the vicinity of nucleotide 1400 in the 16S rRNA, a region that interacts with the wobble base of the tRNA anticodon.[1]

  • Induction of Codon Misreading: By binding to the decoding center, this compound stabilizes a conformation of the ribosome that reduces the accuracy of codon-anticodon pairing.[7][8] This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[7]

  • Inhibition of Translocation: this compound has been shown to be a potent inhibitor of the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[5][9][10] This inhibition stalls protein synthesis.

  • Obstruction of Termination: The binding of this compound also interferes with the binding of release factors (RF1/RF2) to the ribosome, thereby inhibiting the termination of protein synthesis.[9][10]

A key structural feature of this compound is its (S)-4-amino-2-hydroxybutyryl (AHB) moiety attached at the N-1 position of the 2-deoxystreptamine (B1221613) (2-DOS) core.[5][10] This unique side chain forms additional interactions with rRNA nucleobases, providing enhanced stabilization of this compound within its binding pocket and contributing to its higher potency and ability to overcome common aminoglycoside resistance mechanisms.[4][5]

Quantitative Data

The efficacy of this compound's interaction with the 30S ribosomal subunit can be quantified through various parameters, including Minimum Inhibitory Concentrations (MICs) and inhibition constants (Ki).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Gram-Negative Bacilli
Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1.5 - 216
Klebsiella pneumoniae1664
Enterobacter cloacae0.758
Proteus spp.24>128
Pseudomonas aeruginosa1.5 - 48
Acinetobacter spp.4>128

(Data compiled from multiple studies. Values can vary based on the specific strains and testing methodologies)[1][3][4]

Table 2: Inhibition Constants (Ki) of this compound for Ribosomal Processes
Process InhibitedThis compound Ki (µM)Comparative Aminoglycoside Ki (µM)
Translocation~0.5Kanamycin: ~1.0, Dibekacin: ~1.0
GFP+ Protein Synthesis0.125-

(Data obtained from in vitro fast-kinetics based translocation and translation inhibition assays)[5][10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the 30S ribosomal subunit.

In Vitro Translation Inhibition Assay

This assay measures the ability of this compound to inhibit the synthesis of a reporter protein in a reconstituted bacterial translation system.

Materials:

  • Purified 70S ribosomes from E. coli

  • Initiation factors (IF1, IF2, IF3)

  • Elongation factors (EF-Tu, EF-Ts, EF-G)

  • Release factors (RF1, RF2)

  • Aminoacyl-tRNA synthetases

  • Bulk tRNA from E. coli

  • mRNA encoding a reporter protein (e.g., GFP+)

  • f[³H]Met-tRNAfMet

  • Amino acids

  • ATP and GTP

  • This compound stock solution

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)

  • Scintillation fluid and counter

Procedure:

  • Prepare the Reconstituted Translation System: Combine purified ribosomes, translation factors, aminoacyl-tRNA synthetases, and bulk tRNA in the reaction buffer.

  • Prepare the Reaction Mix: In separate tubes, prepare the complete reaction mixture containing the reconstituted system, mRNA, f[³H]Met-tRNAfMet, amino acids, ATP, and GTP.

  • Add this compound: Add varying concentrations of this compound to the experimental tubes. Include a no-drug control.

  • Initiate Translation: Start the reaction by incubating the tubes at 37°C.

  • Monitor Protein Synthesis: At different time points, take aliquots from each reaction tube and precipitate the synthesized proteins using trichloroacetic acid (TCA).

  • Quantify Incorporation: Collect the precipitated protein on filters, wash, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of synthesized protein as a function of time for each this compound concentration. Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) by fitting the data to an appropriate model.[10]

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

This technique provides high-resolution structural information about the binding of this compound to the ribosome.

Materials:

  • Purified 70S ribosomes

  • This compound

  • Cryo-EM grids (e.g., holey carbon grids)

  • Plunge-freezing apparatus (e.g., Vitrobot)

  • Cryo-electron microscope

  • Image processing software (e.g., RELION, CryoSPARC)

Procedure:

  • Complex Formation: Incubate purified 70S ribosomes with an excess of this compound to ensure saturation of the binding sites.

  • Grid Preparation: Apply a small volume (3-4 µL) of the this compound-ribosome complex solution to a cryo-EM grid.

  • Vitrification: Blot the grid to remove excess liquid and rapidly plunge-freeze it in liquid ethane (B1197151) cooled by liquid nitrogen. This process vitrifies the sample, preserving its native state.

  • Data Collection: Transfer the frozen grid to a cryo-electron microscope and collect a large dataset of images (micrographs) at high magnification.

  • Image Processing:

    • Particle Picking: Computationally identify individual ribosome particles from the micrographs.

    • 2D Classification: Group similar particle views to assess sample quality and initial heterogeneity.

    • 3D Reconstruction: Generate an initial 3D model and refine it to high resolution using iterative alignment and classification of the particles.

  • Model Building and Analysis: Fit atomic models of the ribosome and this compound into the final 3D density map to visualize the specific interactions at the binding site.[4][11][12][13]

Visualizing the Molecular Interactions and Workflows

Graphviz diagrams are used to illustrate the signaling pathways and experimental workflows described in this guide.

Signaling Pathway: this compound's Inhibition of Bacterial Protein Synthesis

Arbekacin_Mechanism cluster_ribosome Bacterial Ribosome (70S) cluster_elongation Elongation Cycle 30S_Subunit 30S Subunit 50S_Subunit 50S Subunit A_Site A-Site (Decoding Center) (16S rRNA h44) P_Site P-Site A_Site->P_Site Translocation A_Site->Inhibition_Node E_Site E-Site P_Site->E_Site Translocation This compound This compound This compound->A_Site Binds with high affinity mRNA mRNA mRNA->30S_Subunit Threads through Aminoacyl_tRNA Aminoacyl_tRNA Aminoacyl_tRNA->A_Site Enters A-site Nonfunctional_Protein Nonfunctional_Protein Inhibition_Node->A_Site Inhibits Translocation Inhibition_Node->Nonfunctional_Protein Codon Misreading

Figure 1. Mechanism of this compound-mediated inhibition of protein synthesis.

Experimental Workflow: In Vitro Translation Inhibition Assay

Translation_Inhibition_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Reconstitute_System 1. Reconstitute Translation System Prepare_Mix 2. Prepare Reaction Mix Reconstitute_System->Prepare_Mix Add_this compound 3. Add this compound (Varying Concentrations) Prepare_Mix->Add_this compound Incubate 4. Incubate at 37°C Add_this compound->Incubate Take_Aliquots 5. Take Aliquots over Time Incubate->Take_Aliquots Precipitate_Protein 6. Precipitate Protein (TCA) Take_Aliquots->Precipitate_Protein Measure_Radioactivity 7. Measure Radioactivity (Scintillation Counting) Precipitate_Protein->Measure_Radioactivity Analyze_Data 8. Determine IC50/Ki Measure_Radioactivity->Analyze_Data

Figure 2. Workflow for the in vitro translation inhibition assay.

Experimental Workflow: Cryo-EM of this compound-Ribosome Complex

CryoEM_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_image_processing Image Processing & Analysis Complex_Formation 1. Form this compound-Ribosome Complex Grid_Preparation 2. Apply to Cryo-EM Grid Complex_Formation->Grid_Preparation Vitrification 3. Plunge-freeze in Liquid Ethane Grid_Preparation->Vitrification Microscopy 4. Collect Micrographs (Cryo-TEM) Vitrification->Microscopy Particle_Picking 5. Particle Picking Microscopy->Particle_Picking 2D_Classification 6. 2D Classification Particle_Picking->2D_Classification 3D_Reconstruction 7. 3D Reconstruction & Refinement 2D_Classification->3D_Reconstruction Model_Building 8. Atomic Model Building & Analysis 3D_Reconstruction->Model_Building

Figure 3. Workflow for cryo-electron microscopy of the this compound-ribosome complex.

Conclusion

This compound's potent antibacterial activity stems from its precise and stable interaction with the 30S ribosomal subunit. By inducing codon misreading and inhibiting key steps in translation, this compound effectively shuts down bacterial protein synthesis. The structural and quantitative data presented in this guide provide a comprehensive understanding of this mechanism, which is crucial for the rational design of new aminoglycoside antibiotics to combat the growing threat of antimicrobial resistance. The detailed experimental protocols offer a practical resource for researchers aiming to further investigate the interactions of antibiotics with the bacterial ribosome.

References

The Molecular Basis of Arbekacin's Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin, a semi-synthetic aminoglycoside antibiotic, has emerged as a critical agent in the fight against multi-drug resistant (MDR) bacteria, most notably Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique chemical structure confers enhanced stability against enzymatic inactivation, a common mechanism of resistance to other aminoglycosides. This guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's potent bactericidal activity, its interactions with the bacterial ribosome, and its ability to overcome prevalent resistance pathways.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, a crucial component of the protein synthesis machinery.[2][3][4] This binding event disrupts the fidelity of translation, leading to the production of non-functional or toxic proteins and ultimately, cell death.[3][5]

The primary target of this compound is the A-site on the 16S rRNA of the 30S subunit.[6] Specifically, it interacts with a highly conserved region, causing a conformational change that forces two key adenine (B156593) residues (A1492 and A1493) to flip out from their helical stack.[6] This conformational state mimics the binding of a cognate tRNA, effectively locking the A-site in a conformation that reduces decoding accuracy.[6] This leads to several downstream consequences:

  • Codon Misreading: The distorted A-site allows for the incorporation of incorrect amino acids into the growing polypeptide chain.[3][5]

  • Inhibition of Translocation: this compound binding impedes the movement of the ribosome along the mRNA, a process known as translocation.[6]

  • Premature Termination: The antibiotic can also lead to the premature termination of translation.[5]

The Crucial Role of the (S)-4-amino-2-hydroxybutyryl (AHB) Moiety

A key structural feature of this compound is the (S)-4-amino-2-hydroxybutyryl (AHB) group attached to the N1 position of the 2-deoxystreptamine (B1221613) ring.[6] This modification is pivotal to this compound's enhanced efficacy and its ability to evade resistance mechanisms. The AHB moiety forms additional hydrogen bonds with the 16S rRNA, leading to a more stable and prolonged interaction with the ribosomal target.[7] This increased binding affinity contributes to its potent inhibitory activity.[7]

Quantitative Efficacy of this compound

The in vitro efficacy of this compound is demonstrated by its low Minimum Inhibitory Concentrations (MICs) against a broad spectrum of bacteria, including strains resistant to other aminoglycosides.

Minimum Inhibitory Concentrations (MICs)
OrganismStrain TypeMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus aureusMRSA12[8]
Staphylococcus aureusMRSA11[9]
Pseudomonas aeruginosa-14[10]
Acinetobacter baumannii-24[10]
Klebsiella pneumoniae-0.251[10]
Enterobacter spp.-18[10]

Overcoming Aminoglycoside Resistance

A primary advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), the most common cause of clinical resistance to this class of antibiotics.

Stability Against Aminoglycoside-Modifying Enzymes (AMEs)

AMEs inactivate aminoglycosides by adding chemical groups (acetyl, phosphate, or adenyl) to specific sites on the antibiotic molecule, thereby preventing it from binding to the ribosome. The AHB moiety of this compound sterically hinders the action of many of these enzymes.

Enzyme ClassSpecific EnzymesThis compound StabilityReference(s)
Aminoglycoside Acetyltransferases (AACs) AAC(6')-IeSusceptible (but retains activity)[6][11]
AAC(3)Stable[6]
Aminoglycoside Phosphotransferases (APHs) APH(3')Stable[1][12]
APH(2")Partially Stable[1][2]
Aminoglycoside Nucleotidyltransferases (ANTs) ANT(4')Stable[1][12]
ANT(2")Stable[6]

While this compound is a substrate for the bifunctional enzyme AAC(6')/APH(2"), it is modified at a much lower rate than other aminoglycosides like gentamicin (B1671437), allowing it to retain significant antibacterial activity.[11]

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action Pathway

Arbekacin_Mechanism cluster_entry Bacterial Cell Entry cluster_ribosome Ribosomal Interaction & Protein Synthesis Inhibition Arbekacin_ext This compound (Extracellular) Membrane Bacterial Cell Membrane Arbekacin_ext->Membrane Arbekacin_int This compound (Intracellular) Membrane->Arbekacin_int Ribosome_30S 30S Ribosomal Subunit (A-site) Arbekacin_int->Ribosome_30S Binding Binding This compound-30S Complex Formation Conformational_Change Conformational Change (A1492/A1493 flip-out) Binding->Conformational_Change Misreading Codon Misreading Conformational_Change->Misreading Translocation_Inhibition Translocation Inhibition Conformational_Change->Translocation_Inhibition Termination Premature Termination Conformational_Change->Termination Faulty_Protein Non-functional/ Toxic Proteins Misreading->Faulty_Protein Translocation_Inhibition->Faulty_Protein Termination->Faulty_Protein Cell_Death Bacterial Cell Death Faulty_Protein->Cell_Death IVT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Lysate Bacterial Cell-Free Extract (e.g., S30) Reaction_Mix Reaction Mixture: Extract + Plasmid + Amino Acids + Energy Source Lysate->Reaction_Mix Reporter Reporter Plasmid (e.g., Luciferase) Reporter->Reaction_Mix Arbekacin_sol This compound Serial Dilutions Incubation Incubate with This compound dilutions Arbekacin_sol->Incubation Reaction_Mix->Incubation Luminescence Measure Reporter Activity (e.g., Luminescence) Incubation->Luminescence Dose_Response Plot Dose-Response Curve Luminescence->Dose_Response IC50 Calculate IC50 Value Dose_Response->IC50

References

An In-Depth Technical Guide to Arbekacin Degradation Pathways and Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arbekacin, a semisynthetic aminoglycoside antibiotic, is a critical therapeutic agent against multi-drug resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA). Understanding its degradation pathways and the resulting metabolites is paramount for ensuring its efficacy, safety, and stability. This technical guide provides a comprehensive overview of the enzymatic and chemical degradation of this compound, detailing the primary metabolites formed, the mechanisms of their formation, and the analytical methodologies for their identification and quantification.

Introduction

This compound is a derivative of dibekacin, synthesized to be stable against many common aminoglycoside-modifying enzymes (AMEs) that confer resistance to other aminoglycosides.[1][2] Its robust activity stems from its ability to bind to both the 30S and 50S ribosomal subunits, leading to codon misreading and inhibition of protein synthesis.[2] However, resistance to this compound can emerge through enzymatic modification, leading to its inactivation. Furthermore, like all pharmaceuticals, this compound is susceptible to chemical degradation under various environmental conditions, which can impact its shelf-life and therapeutic effectiveness. This guide delves into the known degradation pathways of this compound, providing researchers and drug development professionals with the necessary technical details to inform stability studies, formulation development, and the design of new, more resilient aminoglycoside antibiotics.

Enzymatic Degradation Pathways

The primary route of this compound degradation, particularly in a clinical context, is through enzymatic modification by AMEs produced by resistant bacteria. The main mechanisms of enzymatic inactivation are phosphorylation and acetylation.

Key Metabolites and Modifying Enzymes

Several key metabolites of this compound have been identified as products of enzymatic degradation, primarily by MRSA strains.[1][3] These include:

  • This compound 2''-O-phosphate: The major inactivation product.

  • 6'-N-acetyl-Arbekacin: A common acetylated metabolite.

  • 3''-N-acetyl-Arbekacin: A novel acetylated metabolite that surprisingly retains some antibacterial activity.

  • 2'-N-acetyl-Arbekacin: Another acetylated metabolite that also retains substantial antibiotic activity.

  • Doubly modified this compound: A product of both phosphorylation and acetylation.

The enzymes responsible for these modifications are primarily:

  • Aminoglycoside Phosphotransferases (APHs): Specifically, APH(2'') is responsible for the phosphorylation of the 2''-hydroxyl group of this compound.

  • Aminoglycoside Acetyltransferases (AACs): Various AACs can acetylate different amino groups on the this compound molecule, including AAC(6'), AAC(3), and AAC(2').

  • Bifunctional Enzyme AAC(6')/APH(2''): This enzyme, commonly found in staphylococci and enterococci, possesses both acetyltransferase and phosphotransferase activity and is a significant contributor to this compound resistance.

Enzymatic Degradation Signaling Pathways

The enzymatic modification of this compound by AMEs is a direct mechanism of drug inactivation. The following diagrams illustrate the primary enzymatic degradation pathways.

Enzymatic_Degradation_this compound This compound This compound APH APH(2'') This compound->APH Phosphorylation AAC6 AAC(6') This compound->AAC6 Acetylation AAC3 AAC(3) This compound->AAC3 Acetylation AAC2 AAC(2') This compound->AAC2 Acetylation Bifunctional AAC(6')/APH(2'') This compound->Bifunctional Phosphorylation & Acetylation Metabolite1 This compound 2''-O-phosphate APH->Metabolite1 Metabolite2 6'-N-acetyl-Arbekacin AAC6->Metabolite2 Metabolite3 3''-N-acetyl-Arbekacin AAC3->Metabolite3 Metabolite4 2'-N-acetyl-Arbekacin AAC2->Metabolite4 Bifunctional->Metabolite1 Bifunctional->Metabolite2 Metabolite5 Doubly Modified (Phosphorylated & Acetylated) Bifunctional->Metabolite5

Enzymatic Degradation Pathways of this compound

Chemical Degradation Pathways (Forced Degradation)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. These studies involve subjecting the drug to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines.

Hydrolytic Degradation

Hydrolysis involves the degradation of a drug molecule by water. Studies are typically conducted under acidic, basic, and neutral conditions.

  • Acidic Conditions: this compound is subjected to acidic solutions (e.g., 0.1 M to 1 M HCl) at various temperatures.

  • Basic Conditions: Degradation is studied in basic solutions (e.g., 0.1 M to 1 M NaOH) at different temperatures.

  • Neutral Conditions: Stability in water at various temperatures is assessed.

While specific degradation products of this compound under these conditions are not extensively detailed in the public literature, aminoglycosides, in general, are susceptible to hydrolysis of their glycosidic bonds, particularly under acidic conditions.

Oxidative Degradation

Oxidative degradation is typically investigated using an oxidizing agent like hydrogen peroxide (H₂O₂). The amino groups and hydroxyl groups present in the this compound structure are potential sites for oxidation.

Photodegradation

Photostability testing exposes the drug substance to a combination of visible and ultraviolet (UV) light to determine its light sensitivity. The ICH Q1B guideline recommends a minimum exposure of 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light.

Thermal Degradation

Thermal degradation studies are performed by exposing the solid drug substance or its solution to elevated temperatures to evaluate its stability. The kinetics of thermal degradation can often be described by a first-order kinetic model.

The following diagram illustrates a general workflow for forced degradation studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC HPLC/LC-MS Analysis Acid->HPLC Analyze Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Analyze Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Analyze Thermal Thermal (e.g., 60°C) Thermal->HPLC Analyze Photo Photolytic (UV/Vis light) Photo->HPLC Analyze Characterization Metabolite Characterization (NMR, MS/MS) HPLC->Characterization This compound This compound Drug Substance This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Thermal Expose to This compound->Photo Expose to

Forced Degradation Study Workflow

Quantitative Data Summary

Degradation PathwayModifying EnzymeMetabolitePosition of ModificationQuantitative Data (Example)Reference
Enzymatic
PhosphorylationAPH(2'')This compound 2''-O-phosphate2''-hydroxylRelative activity vs. other aminoglycosides
AcetylationAAC(6')6'-N-acetyl-Arbekacin6'-aminoMIC values of resistant strains
AcetylationAAC(3)3''-N-acetyl-Arbekacin3''-aminoRetains antibacterial activity
AcetylationAAC(2')2'-N-acetyl-Arbekacin2'-aminoRetains substantial antibacterial activity
BifunctionalAAC(6')/APH(2'')Multiple6'-amino & 2''-hydroxylSubstrate specificity and kinetics (Km, Vmax)
Chemical
Hydrolysis (Acidic)N/ADegradation ProductsGlycosidic bondsDegradation % over time at specific pH and tempN/A
Hydrolysis (Basic)N/ADegradation ProductsGlycosidic bondsDegradation % over time at specific pH and tempN/A
OxidationN/AOxidation ProductsAmino/hydroxyl groupsDegradation % with specific oxidizing agentN/A
PhotodegradationN/APhotodegradantsVariousDegradation % after specific light exposureN/A
Thermal DegradationN/AThermal DegradantsVariousDegradation rate constant (k) at specific tempN/A

Experimental Protocols

Detailed experimental protocols are fundamental for reproducible research. The following sections outline methodologies for key experiments cited in the study of this compound degradation.

Preparation of Crude Enzyme Extract from Resistant Bacteria

This protocol is adapted from studies on aminoglycoside-modifying enzymes.

  • Bacterial Culture: Grow an this compound-resistant bacterial strain (e.g., MRSA) in a suitable broth medium (e.g., Mueller-Hinton broth) to the late logarithmic or early stationary phase.

  • Cell Harvesting: Centrifuge the culture to pellet the bacterial cells. Wash the cells with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a lysozyme (B549824) and/or other lytic enzymes, and incubate to break down the cell walls. Sonication on ice can also be used to ensure complete lysis.

  • Centrifugation: Centrifuge the lysate at high speed to remove cell debris.

  • Enzyme-containing Supernatant: The resulting supernatant contains the crude enzyme extract, which can be used for in vitro degradation assays.

In Vitro Enzymatic Degradation Assay

This assay is used to determine the activity of aminoglycoside-modifying enzymes on this compound.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • This compound solution (at a known concentration)

    • Crude enzyme extract or purified enzyme

    • Cofactors: ATP for phosphotransferases, Acetyl-CoA for acetyltransferases

    • A suitable reaction buffer (e.g., HEPES buffer, pH 7.0)

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction, for example, by heat inactivation or by adding a quenching agent.

  • Analysis: Analyze the reaction mixture using analytical techniques such as HPLC, LC-MS, or NMR to identify and quantify the remaining this compound and its metabolites.

Forced Degradation Study Protocol (General)

This protocol is based on ICH guidelines for stability testing.

  • Sample Preparation: Prepare solutions of this compound in various stress media:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Oxidative: 3% H₂O₂

    • Neutral: Purified water

  • Stress Conditions:

    • Hydrolysis: Incubate the acidic, basic, and neutral solutions at room temperature and an elevated temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

    • Oxidation: Incubate the hydrogen peroxide solution at room temperature for a specified period.

    • Photolysis: Expose a solution of this compound to UV and visible light as per ICH Q1B guidelines. A control sample should be kept in the dark.

    • Thermal: Store solid this compound powder at an elevated temperature (e.g., 60°C) with and without humidity control.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC or LC-MS method to quantify the amount of this compound remaining and to detect and quantify any degradation products.

Analytical Methodologies

5.4.1 High-Performance Liquid Chromatography (HPLC)

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

  • Detection: As this compound lacks a strong chromophore, UV detection at low wavelengths (around 210 nm) or, more commonly, derivatization followed by fluorescence detection or evaporative light scattering detection (ELSD) is used.

5.4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the separation, identification, and quantification of this compound and its metabolites.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Mass Analysis: High-resolution mass spectrometry (e.g., TOF or Orbitrap) can provide accurate mass measurements for metabolite identification. Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ions.

5.4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the definitive structural elucidation of degradation products.

  • Spectra: ¹H NMR and ¹³C NMR spectra provide information on the chemical environment of protons and carbons, respectively.

  • 2D NMR: Techniques such as COSY, HSQC, and HMBC are used to establish connectivity between atoms and confirm the structure of metabolites.

Conclusion

The degradation of this compound is a multifaceted process involving both enzymatic and chemical pathways. Enzymatic modification by APH and AAC enzymes, particularly the bifunctional AAC(6')/APH(2''), is the primary mechanism of resistance and leads to the formation of several inactive or less active metabolites. Chemical degradation under forced conditions provides crucial information about the intrinsic stability of the molecule. A thorough understanding of these degradation pathways, facilitated by robust analytical methodologies, is essential for the development of stable formulations, the establishment of appropriate storage conditions, and the design of next-generation aminoglycosides that can overcome existing resistance mechanisms. Further research is needed to fully characterize the quantitative kinetics of both enzymatic and chemical degradation and to elucidate the structures of all degradation products.

References

The Development of Arbekacin: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides an in-depth technical guide on the development of Arbekacin, a crucial aminoglycoside antibiotic in the fight against resistant bacterial infections. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its synthesis, mechanism of action, clinical pharmacology, and role in modern therapeutics.

Introduction and Discovery

This compound (ABK) is a semi-synthetic aminoglycoside antibiotic derived from dibekacin (B1670413).[1][2] It was originally synthesized in 1973 by Hamao Umezawa and collaborators in Japan.[1] The primary impetus for its development was the growing challenge of bacteria resistant to existing aminoglycosides due to enzymatic modification.[3] Researchers aimed to create a molecule refractory to most aminoglycoside-modifying enzymes (AMEs).[3] This led to the synthesis of this compound, which was launched for clinical use in Japan in 1990 under the trade name Habekacin for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Its efficacy and safety have been proven over decades of use, with more than 250,000 patients treated.

Chemical Synthesis

The synthesis of this compound is a critical aspect of its development, focusing on the regioselective modification of a precursor molecule to enhance its stability against bacterial enzymes.

Synthesis Pathway Overview

This compound is synthesized from dibekacin, which itself is a derivative of kanamycin (B1662678) B. The key modification is the attachment of an (S)-(-)-4-amino-2-hydroxybutyryl (AHB) side chain to the 1-amino group of the 2-deoxystreptamine (B1221613) ring of dibekacin. This structural alteration is fundamental to this compound's ability to resist inactivation by many common AMEs.

Recent advancements have focused on developing more efficient, scalable, and environmentally friendly one-pot synthesis processes to improve yield and reduce by-products.

G cluster_synthesis High-Level this compound Synthesis Workflow KanamycinB Kanamycin B (Starting Material) Intermediate1 Chemical Modifications (e.g., deoxygenation) KanamycinB->Intermediate1 Dibekacin Dibekacin (Key Intermediate) Intermediate1->Dibekacin Intermediate2 Selective Protection of Amino/Hydroxyl Groups Dibekacin->Intermediate2 Acylation Acylation with (S)-AHB Active Ester at N-1 Position Intermediate2->Acylation Deprotection Deprotection Steps Acylation->Deprotection This compound This compound (Final Product) Deprotection->this compound

Caption: High-level workflow for the semi-synthesis of this compound from Kanamycin B.

Experimental Synthesis Protocol (Exemplar)

While specific industrial protocols are proprietary, published methods describe the core chemical transformations. The following provides a generalized methodology based on available literature.

  • Protection of Dibekacin: Dibekacin is treated with reagents such as hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMSCl) or di-tert-butyl dicarbonate (B1257347) to protect the multiple amino and hydroxyl groups. This step is crucial for ensuring the subsequent acylation occurs at the desired N-1 position.

  • Acylation: The protected dibekacin is reacted with an activated ester of (S)-(-)-4-amino-2-hydroxybutyric acid. The reaction is typically carried out in a suitable organic solvent at room temperature. Solvent polarity has been identified as a critical factor influencing the ratio of the desired product to impurities.

  • Deprotection: Following the acylation, the protecting groups are removed. This is often achieved by adding a strong acid (e.g., HCl) or using trifluoroacetic acid, followed by hydrazinolysis to yield the crude this compound product.

  • Purification: The final product is purified using techniques such as column chromatography, often employing weakly acidic cation exchange resins, to separate this compound from unreacted dibekacin and other structurally similar impurities. Purity is confirmed by methods like High-Performance Liquid Chromatography (HPLC).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis, a mechanism characteristic of aminoglycoside antibiotics.

  • Cellular Uptake: this compound enters the bacterial cell via an energy-dependent transport system.

  • Ribosomal Binding: Once inside the cytoplasm, this compound irreversibly binds to the bacterial 30S ribosomal subunit. Specifically, it binds to four nucleotides of the 16S rRNA and a single amino acid of the S12 protein.

  • Interference with Decoding: This binding interferes with the decoding site near nucleotide 1400 in the 16S rRNA. This region is responsible for interacting with the wobble base of the tRNA anticodon.

  • mRNA Misreading: The interference leads to the misreading of the mRNA codon, causing the incorporation of incorrect amino acids into the nascent polypeptide chain.

  • Bactericidal Effect: The resulting aberrant or nonfunctional proteins, along with the disruption of polysomes, lead to a cascade of events culminating in bacterial cell death.

G cluster_moa This compound's Mechanism of Action Arbekacin_ext This compound (Extracellular) Transport Energy-Dependent Transport Arbekacin_ext->Transport Enters Cell Arbekacin_int This compound (Intracellular) Transport->Arbekacin_int Binding Irreversible Binding to 16S rRNA Arbekacin_int->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding Interference Interference with Decodon Site Binding->Interference Misreading mRNA Misreading Interference->Misreading Proteins Non-functional or Toxic Proteins Misreading->Proteins Death Bacterial Cell Death Proteins->Death

Caption: Signaling pathway illustrating this compound's bactericidal mechanism.

Antibacterial Spectrum and Resistance

This compound's primary clinical advantage is its potent activity against multi-resistant bacteria, particularly MRSA.

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is notably more active against MRSA than other aminoglycosides like gentamicin, tobramycin, and amikacin. Its activity is also reported against multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii.

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Methicillin-Resistant S. aureus (MRSA)12
Escherichia coli0.52
Klebsiella pneumoniae0.51
Enterobacter cloacae14
Serratia marcescens12
Pseudomonas aeruginosa28
(Note: Values are representative and may vary between studies and geographic locations. Data compiled from multiple sources.)
Stability Against Aminoglycoside-Modifying Enzymes (AMEs)

The most common mechanism of resistance to aminoglycosides is enzymatic modification by AMEs. These enzymes, including aminoglycoside phosphotransferases (APHs), acetyltransferases (AACs), and nucleotidyltransferases (ANTs), inactivate the antibiotic by adding chemical moieties at specific hydroxyl or amino groups.

This compound's unique (S)-AHB side chain at the N-1 position sterically hinders the binding of many AMEs, rendering the drug stable against their enzymatic action. For instance, this compound is stable against APH(3'), AAD(4'), and shows only partial inactivation by APH(2'').

G cluster_resistance This compound's Stability to Aminoglycoside-Modifying Enzymes (AMEs) Other_AG Other Aminoglycosides -OH, -NH2 Modification Sites AMEs AMEs (APH, AAC, ANT) Other_AG->AMEs Substrate Inactivation Inactivation AMEs->Inactivation Enzymatic Modification Stability Stability & Maintained Activity AMEs->Stability This compound This compound (S)-AHB side chain Steric Hindrance This compound->AMEs Poor Substrate

Caption: Logical diagram of this compound's resistance to enzymatic inactivation.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound is essential for optimizing dosing and minimizing toxicity.

Pharmacokinetic Parameters

This compound is administered parenterally as it is not well absorbed from the gastrointestinal tract. Following intravenous infusion, it is distributed throughout the body. The drug is eliminated primarily by the kidneys via glomerular filtration.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults

Parameter Value
Dose 200 mg (1-hour IV infusion)
Peak Serum Concentration (Cₘₐₓ) 13.20 ± 1.37 µg/mL
Serum Concentration at 12 hours 0.38 ± 0.006 µg/mL
Half-life (t₁/₂) Inversely proportional to creatinine (B1669602) clearance
Urinary Recovery (24 hours) 86.8 ± 4.94%

(Data from product information sheet)

Pharmacokinetic/Pharmacodynamic Relationship and TDM

The bactericidal activity of this compound is concentration-dependent. The ratio of the peak concentration to the minimum inhibitory concentration (Cₘₐₓ/MIC) is a key predictor of efficacy. Logistic regression analyses have shown that a higher Cₘₐₓ is associated with a greater probability of clinical cure.

Conversely, the trough concentration (Cₘᵢₙ) is linked to the risk of toxicity, particularly nephrotoxicity and ototoxicity. Therefore, Therapeutic Drug Monitoring (TDM) is recommended to ensure efficacy while minimizing adverse effects.

Table 2: Recommended Therapeutic Drug Monitoring Targets for this compound

Parameter Target Concentration Rationale
Peak (Cₘₐₓ) > 7 - 12 µg/mL Efficacy

| Trough (Cₘᵢₙ) | < 2 µg/mL | Safety (reduce risk of nephrotoxicity) |

Clinical Efficacy

This compound has been evaluated in numerous clinical trials, primarily for infections caused by MRSA.

Clinical Trial Design and Methodology

Clinical studies evaluating this compound are often multi-center, open-label, randomized, and comparative. A common design involves comparing this compound to a standard-of-care agent, such as vancomycin (B549263), for the treatment of documented MRSA infections like pneumonia, sepsis, or skin and soft tissue infections (SSTIs).

  • Patient Population: Patients with confirmed MRSA infections.

  • Intervention: Intravenous this compound (e.g., 200 mg once daily).

  • Comparator: Intravenous Vancomycin (e.g., 1g twice daily).

  • Primary Endpoints: Overall cure rate, defined as both clinical cure (resolution of signs and symptoms) and microbiological cure (eradication of the pathogen).

  • Safety Assessment: Monitoring of adverse events, with a focus on renal function and auditory assessments.

Summary of Clinical Outcomes

Comparative studies have consistently shown that this compound's efficacy is comparable to that of glycopeptides like vancomycin for treating MRSA infections.

Table 3: Summary of Clinical Efficacy of this compound vs. Vancomycin for MRSA Infections

Study Outcome This compound Group Vancomycin Group P-value
Bacteriological Efficacy Response 73.0% (95% CI 60.3-83.4%) 83.1% (95% CI 71.0-91.6%) 0.264
Clinical Efficacy Response 67.2% (95% CI 52.0-76.7%) 78.0% (95% CI 65.3-87.7%) 0.265
Overall Cure Rate (Phase III) 97.5% (79/81) 100% (79/79) 0.159
Complication Rate (SSTIs) 15.9% (10/63) 49.2% (29/59) <0.001

(Data compiled from studies on SSTIs and a Phase III trial.)

Notably, some studies have reported a significantly lower rate of complications with this compound compared to vancomycin. The overall clinical efficacy in various studies ranges from 66.7% to 89.7%.

Conclusion

The development of this compound represents a significant achievement in overcoming antibiotic resistance. Through targeted chemical modification of dibekacin, scientists created a potent aminoglycoside with remarkable stability against the primary bacterial defense mechanism of enzymatic inactivation. Its mechanism of action, centered on the fatal disruption of protein synthesis, provides a robust bactericidal effect against a wide range of pathogens, most importantly MRSA. Clinical data have established its efficacy as comparable to vancomycin, solidifying its role as a valuable therapeutic option in the management of severe, resistant infections. Continued research and appropriate clinical stewardship, guided by therapeutic drug monitoring, will ensure that this compound remains an effective tool in the global fight against antimicrobial resistance.

References

Methodological & Application

Arbekacin Susceptibility Testing: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a broad-spectrum aminoglycoside antibiotic primarily utilized for the treatment of infections caused by multi-resistant bacteria, most notably Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Originally developed in Japan, its clinical application has been most extensive in that region.[1][3][4] Consequently, standardized protocols for this compound susceptibility testing are predominantly guided by recommendations from the Japanese Society of Chemotherapy. This document provides detailed application notes and experimental protocols for determining the susceptibility of bacterial isolates to this compound, based on established methodologies.

This compound exhibits concentration-dependent bactericidal activity and a prolonged post-antibiotic effect. Accurate susceptibility testing is crucial for guiding therapeutic decisions and monitoring the emergence of resistance. The primary methods for determining this compound susceptibility are broth microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and the disk diffusion method for qualitative assessment.

Data Presentation: Interpretive Criteria for this compound Susceptibility

The interpretation of susceptibility testing results for this compound relies on clinical breakpoints established by the Japanese Society of Chemotherapy. These breakpoints are essential for categorizing a bacterial isolate as susceptible, intermediately susceptible, or resistant.

Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound against Staphylococcus aureus

MIC (µg/mL)Interpretation
≤ 1Susceptible (S)
2Intermediate (I)
≥ 4Resistant (R)

Note: These breakpoints are based on guidelines and clinical studies from Japan. Researchers should consult the most current local or relevant guidelines.

Table 2: Disk Diffusion Zone Diameter Interpretive Criteria for this compound against Staphylococcus aureus

Zone Diameter (mm)Interpretation
≥ 17Susceptible (S)
15-16Intermediate (I)
≤ 14Resistant (R)

Note: These breakpoints are for a 30 µg this compound disk and are based on guidelines and clinical studies from Japan.

Experimental Protocols

Broth Microdilution MIC Testing Protocol

This method determines the minimum concentration of this compound that inhibits the visible growth of a bacterial isolate in a liquid medium.

Materials:

  • This compound powder (analytical grade)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile saline or Tryptic Soy Broth (TSB)

  • Spectrophotometer or McFarland turbidity standards

  • Incubator (35°C ± 2°C)

  • Pipettes and sterile tips

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL. Filter-sterilize the stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 64 µg/mL.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard 50 µL from the last well containing the antibiotic. This will result in a final volume of 50 µL in each well with serially diluted this compound. The typical concentration range tested is 0.06 to 64 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or TSB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation of Microtiter Plates: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control well), bringing the final volume to 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the wells. This can be assessed visually or with a microplate reader.

  • Quality Control: Concurrently test the appropriate QC strains. The resulting MICs should fall within the acceptable ranges for the specific QC strain. While specific QC ranges for this compound from CLSI or EUCAST are not established, internal laboratory validation should be performed.

Disk Diffusion Susceptibility Testing Protocol

The Kirby-Bauer disk diffusion method provides a qualitative assessment of susceptibility.

Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • This compound disks (30 µg)

  • Bacterial inoculum suspension (0.5 McFarland standard)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 25923™)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of this compound Disks:

    • Aseptically apply a 30 µg this compound disk to the surface of the inoculated MHA plate.

    • Gently press the disk down to ensure complete contact with the agar.

    • If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of the zones of inhibition.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-18 hours.

  • Reading Results: After incubation, measure the diameter of the zone of complete inhibition (no visible growth) around the this compound disk to the nearest millimeter using a ruler or calipers.

  • Interpretation: Interpret the zone diameter according to the breakpoints provided in Table 2.

  • Quality Control: Test the appropriate QC strains in the same manner. The zone diameters for the QC strains should be within the established acceptable ranges.

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plates prep_this compound->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Suspension prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC incubate->read_mic

Caption: Workflow for this compound Broth Microdilution MIC Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_inoculum Prepare 0.5 McFarland Bacterial Suspension inoculate_plate Inoculate MHA Plate prep_inoculum->inoculate_plate apply_disk Apply 30 µg This compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Interpretation_Logic cluster_mic MIC Result (µg/mL) cluster_disk Disk Diffusion Result (mm) cluster_interpretation Interpretation mic_result MIC Value susceptible Susceptible mic_result->susceptible ≤ 1 intermediate Intermediate mic_result->intermediate = 2 resistant Resistant mic_result->resistant ≥ 4 disk_result Zone Diameter disk_result->susceptible ≥ 17 disk_result->intermediate 15-16 disk_result->resistant ≤ 14

Caption: Logic for Interpreting this compound Susceptibility Test Results.

References

Application Notes and Protocols for Determining Arbekacin MIC Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is particularly noted for its efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for susceptibility testing, research, and drug development. These application notes provide detailed protocols for determining this compound MIC values using standard laboratory methods, including broth microdilution and agar (B569324) dilution.

Key Concepts in MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3] Standardized methods are essential for accurate and reproducible MIC determination. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for antimicrobial susceptibility testing.[4][5] While specific CLSI or EUCAST breakpoints for this compound are not consistently established across all organisms, the methodologies described in their documents form the basis of these protocols.

Data Presentation: this compound MIC Values

The following tables summarize this compound MIC data obtained from various studies. It is important to note that interpretive criteria (Susceptible, Intermediate, Resistant) for this compound are not formally defined by CLSI or EUCAST for many organisms. The data presented here reflects the range of observed MICs.

Table 1: this compound MIC50 and MIC90 Values for Selected Bacterial Species

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MRSA)358-3.13
Staphylococcus epidermidis--3.13
Escherichia coli2112>128
Klebsiella pneumoniae-≤3.13-
Pseudomonas aeruginosa153>128>128
Acinetobacter baumannii2002>64
Gram-negative bacilli (drug-resistant)29616>128

Table 2: Quality Control (QC) Strains and Expected MIC Ranges

Quality Control StrainExpected this compound MIC Range (µg/mL)
Escherichia coli ATCC® 25922™Not formally established by CLSI/EUCAST; refer to internal lab data
Staphylococcus aureus ATCC® 29213™Not formally established by CLSI/EUCAST; refer to internal lab data
Pseudomonas aeruginosa ATCC® 27853™Not formally established by CLSI/EUCAST; refer to internal lab data
Enterococcus faecalis ATCC® 29212™Not formally established by CLSI/EUCAST; refer to internal lab data

Note: While specific QC ranges for this compound are not published by CLSI or EUCAST, these strains are recommended for general aminoglycoside susceptibility testing and should be included in each run to ensure the validity of the results.

Experimental Protocols

Protocol 1: Broth Microdilution Method

This protocol is based on the principles outlined by CLSI and EUCAST for broth microdilution testing.

Objective: To determine the MIC of this compound against a bacterial isolate using a standardized broth microdilution assay.

Materials:

  • This compound sulfate (B86663) powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum dilution

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or McFarland turbidity standards

  • Multichannel pipette

  • Quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853)

Procedure:

  • Preparation of this compound Stock Solution:

    • Aseptically prepare a stock solution of this compound sulfate in a suitable sterile solvent (e.g., sterile distilled water) at a concentration of 1024 µg/mL.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.

    • Store the stock solution in small aliquots at -20°C or below.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate, except for the first column.

    • Add 100 µL of the this compound stock solution (1024 µg/mL) to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range (e.g., 256 µg/mL to 0.25 µg/mL). Discard 50 µL from the last well.

    • The final volume in each well should be 50 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation. A common dilution is 1:100 followed by the addition of 50 µL to each well.

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the standardized and diluted bacterial suspension. The final volume in each well will be 100 µL.

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for visible bacterial growth (turbidity or a button at the bottom of the well).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

    • The MICs for the QC strains should fall within their expected ranges.

Protocol 2: Agar Dilution Method

This protocol is based on the principles outlined by CLSI and EUCAST for agar dilution testing.

Objective: To determine the MIC of this compound against multiple bacterial isolates simultaneously using the agar dilution method.

Materials:

  • This compound sulfate powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial inocula standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Inoculum replicating device (e.g., Steers replicator)

  • Quality control strains

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound concentrations in sterile tubes. For each concentration, add the appropriate volume of this compound stock solution to a volume of molten MHA to achieve the desired final concentration (e.g., add 2 mL of a 10x this compound solution to 18 mL of agar).

    • Mix well and pour 20 mL of the agar-antibiotic mixture into sterile petri dishes.

    • Allow the plates to solidify on a level surface.

    • Prepare a growth control plate containing MHA without any antibiotic.

    • Plates can be stored at 2-8°C for up to one week.

  • Inoculum Preparation:

    • Prepare a 0.5 McFarland suspension for each test and QC isolate as described in the broth microdilution protocol.

    • Further dilute this suspension if necessary to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

    • Allow the inocula to be absorbed into the agar before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits growth, disregarding a single colony or a faint haze.

    • The growth control plate should show confluent growth for all isolates.

    • The MICs for the QC strains should fall within their expected ranges.

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_stock->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic final_result Final MIC Value determine_mic->final_result Lowest concentration with no growth

Caption: Workflow for this compound MIC determination using the broth microdilution method.

Agar Dilution Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_agar Prepare Agar Plates with Serial this compound Dilutions prep_stock->prep_agar spot_inoculate Spot Inoculate Plates prep_agar->spot_inoculate prep_inocula Prepare Standardized Bacterial Inocula prep_inocula->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_plates Read Plates for Growth incubate->read_plates determine_mic Determine MIC read_plates->determine_mic final_result Final MIC Value determine_mic->final_result Lowest concentration with no growth

Caption: Workflow for this compound MIC determination using the agar dilution method.

References

Arbekacin in Animal Models of Sepsis: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin, a semisynthetic aminoglycoside antibiotic, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, notably including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative bacteria such as Pseudomonas aeruginosa.[1][2][3][4] Its efficacy in treating severe infections, including pneumonia and sepsis, has been established in clinical settings, particularly in Japan where it is approved for such indications.[1] For preclinical assessment of this compound's therapeutic potential in sepsis, robust and well-defined in vivo animal models are indispensable. This document provides detailed application notes and experimental protocols based on available literature to guide researchers in designing and executing such studies.

Mechanism of Action

This compound exerts its bactericidal effect by binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to the production of nonfunctional or toxic peptides, ultimately resulting in bacterial cell death. A key advantage of this compound is its stability against many aminoglycoside-modifying enzymes, which confers its activity against strains resistant to other aminoglycosides.

Application Notes: In Vivo Sepsis Models

The selection of an appropriate animal model is critical for evaluating the efficacy of this compound in a manner that is relevant to human sepsis. The most commonly employed models are the cecal ligation and puncture (CLP) model, which induces polymicrobial peritonitis, and systemic infection models involving intraperitoneal or intravenous injection of specific pathogens.

Systemic Mixed Infection Model

A murine model of systemic mixed infection with MRSA and P. aeruginosa has been utilized to evaluate the efficacy of this compound in a polymicrobial setting, which often mirrors the complexity of clinical sepsis. This model is particularly relevant given this compound's broad spectrum of activity.

Key Considerations:

  • Animal Strain: ICR mice are a suitable choice for this model.

  • Immunosuppression: The use of cyclophosphamide (B585) to induce neutropenia can more closely mimic the immunocompromised state of many septic patients.

  • Bacterial Strains: Clinically relevant strains of MRSA and P. aeruginosa should be used.

  • Endpoint: The primary endpoint is typically survival over a defined period (e.g., 7 days).

  • Comparative Drugs: Including a comparator drug, such as vancomycin, provides a benchmark for evaluating the efficacy of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from a study evaluating this compound in a murine systemic mixed infection model.

Animal Model Pathogen(s) Drug Dose (ED50) Endpoint Reference
Neutropenic Mouse Systemic InfectionS. aureus (MRSA) & P. aeruginosaThis compound19.5 mg/kg7-day survival
Neutropenic Mouse Systemic InfectionS. aureus (MRSA) & P. aeruginosaVancomycin>100 mg/kg7-day survival
Neutropenic Mouse Systemic InfectionS. aureus (MRSA) & P. aeruginosaGentamicin40.5 mg/kg7-day survival
Neutropenic Mouse Systemic InfectionS. aureus (MRSA) & P. aeruginosaNetilmicin45.2 mg/kg7-day survival

Experimental Protocols

Protocol 1: Murine Systemic Mixed Infection Model for Sepsis

This protocol describes the induction of a systemic mixed infection in mice to evaluate the protective effect of this compound.

Materials:

  • Male ICR mice (4 weeks old)

  • Cyclophosphamide

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Pseudomonas aeruginosa strain

  • 5% Mucin

  • This compound sulfate

  • Comparator antibiotics (e.g., vancomycin, gentamicin, netilmicin)

  • Sterile saline

  • Syringes and needles for injection

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide (200 mg/kg) intraperitoneally to the mice four days prior to infection to induce a neutropenic state.

  • Preparation of Bacterial Inoculum:

    • Culture MRSA and P. aeruginosa strains separately to the logarithmic growth phase.

    • Prepare a mixed bacterial suspension containing the desired concentration of each pathogen in 5% mucin to enhance virulence.

  • Induction of Systemic Infection:

    • Inject the mixed bacterial suspension intraperitoneally into the neutropenic mice.

  • Drug Administration:

    • Prepare solutions of this compound and comparator antibiotics in sterile saline.

    • Administer the antibiotics subcutaneously at predetermined time points post-infection (e.g., 1 hour and 6 hours after bacterial challenge). A range of doses should be used to determine the ED50.

  • Monitoring and Endpoint:

    • Observe the mice for signs of sepsis and record mortality daily for 7 days.

    • Calculate the 50% effective dose (ED50) for each antibiotic based on the survival data.

Visualizations

experimental_workflow Experimental Workflow: Murine Systemic Mixed Infection Model cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase animal_prep Induce Neutropenia in Mice (Cyclophosphamide) infection Induce Systemic Infection (Intraperitoneal Injection) animal_prep->infection bacterial_prep Prepare Mixed Bacterial Inoculum (MRSA + P. aeruginosa in Mucin) bacterial_prep->infection treatment Administer Treatment (this compound or Comparator Drug) infection->treatment monitoring Monitor Survival (Daily for 7 days) treatment->monitoring analysis Calculate ED50 monitoring->analysis

Workflow for Murine Sepsis Model.

arbekacin_moa This compound's Mechanism of Action This compound This compound ribosome Bacterial 30S Ribosomal Subunit This compound->ribosome Binds to protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits nonfunctional_proteins Nonfunctional/Toxic Proteins protein_synthesis->nonfunctional_proteins Leads to production of cell_death Bacterial Cell Death nonfunctional_proteins->cell_death Causes

This compound's Mechanism of Action.

Signaling Pathways in Sepsis and Potential for this compound's Influence

Sepsis is characterized by a dysregulated host immune response, involving complex signaling pathways. Key pathways implicated in the inflammatory cascade of sepsis include the Toll-like receptor (TLR) signaling pathway and the subsequent activation of nuclear factor-kappa B (NF-κB).

  • TLR Signaling: TLRs on immune cells recognize pathogen-associated molecular patterns (PAMPs), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.

  • NF-κB Activation: The activation of NF-κB is a central event in the inflammatory response, as it is a key transcription factor for numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.

While the direct effects of this compound on these host signaling pathways during sepsis have not been extensively elucidated in the reviewed literature, it is plausible that by rapidly reducing the bacterial load and potentially inhibiting the production of bacterial toxins, this compound indirectly modulates the host's inflammatory response, thereby mitigating the excessive cytokine storm characteristic of sepsis. Further research is warranted to investigate the direct immunomodulatory effects of this compound on host immune cells.

sepsis_signaling Simplified Sepsis Signaling Cascade cluster_stimulus Stimulus cluster_receptor Receptor Activation cluster_pathway Intracellular Signaling cluster_response Cellular Response pamps Bacterial PAMPs (e.g., LPS, LTA) tlrs Toll-like Receptors (TLRs) pamps->tlrs Recognized by myd88 MyD88-dependent Pathway tlrs->myd88 nfkb NF-κB Activation myd88->nfkb cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Systemic Inflammation cytokines->inflammation

Simplified Sepsis Signaling Cascade.

References

Application Notes and Protocols for Arbekacin in the Treatment of Ventilator-Associated Pneumonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ventilator-associated pneumonia (VAP) is a significant cause of morbidity and mortality in critically ill, mechanically ventilated patients, frequently caused by multidrug-resistant (MDR) pathogens. Arbekacin, a broad-spectrum aminoglycoside, has demonstrated potent in vitro activity against common VAP pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter species.[1][2][3] Licensed in Japan for the treatment of MRSA-induced pneumonia and septicemia, this compound is also under development as an inhalation solution (ME1100) in the United States for hospital-acquired and ventilator-associated bacterial pneumonia.[1][2]

These application notes provide a comprehensive overview of the current data and protocols for the investigational use of this compound in VAP, drawing from in vitro studies, preclinical models, and clinical data for related indications.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis. It binds to both the 30S and 50S ribosomal subunits of bacteria, leading to misreading of the mRNA codon and ultimately disrupting the production of essential proteins.[1][3] A key advantage of this compound is its stability against many aminoglycoside-modifying enzymes (AMEs), such as aminoglycoside phosphotransferases (APHs) and aminoglycoside adenylyltransferases (AADs), which are common resistance mechanisms in MRSA and some Gram-negative bacteria.[1][3]

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell Arbekacin_ext This compound Ribosome 70S Ribosome (30S + 50S subunits) Arbekacin_ext->Ribosome Enters cell Protein_Synthesis Protein Synthesis Arbekacin_ext->Protein_Synthesis Inhibits by binding to ribosomal subunits Bacterial_Membrane Bacterial Cell Membrane Ribosome->Protein_Synthesis Translation mRNA mRNA mRNA->Ribosome Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death Inhibition leads to

Caption: Mechanism of this compound's bactericidal action.

Data Presentation

In Vitro Activity of this compound against VAP-Associated Pathogens

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against key bacterial isolates from patients with hospital-acquired pneumonia, including VAP.

OrganismNThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)
S. aureus (all)9040.250.5Gentamicin: 0.5, Tobramycin: >128, Amikacin (B45834): 16
S. aureus (MRSA)389 (43%)0.250.5-
P. aeruginosa90414Gentamicin: 16, Tobramycin: 4, Amikacin: 8
A. baumannii-2>128Tobramycin: >128
Enterobacteriaceae-0.25 - 11 - 8Gentamicin: 1-8, Tobramycin: 1-32, Amikacin: 2-32
K. pneumoniae-0.52-

Data sourced from a surveillance program of isolates from U.S. hospitalized patients with pneumonia, including 339 from VAP patients.[1][2]

Pharmacokinetic Parameters of Inhaled this compound (ME1100) in a Murine VAP Model

The following data were obtained from a study using a murine model of VAP caused by P. aeruginosa.

Treatment Group (30 mg/mL)Cmax in Epithelial Lining Fluid (ELF) (mg/L)Cmax in Plasma (mg/L)
ME1100 (this compound)31.11.2
AmikacinNo significant difference from ME1100No significant difference from ME1100

Data from a study by Kaseda et al. (2017).[4]

Clinical Efficacy of Intravenous this compound in MRSA Pneumonia

The following data is from a multi-institutional study in Japan on patients with MRSA pneumonia or sepsis.

Patient PopulationEfficacy RateRecommended Initial DoseTarget Peak Serum Concentration (Cpeak)
MRSA Pneumonia (n=21)90.5%5-6 mg/kg or higher10-15 µg/mL or higher
MRSA Sepsis (n=8)87.5%5-6 mg/kg or higher10-15 µg/mL or higher

Data from a study by Matsumoto et al. (2013).[5]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the MIC of this compound against bacterial isolates from VAP patients.

Methodology:

  • Isolate Collection: Obtain bacterial isolates from respiratory samples (e.g., bronchoalveolar lavage, endotracheal aspirates) of patients diagnosed with VAP.

  • Antimicrobial Agents: Prepare stock solutions of this compound and comparator aminoglycosides (e.g., gentamicin, tobramycin, amikacin).

  • Broth Microdilution: Perform broth microdilution susceptibility testing according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Prepare serial twofold dilutions of the antibiotics in cation-adjusted Mueller-Hinton broth.

    • Inoculate microtiter plates with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.

    • Incubate plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

In_Vitro_Susceptibility_Workflow Isolate VAP Bacterial Isolate Prepare_Suspension Prepare Standardized Bacterial Suspension Isolate->Prepare_Suspension Inoculate Inoculate Plates Prepare_Suspension->Inoculate Prepare_Plates Prepare Microtiter Plates with Serial Antibiotic Dilutions Prepare_Plates->Inoculate Incubate Incubate at 35°C for 16-20h Inoculate->Incubate Read_Results Read Plates for Visible Growth Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination.

Murine Model of Ventilator-Associated Pneumonia

Objective: To evaluate the efficacy and pharmacokinetics of inhaled this compound (ME1100) in a VAP model.

Methodology:

  • Animal Model: Use specific-pathogen-free male mice (e.g., ICR strain, 7 weeks old).

  • Bacterial Strain: Utilize a clinically relevant strain of P. aeruginosa.

  • VAP Induction:

    • Anesthetize the mice.

    • Intubate the mice with a 22-gauge catheter.

    • Connect the mice to a small-animal ventilator.

    • Instill a bacterial suspension of P. aeruginosa into the lungs via the catheter.

  • Treatment Protocol:

    • At a specified time post-infection (e.g., 2 hours), administer inhaled placebo, ME1100 (at varying concentrations, e.g., 3, 10, or 30 mg/mL), or a comparator antibiotic (e.g., 30 mg/mL amikacin) for a set duration (e.g., 5 minutes) once daily using a customized investigational nebulizer system.

  • Efficacy Assessment:

    • Survival Study: Monitor survival rates over a defined period (e.g., 7 days).

    • Bacterial Load: At set time points post-treatment (e.g., 6 hours), euthanize a subset of mice, collect lungs and blood, and determine the bacterial count (CFU/g of lung tissue or CFU/mL of blood).

  • Pharmacokinetic Analysis:

    • At various time points after inhalation, collect blood and bronchoalveolar lavage fluid to determine this compound concentrations in plasma and epithelial lining fluid (ELF) using a validated analytical method (e.g., LC-MS/MS).

Murine_VAP_Model_Workflow Anesthetize Anesthetize Mice Intubate Intubate and Ventilate Anesthetize->Intubate Inoculate Inoculate with P. aeruginosa Intubate->Inoculate Treat Administer Inhaled This compound/Placebo Inoculate->Treat Assess_Efficacy Assess Efficacy (Survival, Bacterial Load) Treat->Assess_Efficacy Assess_PK Assess Pharmacokinetics (Plasma, ELF) Treat->Assess_PK Outcome Determine Treatment Effectiveness Assess_Efficacy->Outcome Assess_PK->Outcome

Caption: Murine VAP model workflow.

Investigational Clinical Protocol for this compound in VAP

Disclaimer: The following protocol is a proposed framework based on available preclinical data and clinical studies of this compound for other indications. It is for investigational purposes only and should be adapted and approved by relevant institutional review boards and regulatory bodies before implementation.

Patient Population: Adult patients (≥18 years) on mechanical ventilation for ≥48 hours with a clinical suspicion of VAP (e.g., new or progressive pulmonary infiltrate on chest imaging, plus at least two of the following: fever >38°C, leukocytosis or leukopenia, purulent tracheal secretions).

Primary Objective: To evaluate the clinical efficacy and safety of this compound in combination with a standard-of-care anti-pseudomonal beta-lactam for the treatment of VAP.

Study Design: A prospective, randomized, controlled, double-blind study.

Treatment Arms:

  • Investigational Arm: Intravenous this compound (dosing based on renal function to achieve a target Cpeak of 15-20 µg/mL) plus a standard-of-care anti-pseudomonal beta-lactam (e.g., piperacillin-tazobactam (B1260346) or meropenem).

  • Control Arm: Placebo plus a standard-of-care anti-pseudomonal beta-lactam.

Duration of Therapy: 7 days.

Key Assessments:

  • Clinical Response: Assessed at the end of treatment and at a follow-up visit (e.g., day 28), defined as resolution of signs and symptoms of VAP.

  • Microbiological Response: Eradication or reduction of the baseline pathogen(s) from respiratory cultures.

  • Safety and Tolerability: Monitor for adverse events, particularly nephrotoxicity (serial serum creatinine) and ototoxicity.

  • Pharmacokinetics: Therapeutic drug monitoring of this compound to ensure target serum concentrations are achieved.

Conclusion

This compound demonstrates significant promise as a therapeutic agent for VAP due to its potent activity against key pathogens, including MDR strains, and its stability against many aminoglycoside-modifying enzymes. The development of an inhaled formulation, ME1100, may offer a targeted approach to deliver high concentrations of the drug to the site of infection while minimizing systemic toxicity.[4] Further clinical trials are necessary to establish the definitive efficacy, safety, and optimal dosing regimen of this compound for the treatment of VAP in critically ill patients. The protocols and data presented here provide a foundation for future research and development in this critical area.

References

Application Notes and Protocols: Synergistic Use of Arbekacin with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the concurrent use of two or more antimicrobial agents, is a critical strategy to enhance efficacy, combat resistance, and broaden the spectrum of activity. Arbekacin, a potent aminoglycoside antibiotic, has demonstrated significant synergistic effects when used in combination with beta-lactam antibiotics. This combination is particularly effective against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various multidrug-resistant Gram-negative bacteria.[1][2][3]

These application notes provide a comprehensive overview of the scientific rationale, experimental protocols for synergy testing, and a summary of key findings regarding the combined use of this compound and beta-lactam antibiotics.

Mechanism of Synergy

The synergistic interaction between this compound and beta-lactam antibiotics stems from their distinct mechanisms of action that, when combined, result in enhanced bactericidal activity. Beta-lactam antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to a compromised and weakened cell envelope.[4] This disruption of the cell wall is believed to facilitate the intracellular uptake of this compound.[5]

Once inside the bacterium, this compound, like other aminoglycosides, irreversibly binds to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of mRNA, ultimately leading to the production of nonfunctional or toxic peptides and bacterial cell death. In the case of bacteria that produce beta-lactamase enzymes, which inactivate many beta-lactam antibiotics, a beta-lactamase-stable beta-lactam in the combination can protect the more susceptible beta-lactam from degradation, allowing it to exert its effect on the cell wall.

cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam Antibiotic CellWall Cell Wall Synthesis (via PBPs) BetaLactam->CellWall Inhibits WeakenedWall Weakened Cell Wall CellWall->WeakenedWall Arbekacin_in This compound (intracellular) WeakenedWall->Arbekacin_in Arbekacin_out This compound Arbekacin_out->Arbekacin_in Enhanced Uptake Ribosome 30S Ribosome Arbekacin_in->Ribosome Binds to ProteinSynth Protein Synthesis Arbekacin_in->ProteinSynth Inhibits Ribosome->ProteinSynth CellDeath Bacterial Cell Death ProteinSynth->CellDeath Leads to

Figure 1: Mechanism of Synergy between this compound and Beta-Lactam Antibiotics.

Data on Synergistic Combinations

Numerous in vitro studies have demonstrated the synergistic activity of this compound in combination with various beta-lactam antibiotics against a range of clinically important pathogens. The addition of this compound has been shown to significantly increase the antibacterial activities of several cephalosporins and fosfomycin (B1673569) against MRSA.

PathogenThis compound in Combination withObserved EffectReference
Methicillin-Resistant Staphylococcus aureus (MRSA)Cefotiam, Cefuzonam, Flomoxef, FosfomycinSignificant increase in antibacterial activity
MRSAImipenem/Cilastatin, CefotiamGood clinical response in surgical infections
MRSA and Pseudomonas aeruginosa (polymicrobial)Ceftazidime and FosfomycinStrong inhibition of growth
Multidrug-Resistant Pseudomonas aeruginosa (MDRP)AztreonamPromising synergistic effects

Experimental Protocols

To quantitatively assess the interaction between this compound and beta-lactam antibiotics, the checkerboard assay and time-kill curve analysis are the most widely accepted in vitro methods.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) Index, which quantifies the nature of the drug interaction.

Materials:

  • This compound and beta-lactam antibiotic powders of known potency

  • Appropriate solvents for dissolving antibiotics

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial isolate for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the beta-lactam antibiotic in a suitable solvent at a concentration at least 10-fold higher than the expected Minimum Inhibitory Concentration (MIC). From these, prepare intermediate solutions in CAMHB at 4 times the highest final concentration to be tested.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add 50 µL of the 4x intermediate solution of this compound to the wells in rows A through G. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Column 11 will serve as the control for the beta-lactam alone.

    • In the first row (row A), add 50 µL of the 4x intermediate solution of the beta-lactam antibiotic to all wells (columns 1 through 11). Perform a 2-fold serial dilution by transferring 50 µL from row A to row B, and so on, up to row G. Row H will serve as the control for this compound alone.

    • Column 12 should contain sterility and growth controls.

  • Inoculation: Inoculate each well (except sterility controls) with 100 µL of the final diluted bacterial suspension. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading and Interpretation:

    • After incubation, determine the MIC of each antibiotic alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Beta-lactam Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)

    • Interpret the results as follows:

      • Synergy: FIC Index ≤ 0.5

      • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

cluster_prep Preparation cluster_plate Plate Setup & Inoculation cluster_analysis Incubation & Analysis A Prepare Antibiotic Stock Solutions D Create 2D Serial Dilution of this compound & Beta-Lactam A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate with Bacterial Suspension B->E C Dispense Broth to 96-Well Plate C->D D->E F Incubate at 35°C for 16-20 hours E->F G Determine MICs of Individual Drugs & Combinations F->G H Calculate FIC Index G->H I Interpret Synergy, Additivity, or Antagonism H->I

Figure 2: Experimental Workflow for the Checkerboard Assay.
Time-Kill Curve Analysis Protocol

Time-kill curve analysis provides a dynamic assessment of the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Materials:

  • This compound and beta-lactam antibiotic stock solutions

  • Bacterial isolate for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable liquid medium

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Sterile saline or PBS for dilutions

  • Agar (B569324) plates for colony counting

  • Spectrophotometer (optional)

Procedure:

  • Preparation of Bacterial Culture: Prepare an overnight culture of the test organism. Dilute this culture in fresh, pre-warmed CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Experimental Setup: Prepare separate culture tubes/flasks for:

    • Growth control (no antibiotic)

    • This compound alone (at a clinically relevant concentration, e.g., 0.25x, 0.5x, 1x, or 2x MIC)

    • Beta-lactam alone (at a clinically relevant concentration)

    • This compound and beta-lactam in combination (at the same concentrations as the individual drug tubes)

  • Antibiotic Addition and Sampling: Add the appropriate antibiotic(s) to the respective tubes/flasks. Incubate all cultures at 37°C with constant shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), collect an aliquot from each culture.

  • Determination of Viable Cell Counts: Perform serial tenfold dilutions of each collected aliquot in sterile saline or PBS. Plate a known volume of each dilution onto agar plates.

  • Incubation and Colony Counting: Incubate the plates at 35°C ± 2°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each experimental condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.

cluster_setup Experimental Setup cluster_sampling Incubation & Sampling cluster_analysis Quantification & Analysis A Prepare Standardized Bacterial Inoculum B Prepare Culture Tubes: - Growth Control - this compound Alone - Beta-Lactam Alone - Combination A->B C Incubate at 37°C with Shaking B->C D Collect Aliquots at Time Points (0, 2, 4, 6, 8, 24h) C->D E Perform Serial Dilutions & Plate for Colony Counts D->E F Incubate Plates & Count CFUs E->F G Plot Log10 CFU/mL vs. Time F->G H Interpret Bactericidal Activity & Synergy G->H

Figure 3: Experimental Workflow for Time-Kill Curve Analysis.

Clinical Significance and Applications

The combination of this compound and beta-lactam antibiotics holds significant promise for treating severe infections caused by resistant pathogens. This is particularly relevant for:

  • MRSA Infections: this compound has been approved in Japan for the treatment of pneumonia and sepsis caused by MRSA. Combination therapy can be a valuable option, especially in cases of high bacterial load or when monotherapy is insufficient.

  • Polymicrobial Infections: In complex infections involving both MRSA and Gram-negative bacteria, such as P. aeruginosa, the combination of this compound with a broad-spectrum beta-lactam can provide comprehensive coverage.

  • Multidrug-Resistant Gram-Negative Infections: The synergistic effect of this compound with beta-lactams offers a potential therapeutic avenue for infections caused by MDR strains of P. aeruginosa and Acinetobacter baumannii.

Conclusion

The combination of this compound with beta-lactam antibiotics represents a powerful therapeutic strategy against a variety of clinically challenging bacterial pathogens. The synergistic mechanism, involving the disruption of the bacterial cell wall by beta-lactams and subsequent enhanced intracellular activity of this compound, is well-supported by in vitro data. The detailed protocols provided in these application notes for checkerboard and time-kill curve assays will enable researchers and drug development professionals to effectively evaluate and optimize such combination therapies, contributing to the development of novel treatment regimens to combat antimicrobial resistance.

References

Application Notes and Protocols for Arbekacin Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semisynthetic aminoglycoside antibiotic effective against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Ensuring the stability of this compound in solution is critical for maintaining its therapeutic efficacy and safety. This document provides a detailed protocol for conducting stability testing of this compound in solution, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5] The protocol covers forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method, as well as a systematic approach to long-term and accelerated stability testing.

Chemical Properties of this compound

PropertyValue
Chemical Name(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
Molecular FormulaC22H44N6O10
Molecular Weight552.62 g/mol
AppearanceWhite to yellowish-white powder
SolubilityFreely soluble in water, practically insoluble in methanol (B129727) and ethanol

Experimental Workflow

Arbekacin_Stability_Workflow cluster_prep Preparation cluster_storage Stability Storage cluster_analysis Analysis at Time Points prep_solution Prepare this compound Solution initial_analysis Initial Analysis (T=0) prep_solution->initial_analysis long_term Long-Term (25°C/60% RH or 30°C/65% RH) initial_analysis->long_term Store Samples accelerated Accelerated (40°C/75% RH) initial_analysis->accelerated Store Samples intermediate Intermediate (30°C/65% RH) initial_analysis->intermediate Store Samples sampling Sampling long_term->sampling Pull Samples at Scheduled Intervals accelerated->sampling Pull Samples at Scheduled Intervals intermediate->sampling Pull Samples at Scheduled Intervals analysis Stability-Indicating HPLC Analysis sampling->analysis data_eval Data Evaluation analysis->data_eval data_eval->data_eval Compare to T=0 and Specification Arbekacin_Degradation_Pathway cluster_stress Stress Conditions This compound This compound Acid Acid Hydrolysis This compound->Acid Base Base Hydrolysis This compound->Base Oxidation Oxidation (H2O2) This compound->Oxidation Photo Photolysis This compound->Photo Degradation_Products Degradation Products Acid->Degradation_Products leads to Base->Degradation_Products leads to Oxidation->Degradation_Products leads to Photo->Degradation_Products leads to

References

Application Notes and Protocols for Arbekacin Dosage Calculation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semisynthetic aminoglycoside antibiotic renowned for its potent bactericidal activity against a broad spectrum of bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and some Gram-negative bacilli.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death.[3][4][5] These application notes provide a comprehensive guide for determining the appropriate dosage of this compound for in vitro experiments, ensuring accurate and reproducible results.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[3][5] This binding event interferes with the decoding site on the 16S rRNA, causing misreading of the mRNA codons by tRNA.[5] Consequently, incorrect amino acids are incorporated into the nascent polypeptide chain, resulting in the production of non-functional or toxic proteins. This disruption of protein synthesis ultimately leads to bacterial cell death. A key advantage of this compound is its stability in the presence of many aminoglycoside-modifying enzymes, which are a common cause of resistance to other aminoglycosides.[1][4]

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Uptake Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to 16S rRNA CellWall->Ribosome Protein Functional Protein Ribosome->Protein Correct Translation NonFunctionalProtein Non-functional/ Truncated Protein Ribosome->NonFunctionalProtein Codon Misreading & Premature Termination mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome CellDeath Bacterial Cell Death NonFunctionalProtein->CellDeath

Caption: Mechanism of action of this compound in a bacterial cell.

Determining Initial this compound Concentrations for In Vitro Experiments

The selection of an appropriate concentration range for this compound in in vitro studies is critical. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This value serves as a fundamental starting point for dosage calculation in various in vitro assays.

Literature Review and Existing Data

A thorough literature review for published MIC values of this compound against the specific bacterial species or strains of interest is the recommended first step. The tables below summarize reported MIC values for this compound against various Gram-positive and Gram-negative bacteria.

Table 1: this compound MICs for Gram-Positive Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)1936--0.5 - 2[6]
Staphylococcus aureus (MRSA)96---[7]
Staphylococcus aureus (Oxacillin-Resistant)454---[2]
Staphylococcus aureus-0.250.5-[8]

Table 2: this compound MICs for Gram-Negative Bacteria

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Acinetobacter baumannii200--0.5 - >64[9]
Drug-Resistant Gram-Negative Bacilli29616>128-[10]
Pseudomonas aeruginosa-14-[8]
Enterobacteriaceae-0.25 - 11 - 8-[8]

MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Experimental Determination of MIC

If MIC data for the specific strain is unavailable, it is essential to determine it experimentally. The two most common methods are broth microdilution and agar (B569324) dilution.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is used to determine the MIC of this compound in a liquid growth medium.

Materials:

  • This compound powder

  • Sterile cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Sterile diluent (e.g., saline or broth)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile deionized water) and filter-sterilize.

  • Serial Dilutions: a. Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as a growth control (no antibiotic), and column 12 as a sterility control (no bacteria).

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well (except the sterility control wells).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that shows no visible bacterial growth. This can be determined visually or by using a microplate reader.

Agar Dilution Method for MIC Determination

This method involves incorporating this compound into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in logarithmic growth phase, adjusted to 0.5 McFarland standard

  • Inoculator (e.g., multipoint replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound-Agar Plates: a. Prepare a series of this compound solutions at twice the desired final concentrations. b. Melt MHA and cool to 45-50°C. c. For each desired concentration, add one part of the this compound solution to one part of the molten agar (e.g., 2 mL of this compound solution to 18 mL of agar). Mix well and pour into sterile petri dishes. d. Prepare a control plate with no this compound. e. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Spot-inoculate the prepared bacterial suspension onto the surface of each this compound-containing and control plate using a multipoint replicator.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.

Time-Kill Assay

This assay provides information on the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound

  • Bacterial culture in logarithmic growth phase

  • Growth medium (e.g., CAMHB)

  • Sterile tubes or flasks

  • Shaking incubator

  • Apparatus for colony counting (e.g., agar plates, spreader, incubator)

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic growth phase and dilute it in fresh pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to this compound: Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC) to separate tubes containing the bacterial suspension. Include a growth control tube without this compound.

  • Incubation and Sampling: Incubate all tubes in a shaking incubator at 37°C. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Logical Workflow for Dosage Determination

The following diagram illustrates a logical workflow for determining the optimal this compound dosage for your in vitro experiment.

Arbekacin_Dosage_Workflow Start Start: Define Experimental Objective and Bacterial Strain LitReview Literature Review for Existing this compound MIC Data Start->LitReview DataFound MIC Data Available? LitReview->DataFound DetermineMIC Experimentally Determine MIC (Broth Microdilution or Agar Dilution) DataFound->DetermineMIC No SelectConc Select Concentration Range Based on MIC (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC) DataFound->SelectConc Yes DetermineMIC->SelectConc PerformAssay Perform Primary In Vitro Assay (e.g., Time-Kill, Adhesion, Biofilm) SelectConc->PerformAssay Analyze Analyze Results PerformAssay->Analyze Optimize Optimize Concentration if Necessary Analyze->Optimize Optimize->SelectConc Re-test with New Range FinalProtocol Finalize Experimental Protocol with Optimized this compound Dosage Optimize->FinalProtocol No Further Optimization Needed

Caption: Workflow for this compound dosage determination in vitro.

Conclusion

The accurate determination of this compound dosage is paramount for the success of in vitro antibacterial studies. By leveraging existing literature and performing standardized experimental procedures such as MIC determination and time-kill assays, researchers can establish effective and reproducible this compound concentrations for their specific experimental needs. This systematic approach ensures the generation of reliable data for understanding the efficacy of this important antibiotic.

References

Application Notes and Protocols for Testing Arbekacin Cytotoxicity in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, like other aminoglycosides, its clinical use is associated with potential nephrotoxicity and ototoxicity. In vitro cell culture models are indispensable tools for elucidating the mechanisms of this compound-induced cytotoxicity and for screening potential protective agents. These application notes provide detailed protocols for assessing this compound's cytotoxic effects on relevant mammalian cell lines.

The primary targets for aminoglycoside toxicity are the proximal tubule epithelial cells of the kidney and the sensory hair cells of the inner ear. Therefore, the most relevant in vitro models for studying this compound cytotoxicity include renal proximal tubule epithelial cell lines, such as LLC-PK1 (from pig kidney) and HK-2 (from human kidney), and auditory cell lines like HEI-OC1 (from mouse cochlea).

The underlying mechanisms of aminoglycoside-induced cytotoxicity are believed to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of apoptotic cell death pathways.

Recommended Cell Culture Models

Cell LineOriginTissue of OriginRelevance for this compound Cytotoxicity Testing
LLC-PK1 PigKidney (Proximal Tubule)A well-established model for studying nephrotoxicity of aminoglycosides. These cells exhibit many characteristics of proximal tubule cells.
HK-2 HumanKidney (Proximal Tubule)A human-derived cell line that provides a more direct translation to human nephrotoxicity.
HEI-OC1 MouseInner Ear (Organ of Corti)An immortalized cell line that expresses markers of auditory sensory cells, making it a valuable tool for ototoxicity studies.[1]

Quantitative Data on Aminoglycoside Cytotoxicity

Table 1: Reported Cytotoxicity of Gentamicin in Relevant Cell Lines

Cell LineCompoundAssayConcentration RangeObserved EffectReference
HEI-OC1GentamicinMTT Assay1 - 2.5 mM (24h)IC50 ≈ 2 mM[2]
LLC-PK1GentamicinApoptosis Assay1 - 3 mM (up to 3 days)Induction of apoptosis[3][4]
HK-2GentamicinMTT Assay0.1 - 100 mM (24h)IC50 = 22.3 mM[5]

Note: The concentrations listed above should be used as a starting point for designing dose-response studies for this compound. A broad range of concentrations should be tested to determine the specific cytotoxic profile of this compound.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a general workflow for investigating the cytotoxic effects of this compound in a selected cell culture model.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., LLC-PK1, HEI-OC1) cell_seeding 3. Cell Seeding (96-well or other plates) cell_culture->cell_seeding arbekacin_prep 2. This compound Preparation (Stock solution & serial dilutions) drug_exposure 4. This compound Exposure (Varying concentrations & time points) arbekacin_prep->drug_exposure cell_seeding->drug_exposure viability_assay 5a. Cell Viability Assays (MTT, MTS) drug_exposure->viability_assay cytotoxicity_assay 5b. Cytotoxicity Assays (LDH release) drug_exposure->cytotoxicity_assay apoptosis_assay 5c. Apoptosis Assays (Annexin V/PI, Caspase activity) drug_exposure->apoptosis_assay ros_assay 5d. ROS Production Assay drug_exposure->ros_assay mito_assay 5e. Mitochondrial Function Assay drug_exposure->mito_assay data_quant 6. Data Quantification (e.g., Absorbance, Fluorescence) viability_assay->data_quant cytotoxicity_assay->data_quant apoptosis_assay->data_quant ros_assay->data_quant mito_assay->data_quant ic50_calc 7. IC50 Calculation data_quant->ic50_calc stat_analysis 8. Statistical Analysis ic50_calc->stat_analysis

A general experimental workflow for assessing this compound cytotoxicity.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted for a 96-well plate format and is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • LLC-PK1 or HEI-OC1 cells

  • Complete culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium without this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • After the 4-hour incubation, add 100 µL of solubilization solution to each well.

    • Gently pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Cytotoxicity Assay (LDH Release Assay)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.

Materials:

  • LLC-PK1 or HEI-OC1 cells

  • Complete culture medium

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well tissue culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT Assay protocol. It is important to include control wells for spontaneous LDH release (cells with medium only) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the this compound treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • LLC-PK1 or HEI-OC1 cells

  • Complete culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cells.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V-FITC and PI.

    • Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.

    • Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of aminoglycosides like this compound are believed to be mediated by the induction of oxidative stress, which in turn leads to mitochondrial damage and the activation of the intrinsic apoptotic pathway.

Proposed Signaling Pathway of this compound-Induced Apoptosis

arbekacin_apoptosis_pathway This compound This compound ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed signaling cascade of this compound-induced apoptosis.

This pathway highlights the central role of ROS and mitochondria in initiating the apoptotic cascade. Experiments to validate this pathway could include measuring ROS production (e.g., using DCFDA) and assessing changes in mitochondrial membrane potential (e.g., using JC-1).

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the cytotoxicity of this compound in relevant cell culture models. By employing these methodologies, researchers can gain valuable insights into the dose-dependent toxicity of this compound, elucidate the underlying molecular mechanisms, and screen for potential therapeutic interventions to mitigate its adverse effects. It is imperative to perform careful dose-response studies to establish the specific cytotoxic profile of this compound in the chosen experimental system.

References

Application Notes and Protocols for the Quantification of Arbekacin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of Arbekacin, a potent aminoglycoside antibiotic, using various High-Performance Liquid Chromatography (HPLC) methods. The protocols described herein are intended for use in research, quality control, and pharmacokinetic studies.

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for ensuring its therapeutic efficacy and safety. Due to its lack of a significant UV-absorbing chromophore, direct UV detection of this compound by HPLC is challenging. This necessitates alternative detection methods or pre-column derivatization to introduce a chromophoric or fluorophoric tag.

This application note details three common HPLC-based methodologies for this compound quantification:

  • HPLC with Evaporative Light Scattering Detection (ELSD): A universal detection method that does not require derivatization.

  • HPLC with UV/Visible Detection following Pre-column Derivatization: A widely used method that involves tagging the this compound molecule with a UV-absorbing compound.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for quantifying this compound, especially in complex biological matrices.

Data Presentation: Quantitative Method Comparison

The following tables summarize the quantitative performance data for the different HPLC methods used for this compound quantification.

Table 1: HPLC with Evaporative Light Scattering Detection (ELSD)

ParameterReported ValueReference
Linearity Range 500 - 2500 µg/mL[1]
Correlation Coefficient (r) 0.9990[1]
Accuracy (Recovery) 100.8% (RSD = 1.5%, n=9)[1]
Precision (RSD) 1.3% (n=6) for content uniformityNot specified in snippet
Limit of Detection (LOD) 4.5 µg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated, but can be inferred from LOD

Table 2: HPLC with Pre-column Derivatization and UV/Visible or Fluorescence Detection

Note: Data for this compound with these specific derivatizing agents is limited in the provided search results. The following data is based on methods for similar aminoglycosides (e.g., Amikacin) and serves as a representative example.

ParameterDerivatization ReagentReported ValueReference
Linearity Range Hantzsch Reagent (for Amikacin)0.10 - 25.0 µg/mL[2]
Correlation Coefficient (r²) Hantzsch Reagent (for Amikacin)0.998
Accuracy (Recovery) Hantzsch Reagent (for Amikacin)92 - 97%
Precision (RSD) Hantzsch Reagent (for Amikacin)< 2.0%
Limit of Detection (LOD) Hantzsch Reagent (for Amikacin)0.024 µg/mL
Limit of Quantification (LOQ) Hantzsch Reagent (for Amikacin)0.071 µg/mL
Linearity Range FMOC-Cl (for Etimicin)0.038 - 9.69 µg/mL
Correlation Coefficient (r) FMOC-Cl (for Etimicin)> 0.9994
Accuracy (Recovery) FMOC-Cl (for Etimicin)97.80 - 100.09%
Precision (RSD) FMOC-Cl (for Etimicin)< 5%
Limit of Detection (LOD) FMOC-Cl (for Etimicin)0.01 µg/mL
Limit of Quantification (LOQ) FMOC-Cl (for Etimicin)0.02 µg/mL

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Note: Data for this compound is not explicitly detailed in the provided search results. The following data is representative of LC-MS/MS methods for aminoglycosides.

ParameterReported Value (for similar aminoglycosides)Reference
Linearity Range 0.2 - 25 µg/mL (for Amikacin)
Correlation Coefficient (r²) > 0.99
Accuracy Within ±15% of nominal concentrations
Precision (RSD) < 15%
Limit of Quantification (LOQ) 0.2 µg/mL (for Amikacin)

Experimental Protocols

Protocol 1: this compound Quantification by HPLC-ELSD

This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical dosage forms without the need for derivatization.

1. Materials and Reagents

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 200 mM Trifluoroacetic acid in water:Acetonitrile (91:9, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • ELSD Detector: Alltech 3300 or equivalent

  • Drift Tube Temperature: 50°C

  • Nebulizing Gas (Nitrogen) Pressure: 3.5 bar

3. Standard Solution Preparation

  • Prepare a stock solution of this compound Sulfate reference standard in ultrapure water at a concentration of 1 mg/mL.

  • Prepare a series of working standard solutions by diluting the stock solution with ultrapure water to achieve concentrations ranging from 500 to 2500 µg/mL.

4. Sample Preparation

  • For Injection Formulations: Dilute the this compound sulfate injection with ultrapure water to obtain a theoretical concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Analysis

  • Inject the standard solutions to construct a calibration curve by plotting the logarithm of the peak area versus the logarithm of the concentration.

  • Inject the sample solutions and quantify the this compound content using the calibration curve.

Protocol 2: this compound Quantification by HPLC with Pre-column Derivatization and UV Detection

This protocol describes a general method for the derivatization of this compound with 2,4-Dinitrofluorobenzene (DNFB) for subsequent analysis by HPLC with UV detection. This method is adapted from established procedures for other aminoglycosides.

1. Materials and Reagents

  • This compound Sulfate reference standard

  • 2,4-Dinitrofluorobenzene (DNFB)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Sodium Bicarbonate

  • Hydrochloric Acid

  • Ultrapure water

2. Derivatization Procedure

  • To 1.0 mL of this compound standard or sample solution in a glass vial, add 1.0 mL of 1% (w/v) DNFB in methanol and 1.0 mL of 0.1 M sodium bicarbonate solution.

  • Cap the vial and heat at 60°C for 1 hour in a water bath.

  • Cool the reaction mixture to room temperature.

  • Neutralize the solution with 0.1 M hydrochloric acid.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the mobile phase.

3. Chromatographic Conditions

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 30% acetonitrile and increasing to 70% over 20 minutes). The aqueous phase may contain a buffer such as 0.05 M sodium acetate (B1210297) adjusted to pH 4.5.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 360 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation

  • Prepare this compound standard solutions in ultrapure water at concentrations that, after derivatization and reconstitution, will fall within the linear range of the assay.

  • For biological samples, a solid-phase extraction (SPE) clean-up step is recommended prior to derivatization.

5. Analysis

  • Inject the derivatized standard solutions to generate a calibration curve.

  • Inject the derivatized sample solutions and determine the this compound concentration from the calibration curve.

Protocol 3: this compound Quantification by LC-MS/MS

This protocol provides a general framework for the highly sensitive and selective quantification of this compound in biological matrices such as plasma or serum.

1. Materials and Reagents

  • This compound Sulfate reference standard

  • Internal Standard (IS), e.g., another aminoglycoside not present in the sample

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid

  • Ammonium formate

  • Ultrapure water

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma or serum sample, add 20 µL of the internal standard solution.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. LC-MS/MS Conditions

  • LC System: A UPLC or HPLC system capable of gradient elution.

  • Column: A C18 or HILIC column suitable for polar compounds.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion and optimization. For this compound (precursor ion m/z ~553), characteristic product ions would be selected.

4. Analysis

  • Prepare calibration standards and quality control samples in the same biological matrix as the unknown samples.

  • Process and analyze the standards, QCs, and unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Quantify this compound in the unknown samples using the regression equation from the calibration curve.

Visualizations

G Experimental Workflow for this compound HPLC Analysis cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection (e.g., Pharmaceutical Formulation, Plasma) Dilution Dilution / Extraction Sample->Dilution Standard This compound Reference Standard Standard->Dilution Derivatization Pre-column Derivatization (if applicable) Dilution->Derivatization Filtration Filtration (0.45 µm) Derivatization->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (ELSD, UV, or MS/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of this compound Integration->Quantification Calibration->Quantification

Caption: A flowchart illustrating the general experimental workflow for the HPLC quantification of this compound.

G Pre-column Derivatization of this compound This compound This compound (Primary Amines) Reaction Reaction (Heat, Basic pH) This compound->Reaction Reagent Derivatizing Reagent (e.g., DNFB, FMOC-Cl) Reagent->Reaction Derivative Derivatized this compound (Chromophoric/Fluorophoric) Reaction->Derivative HPLC_UV_Vis HPLC Analysis (UV/Vis or Fluorescence Detection) Derivative->HPLC_UV_Vis

Caption: A diagram showing the logical relationship of the pre-column derivatization process for this compound analysis.

References

Application Notes and Protocols for Arbekacin in Experimental Models of Osteomyelitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the use of Arbekacin in a preclinical model of osteomyelitis and detailed protocols for establishing and evaluating this compound's efficacy in similar experimental settings. This compound, a potent aminoglycoside antibiotic, demonstrates significant activity against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a common pathogen in osteomyelitis.[1][2][3] The following sections detail its application in a localized drug delivery system and provide protocols for both local and systemic administration in established animal models of bone infection.

Application Notes

Experimental evidence suggests that local administration of this compound via a biodegradable carrier is an effective strategy for treating Staphylococcus aureus-induced osteomyelitis. In a rat model where osteomyelitis was established in the proximal tibia, the implantation of hydroxyapatite (B223615) blocks (HABs) loaded with this compound led to a statistically significant reduction in bacterial counts compared to animals that received drug-free implants. Furthermore, radiographic and histological examinations confirmed the beneficial effects of the this compound-loaded implants. This approach offers the advantage of delivering a high concentration of the antibiotic directly to the site of infection, which can be particularly beneficial for treating deep-seated bone infections while minimizing potential systemic toxicity.[4]

The use of local drug delivery systems, such as antibiotic-impregnated bone cements and biodegradable scaffolds, is a promising strategy for managing osteomyelitis. These systems can provide sustained release of the antimicrobial agent at the infection site, maintaining concentrations above the minimum inhibitory concentration (MIC) for the infecting pathogen.[5]

While specific studies on the systemic administration of this compound for the treatment of experimental osteomyelitis are not widely available in the reviewed literature, its established efficacy against MRSA in other infection models and clinical settings suggests its potential utility. A systemic approach may be relevant for treating hematogenous osteomyelitis or as an adjunct to local treatment. The provided protocols outline how to investigate both local and systemic applications of this compound in preclinical models.

Data Presentation

The following table summarizes the key quantitative findings from a study investigating this compound-loaded hydroxyapatite blocks in a rat model of S. aureus osteomyelitis.

Study ComponentTreatment GroupControl GroupOutcome
Animal Model Rat (S. aureus induced tibial osteomyelitis)Rat (S. aureus induced tibial osteomyelitis)-
Intervention Implantation of this compound-loaded Hydroxyapatite Blocks (HABs)Implantation of drug-free Hydroxyapatite Blocks (HABs)-
Primary Endpoint Bacterial Counts in BoneStatistically lower bacterial countsHigher bacterial counts
Secondary Endpoints Radiographic & Histological AssessmentObserved beneficial effectsSigns of infection

Note: This data is based on a summary of the study's findings. Detailed quantitative values were not available in the reviewed literature.

Experimental Protocols

Protocol 1: Local Delivery of this compound via Hydroxyapatite Blocks in a Rat Tibial Osteomyelitis Model

This protocol describes the induction of osteomyelitis in rats and the subsequent treatment with this compound-loaded hydroxyapatite blocks.

Materials:

  • This compound sulfate (B86663)

  • Porous hydroxyapatite blocks (biocompatible and biodegradable)

  • Staphylococcus aureus (e.g., MRSA strain)

  • Male Sprague-Dawley rats (or similar strain)

  • General surgical instruments

  • Anesthetic agents

  • Radiographic imaging equipment

  • Histology processing reagents

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Anesthetize the animal using an appropriate anesthetic protocol. Shave and disinfect the surgical site on the proximal tibia.

  • Induction of Osteomyelitis:

    • Make a longitudinal incision over the proximal tibial metaphysis.

    • Expose the bone and drill a small hole through the cortex into the medullary cavity.

    • Inoculate the medullary cavity with a suspension of S. aureus (e.g., 10^6 CFU in a small volume).

    • Close the wound in layers.

    • Allow the infection to establish for a period of 1-2 weeks. Monitor the animals for signs of infection.

  • Preparation of this compound-Loaded Hydroxyapatite Blocks:

    • Prepare a solution of this compound sulfate at a desired concentration.

    • Immerse the porous hydroxyapatite blocks in the this compound solution.

    • Use a vacuum or centrifugation method to facilitate the impregnation of the antibiotic into the pores of the blocks.

    • Dry the blocks under sterile conditions.

  • Surgical Implantation of this compound-HABs:

    • After the infection is established, re-anesthetize the animal and reopen the surgical site.

    • Debride the infected area, removing any necrotic tissue and purulent material.

    • Gently irrigate the cavity with sterile saline.

    • Implant the this compound-loaded hydroxyapatite block(s) into the debrided bone defect.

    • Close the wound in layers.

  • Post-Operative Care and Monitoring:

    • Administer analgesics as required.

    • Monitor the animals daily for health status and wound healing.

    • Perform radiographic imaging at specified time points to assess bone healing and signs of osteomyelitis.

  • Endpoint Analysis:

    • At the end of the study period (e.g., 4-6 weeks post-treatment), euthanize the animals.

    • Aseptically harvest the treated tibia.

    • Collect bone samples for quantitative bacteriology (CFU/gram of bone).

    • Process bone tissue for histological analysis to evaluate inflammation, bone necrosis, and new bone formation.

Protocol 2: Systemic Administration of this compound in a Rabbit Tibial Osteomyelitis Model

This protocol provides a framework for evaluating the efficacy of systemically administered this compound in a rabbit model of osteomyelitis.

Materials:

  • This compound sulfate for injection

  • Staphylococcus aureus (e.g., MRSA strain)

  • New Zealand White rabbits

  • General surgical instruments

  • Anesthetic agents

  • Radiographic imaging equipment

Procedure:

  • Animal Preparation: Acclimatize rabbits for at least one week. Anesthetize the animal and prepare the surgical site on the proximal tibia as described for the rat model.

  • Induction of Osteomyelitis:

    • Create a defect in the proximal tibial metaphysis, exposing the medullary canal.

    • Introduce a sclerosing agent (e.g., sodium morrhuate) into the medullary cavity to induce bone necrosis, which facilitates the establishment of a chronic infection.

    • Inoculate the site with a suspension of S. aureus.

    • Seal the defect with bone wax or a similar material.

    • Close the wound in layers.

    • Allow the infection to establish for approximately 2 weeks.

  • Systemic this compound Administration:

    • After the establishment of osteomyelitis, initiate treatment with this compound.

    • Administer this compound intramuscularly or intravenously at a clinically relevant dose (e.g., 5-10 mg/kg, once or twice daily). The exact dosage may need to be optimized based on pharmacokinetic studies in rabbits.

    • Continue treatment for a specified duration (e.g., 21-28 days).

  • Monitoring and Endpoint Analysis:

    • Monitor the animals' clinical condition, including weight and temperature.

    • Perform periodic radiographic assessments to monitor the progression of osteomyelitis.

    • Harvest the tibia for quantitative bacteriological analysis (CFU/gram of bone) and histological examination as described in Protocol 1.

Visualizations

Local_Delivery_Workflow cluster_Induction Infection Induction cluster_Treatment Treatment cluster_Analysis Endpoint Analysis Induction_Start Anesthetize Rat Induction_Surgery Drill Hole in Tibia Induction_Start->Induction_Surgery Induction_Inoculate Inoculate with S. aureus Induction_Surgery->Induction_Inoculate Induction_Close Close Wound Induction_Inoculate->Induction_Close Induction_Establish Allow Infection to Establish (1-2 weeks) Induction_Close->Induction_Establish Treatment_Start Re-anesthetize Rat Induction_Establish->Treatment_Start Treatment_Debride Debride Infected Bone Treatment_Start->Treatment_Debride Treatment_Implant Implant this compound-HAB Treatment_Debride->Treatment_Implant Treatment_Close Close Wound Treatment_Implant->Treatment_Close Analysis_Euthanize Euthanize at Study End Treatment_Close->Analysis_Euthanize Analysis_Harvest Harvest Tibia Analysis_Euthanize->Analysis_Harvest Analysis_Bacteriology Quantitative Bacteriology Analysis_Harvest->Analysis_Bacteriology Analysis_Histology Histological Analysis Analysis_Harvest->Analysis_Histology

Caption: Experimental workflow for local this compound delivery in a rat osteomyelitis model.

Systemic_Delivery_Workflow cluster_Treatment Systemic Treatment cluster_Analysis Endpoint Analysis Start Anesthetize Rabbit & Prepare Tibia Induce_Infection Induce Osteomyelitis (S. aureus & Sclerosing Agent) Start->Induce_Infection Establish_Infection Allow Infection to Establish (2 weeks) Induce_Infection->Establish_Infection Administer_ABK Administer Systemic this compound (daily for 3-4 weeks) Establish_Infection->Administer_ABK Monitor Monitor Animal Health & Perform Radiography Administer_ABK->Monitor Euthanize Euthanize at Study End Monitor->Euthanize Harvest_Tibia Harvest Tibia Euthanize->Harvest_Tibia Bacteriology Quantitative Bacteriology (CFU/g) Harvest_Tibia->Bacteriology Histology Histological Analysis Harvest_Tibia->Histology

Caption: Proposed workflow for systemic this compound in a rabbit osteomyelitis model.

References

Application Notes and Protocols for Studying Arbekacin Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides detailed methodologies and data presentation guidelines for investigating the mechanisms of resistance to the aminoglycoside antibiotic, Arbekacin.

Introduction

This compound is a potent aminoglycoside antibiotic effective against a broad spectrum of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] However, the emergence of resistance threatens its clinical efficacy. Understanding the molecular and physiological mechanisms underlying this compound resistance is crucial for the development of strategies to combat resistant pathogens. The primary mechanisms of resistance to this compound and other aminoglycosides include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular drug concentration via efflux pumps.[2] This document outlines key experimental protocols to investigate these resistance mechanisms.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

This table summarizes the MIC values of this compound against S. aureus isolates with and without the primary aminoglycoside-modifying enzyme gene responsible for this compound resistance, aac(6')/aph(2").

Bacterial Strain Typeaac(6')/aph(2") Gene StatusThis compound MIC Range (µg/mL)This compound MIC₅₀ (µg/mL)This compound MIC₉₀ (µg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)Present0.25 - 6428[3][4][5]
Methicillin-Resistant S. aureus (MRSA)Absent≤ 0.5≤ 0.5≤ 0.5
Methicillin-Sensitive S. aureus (MSSA)Generally Absent----

Note: MIC₅₀ and MIC₉₀ represent the minimum concentration of the antibiotic that inhibits the growth of 50% and 90% of isolates, respectively.

Table 2: Key Aminoglycoside-Modifying Enzymes (AMEs) and their Activity against this compound
EnzymeGeneModificationActivity against this compound
Aminoglycoside 6'-acetyltransferase/2"-phosphotransferaseaac(6')/aph(2")Acetylation and PhosphorylationPrimary mechanism of resistance
Aminoglycoside 3'-phosphotransferaseaph(3')-IIIPhosphorylationContributes to resistance
Aminoglycoside 4',4"-adenylyltransferaseaad(4',4")AdenylylationNo significant activity

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (filter-sterilized)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Spectrophotometer

  • Incubator (35 ± 1°C)

Protocol:

  • Prepare this compound Dilutions: a. Prepare a 2x working stock of this compound in CAMHB. The highest concentration should be twice the maximum desired final concentration. b. Dispense 100 µL of CAMHB into all wells of a 96-well plate. c. Add 100 µL of the 2x this compound working stock to the first column of wells. d. Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will be the growth control (no antibiotic), and column 12 will be the sterility control (no bacteria).

  • Prepare Bacterial Inoculum: a. Grow the bacterial strain in CAMHB to the logarithmic phase. b. Adjust the turbidity of the culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation: a. Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension. b. Seal the plate and incubate at 35 ± 1°C for 18 ± 2 hours in ambient air.

  • Reading the MIC: a. After incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Molecular Detection of the aac(6')/aph(2") Gene by PCR

This protocol is for the amplification and detection of the primary gene associated with this compound resistance in MRSA.

Materials:

  • Bacterial DNA extract

  • PCR primers for aac(6')/aph(2"):

    • Forward Primer: 5'-CAGAGCCTTGGGAAGATGAAG-3'

    • Reverse Primer: 5'-CCTCGTGTAATTCATGTTCTGGC-3'

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermal cycler

  • Agarose (B213101) gel electrophoresis equipment

  • DNA ladder

Protocol:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial kit or a standard enzymatic lysis method.

  • PCR Reaction Setup: a. Prepare a PCR master mix containing Taq DNA polymerase, buffer, dNTPs, and primers. b. Add the template DNA to the master mix. A typical reaction volume is 25-50 µL.

  • PCR Amplification: a. Use the following thermal cycling conditions:

    • Initial Denaturation: 94°C for 3-5 minutes
    • 35 Cycles:
    • Denaturation: 94°C for 40 seconds
    • Annealing: 55°C for 40 seconds
    • Extension: 72°C for 40 seconds
    • Final Extension: 72°C for 2-5 minutes

  • Gel Electrophoresis: a. Load the PCR products onto a 1.5% agarose gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). b. Run the gel at an appropriate voltage until the dye front has migrated sufficiently. c. Visualize the DNA bands under UV light. The expected product size for the aac(6')/aph(2") gene with the specified primers is approximately 348 bp.

Assessment of Efflux Pump Activity using an Ethidium Bromide-Agar Method

This is a simple screening method to qualitatively assess the activity of multidrug resistance (MDR) efflux pumps.

Materials:

  • Tryptic Soy Agar (B569324) (TSA)

  • Ethidium bromide (EtBr) stock solution

  • Sterile petri dishes

  • Bacterial cultures

Protocol:

  • Prepare EtBr-Agar Plates: a. Prepare TSA and autoclave. b. Cool the agar to 50-55°C. c. Add EtBr to the molten agar to final concentrations ranging from 0.5 to 2.5 µg/mL. Pour the plates.

  • Inoculation: a. Streak the bacterial isolates onto the surface of the EtBr-agar plates in a cartwheel pattern. Include a known efflux-positive and a known efflux-negative control strain.

  • Incubation and Observation: a. Incubate the plates at 37°C for 18-24 hours. b. Observe the plates under UV light. The level of fluorescence of the bacterial growth is inversely proportional to the efflux activity. Strains with high efflux activity will show low fluorescence as they pump out the EtBr.

Visualizations

Experimental_Workflow_for_Arbekacin_Resistance_Mechanism_Identification cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular Analysis cluster_functional Functional Analysis cluster_interpretation Data Interpretation and Conclusion pheno_start Isolate Bacterial Strain mic_test This compound MIC Determination pheno_start->mic_test dna_extraction Genomic DNA Extraction mic_test->dna_extraction If Resistant efflux_assay Efflux Pump Activity Assay (e.g., EtBr method) mic_test->efflux_assay If Resistant pcr PCR for Resistance Genes (e.g., aac(6')/aph(2'')) dna_extraction->pcr sequencing DNA Sequencing (Sanger or WGS) pcr->sequencing interpretation Correlate Genotype with Phenotype sequencing->interpretation efflux_assay->interpretation conclusion Identify Resistance Mechanism(s) interpretation->conclusion

Caption: Workflow for Investigating this compound Resistance Mechanisms.

Arbekacin_Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms Arbekacin_in This compound (extracellular) Ribosome 30S Ribosomal Subunit Protein Synthesis Arbekacin_in->Ribosome Inhibits AME Aminoglycoside- Modifying Enzyme (e.g., AAC(6')/APH(2'')) Arbekacin_in->AME Substrate EffluxPump Efflux Pump Arbekacin_in->EffluxPump Substrate Modified_this compound Modified this compound (inactive) AME->Modified_this compound Inactivates Arbekacin_out This compound (expelled) EffluxPump->Arbekacin_out Expels Target_Modification 1. Target Site Modification (e.g., 16S rRNA methylation) Enzymatic_Inactivation 2. Enzymatic Inactivation (by AMEs) Enzymatic_Inactivation->AME Reduced_Uptake 3. Reduced Uptake / Efflux Reduced_Uptake->EffluxPump

Caption: Major Mechanisms of this compound Resistance in Bacteria.

References

Arbekacin Nebulizer Formulation for Inhalation Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arbekacin is a semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multi-drug resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2] Its primary mechanism of action involves the inhibition of bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit, leading to misreading of mRNA and the production of nonfunctional or toxic proteins.[3][4][5] The development of a nebulized formulation of this compound, such as ME1100, is aimed at delivering high concentrations of the antibiotic directly to the site of respiratory infections, such as hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), thereby maximizing efficacy and minimizing systemic toxicity. ME1100 is an aqueous solution of this compound that includes chloride ions to mitigate the cough reflex often associated with the sulfate (B86663) salt form of the drug.

These application notes provide detailed protocols for the preparation, characterization, and evaluation of an this compound nebulizer formulation for preclinical inhalation studies.

Data Presentation

Table 1: Physicochemical and Aerosol Properties of Nebulized this compound (ME1100)

ParameterValueReference
Formulation This compound with chloride ions in aqueous solution
Mass Median Aerodynamic Diameter (MMAD) 3.7 ± 0.1 µm
Geometric Standard Deviation (GSD) Not explicitly stated
Fine Particle Fraction (FPF) (<5 µm) ~73% of droplets in the 0.5-5 µm range
pH (recommended for nebulized solutions) 4.0 - 8.0
Osmolarity (recommended for nebulized solutions) 150 - 1200 mOsm/L

Table 2: Pharmacokinetic Parameters of Nebulized this compound (ME1100) in a Murine VAP Model (30 mg/mL dose)

ParameterEpithelial Lining Fluid (ELF)PlasmaReference
Cmax (mg/L) 31.11.2
AUC0–1 (mg·h/L) 67.72.2
t1/2 (h) 2.44.6

Table 3: In Vivo Efficacy of Nebulized this compound (ME1100) in a Murine VAP Model

Treatment GroupSurvival RateLung Bacterial Count (log10 CFU/mL) at 6hReference
PlaceboSignificantly lower than 10 & 30 mg/mL ME110010.23 ± 0.24
10 mg/mL ME1100Significantly improved vs. placeboNot reported
30 mg/mL ME1100Significantly improved vs. placebo9.51 ± 0.27 (significantly lower than placebo)
30 mg/mL AmikacinLower than 30 mg/mL ME110010.20 ± 0.05

Experimental Protocols

Protocol 1: Preparation of this compound Inhalation Solution

This protocol describes the preparation of a buffered saline solution of this compound suitable for nebulization studies, based on principles for formulating aminoglycosides for inhalation.

Materials:

  • This compound sulfate powder

  • Sodium chloride (NaCl)

  • Sodium phosphate (B84403) monobasic (NaH₂PO₄)

  • Sodium phosphate dibasic (Na₂HPO₄)

  • Sterile, deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Sterile 0.22 µm syringe filters

Procedure:

  • Prepare a 0.1 M Phosphate Buffer:

    • Dissolve the appropriate amounts of NaH₂PO₄ and Na₂HPO₄ in sterile, deionized water to achieve a pH of 6.0-8.0. The ideal pH for nebulized solutions is one that ensures drug stability and minimizes airway irritation.

  • Prepare a Buffered Saline Solution:

    • Dissolve NaCl in the phosphate buffer to achieve a final concentration of 0.9% (w/v) to ensure isotonicity.

  • Dissolve this compound Sulfate:

    • Slowly dissolve the this compound sulfate powder in the buffered saline solution to the desired final concentration (e.g., 30 mg/mL as used in preclinical studies). Stir gently until fully dissolved.

  • pH Adjustment:

    • Measure the pH of the final solution. If necessary, adjust to between 6.0 and 8.0 using small volumes of dilute HCl or NaOH.

  • Sterile Filtration:

    • Sterilize the final this compound inhalation solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Storage:

    • Store the prepared solution at 2-8°C and protect from light until use.

Protocol 2: Aerosol Particle Size Distribution Analysis

This protocol outlines the characterization of the aerodynamic particle size distribution (APSD) of the nebulized this compound solution using a Next Generation Impactor (NGI).

Materials and Equipment:

  • Next Generation Impactor (NGI)

  • Vibrating mesh nebulizer (e.g., eFlow®)

  • Vacuum pump

  • Flow meter

  • Collection cups/plates for NGI

  • Methanol or other suitable solvent for drug recovery

  • HPLC system for drug quantification

Procedure:

  • NGI Preparation:

    • If required by the nebulizer type, cool the NGI to approximately 5°C to minimize evaporation of the aqueous aerosol.

    • Coat the NGI collection surfaces with a solution (e.g., silicone in hexane) to prevent particle bounce, and allow to dry completely.

    • Assemble the NGI with the collection cups/plates in place.

  • Nebulizer Setup:

    • Fill the nebulizer with a known volume of the prepared this compound inhalation solution.

    • Connect the nebulizer to the NGI induction port.

  • Aerosol Generation and Collection:

    • Connect the NGI to a vacuum pump and set the airflow rate appropriate for simulating tidal breathing for nebulizers (typically 15 L/min).

    • Turn on the vacuum pump to draw air through the NGI.

    • Activate the nebulizer and run for a predetermined amount of time.

  • Sample Recovery:

    • Disassemble the NGI and carefully rinse the induction port, all stages, and the micro-orifice collector (MOC) with a known volume of a suitable solvent to recover the deposited this compound.

  • Quantification:

    • Quantify the amount of this compound in the solvent from each component using a validated HPLC method.

  • Data Analysis:

    • Calculate the Mass Median Aerodynamic Diameter (MMAD), Geometric Standard Deviation (GSD), and Fine Particle Fraction (FPF) from the mass distribution of this compound across the NGI stages.

Protocol 3: In Vitro Efficacy against Pseudomonas aeruginosa Biofilms

This protocol describes a method to assess the efficacy of nebulized this compound against P. aeruginosa biofilms grown at an air-liquid interface (ALI), which mimics the airway environment.

Materials and Equipment:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Bronchial epithelial cell line (e.g., CFBE41o-)

  • Cell culture inserts (e.g., Transwell®)

  • Appropriate cell culture media and supplements

  • Aerosol deposition chamber connected to a nebulizer

  • Crystal violet solution

  • Confocal laser scanning microscope and appropriate fluorescent stains (e.g., LIVE/DEAD stain)

Procedure:

  • Establish Air-Liquid Interface Culture:

    • Seed bronchial epithelial cells onto the apical side of cell culture inserts.

    • Culture the cells until a confluent monolayer is formed.

    • Remove the apical medium to establish an air-liquid interface, feeding the cells from the basolateral side.

  • Biofilm Formation:

    • Inoculate the apical surface of the ALI culture with a suspension of P. aeruginosa.

    • Incubate for a sufficient period (e.g., 24-48 hours) to allow for mature biofilm formation.

  • Nebulized this compound Treatment:

    • Place the ALI cultures with biofilms into an aerosol deposition chamber.

    • Nebulize the this compound inhalation solution into the chamber for a defined duration.

  • Efficacy Assessment:

    • Biomass Quantification: Stain the biofilms with crystal violet and measure the absorbance to quantify the total biofilm biomass.

    • Viability Assessment: Use confocal laser scanning microscopy with LIVE/DEAD staining to visualize and quantify the live and dead bacteria within the biofilm.

    • Colony Forming Unit (CFU) Quantification: Disrupt the biofilm, serially dilute, and plate on appropriate agar (B569324) to determine the number of viable bacteria.

Protocol 4: Murine Model of Ventilator-Associated Pneumonia

This protocol details the induction of VAP in mice and subsequent treatment with nebulized this compound.

Materials and Equipment:

  • C57BL/6 mice (or other appropriate strain)

  • Pseudomonas aeruginosa strain

  • Anesthetic (e.g., ketamine/xylazine)

  • Intubation equipment for mice

  • Small animal ventilator

  • Aerosol exposure system for small animals connected to a nebulizer

  • Sterile PBS

Procedure:

  • Bacterial Preparation:

    • Culture P. aeruginosa to mid-log phase and dilute to the desired concentration in sterile PBS (e.g., 1 x 10⁷ CFU/mouse in 50 µL).

  • Induction of Pneumonia:

    • Anesthetize the mouse via intraperitoneal injection.

    • Intubate the mouse with a non-cuffed catheter.

    • Connect the mouse to a small animal ventilator.

    • Instill the bacterial suspension directly into the trachea through the catheter.

  • Nebulized this compound Administration:

    • At a predetermined time post-infection (e.g., 12 hours), place the intubated and ventilated mouse in an aerosol exposure chamber.

    • Nebulize the this compound solution (e.g., 3, 10, or 30 mg/mL) for a set duration (e.g., 5 minutes) once daily.

  • Endpoint Analysis:

    • Survival: Monitor the survival of the mice over a defined period (e.g., 120 hours).

    • Bacterial Load in Lungs: At specific time points, euthanize the mice, aseptically remove the lungs, and homogenize the tissue in sterile PBS. Perform serial dilutions and plate on appropriate agar to quantify the bacterial load (CFU/mL).

    • Pharmacokinetics: Collect blood and bronchoalveolar lavage fluid (for ELF) at various time points post-nebulization to determine this compound concentrations by HPLC.

Visualizations

Arbekacin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_inhibition Inhibition by this compound This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Enters Cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to 30S subunit Protein Functional Protein Ribosome->Protein Normal Translation Ribosome_ABK This compound-Bound Ribosome mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome NonfunctionalProtein Non-functional/ Truncated Protein CellDeath Bacterial Cell Death NonfunctionalProtein->CellDeath Ribosome_ABK->NonfunctionalProtein mRNA Misreading & Translation Inhibition

Caption: Mechanism of action of this compound leading to bacterial cell death.

Arbekacin_Nebulizer_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy Prep Protocol 1: Prepare this compound Inhalation Solution Aerosol Protocol 2: Aerosol Particle Size Analysis (NGI) Prep->Aerosol Treat_InVitro Nebulize this compound onto Biofilm Aerosol->Treat_InVitro Treat_InVivo Administer Nebulized This compound Aerosol->Treat_InVivo Biofilm Protocol 3: Establish P. aeruginosa Biofilm at ALI Biofilm->Treat_InVitro Assess_InVitro Assess Efficacy (CFU, Microscopy) Treat_InVitro->Assess_InVitro VAP Protocol 4: Induce Murine VAP VAP->Treat_InVivo Assess_InVivo Assess Efficacy (Survival, Lung CFU, PK) Treat_InVivo->Assess_InVivo

Caption: Experimental workflow for this compound nebulizer formulation studies.

References

Troubleshooting & Optimization

Arbekacin Technical Support Center: Troubleshooting Instability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the instability of Arbekacin in acidic environments. The information is intended to assist researchers in designing and executing experiments, interpreting results, and ensuring the integrity of their studies involving this aminoglycoside antibiotic.

Troubleshooting Guide

Issue: this compound appears to be degrading in my acidic experimental buffer.

Initial Checks & Solutions:

  • pH Verification: Confirm the pH of your buffer solution using a calibrated pH meter. Inaccuracies in buffer preparation can lead to a lower-than-intended pH, accelerating degradation.

  • Buffer Selection: The composition of the buffer system can influence drug stability. Consider using alternative acidic buffer systems to assess if the degradation is buffer-specific.

  • Temperature Control: Elevated temperatures can significantly accelerate hydrolytic degradation. Ensure your experiments are conducted at the intended temperature and that samples are stored appropriately.

  • Fresh Preparation: Prepare this compound solutions fresh for each experiment, especially when working with highly acidic conditions. Avoid using stock solutions stored for extended periods in acidic buffers.

Advanced Troubleshooting:

If the issue persists, a systematic investigation into the stability of this compound under your specific experimental conditions is recommended. This can be achieved through a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under acidic stress.[1][2][3]

Objective: To determine the degradation rate of this compound in a specific acidic solution and to generate potential degradation products for analytical method development.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M and 1 M solutions

  • Purified water (HPLC grade)

  • pH meter

  • Heating apparatus (e.g., water bath or incubator)

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

    • In separate volumetric flasks, add a known volume of the this compound stock solution.

    • To each flask, add a specific volume of either 0.1 M HCl or 1 M HCl to achieve the desired final acid concentration and this compound concentration.

    • Prepare a control sample by diluting the this compound stock solution with purified water to the same final concentration.

  • Stress Conditions:

    • Incubate the acidic and control samples at a controlled temperature (e.g., 40°C, 60°C, or 80°C). The temperature should be chosen to induce degradation at a reasonable rate without being overly aggressive.

    • Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with a suitable base (e.g., NaOH) to stop the degradation reaction.

    • Dilute the samples as necessary with the mobile phase of the analytical method.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to observe the formation of any degradation products.

Data Analysis:

  • Plot the concentration of this compound versus time for each condition.

  • Determine the degradation rate constant (k) and the half-life (t½) of this compound under the tested acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in acidic solutions?

While specific public data on the degradation kinetics of this compound in acidic conditions is limited, aminoglycosides as a class can be susceptible to acid-catalyzed hydrolysis. The glycosidic bonds in the structure are potential sites for cleavage under acidic conditions. The rate of degradation is expected to increase with decreasing pH and increasing temperature.

Q2: What are the likely degradation products of this compound in an acidic environment?

The primary degradation pathway for aminoglycosides in acidic conditions is the hydrolysis of the glycosidic linkages, which would break the molecule into its constituent amino sugars and the 2-deoxystreptamine (B1221613) core. Further degradation of these components may also occur. To definitively identify the degradation products, techniques like LC-MS/MS are recommended.[4][5][6]

Q3: How can I develop a stability-indicating HPLC method for this compound and its potential acid degradation products?

A stability-indicating method is one that can separate the drug from its degradation products, allowing for the accurate quantification of the active pharmaceutical ingredient (API).

Key Steps for Method Development:

  • Column Selection: A C18 column is a common starting point for reversed-phase HPLC.

  • Mobile Phase Optimization:

    • Given the polar nature of this compound and its likely degradation products, a mobile phase with a high aqueous component is typically required.

    • The use of an ion-pairing agent, such as trifluoroacetic acid (TFA), in the mobile phase can improve peak shape and retention for these basic compounds.

    • A gradient elution may be necessary to separate all components effectively.

  • Detector Selection:

    • This compound lacks a strong chromophore, making UV detection challenging at low concentrations.

    • Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are suitable alternatives for non-chromophoric compounds.

    • Mass Spectrometry (MS) provides the highest specificity and can aid in the identification of degradation products.

  • Method Validation: The developed method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.[1][3]

Q4: Are there any formulation strategies to improve this compound stability in acidic solutions?

If an acidic formulation is necessary, several strategies can be explored to enhance the stability of this compound:

  • Buffering to a Higher pH: The most straightforward approach is to adjust the pH to a less acidic level where the degradation rate is acceptable for the intended shelf-life and use of the product.

  • Excipient Selection: The inclusion of certain excipients could potentially stabilize the molecule. However, compatibility studies would be essential to ensure the excipients do not introduce new degradation pathways.

  • Lyophilization: For long-term storage, freeze-drying (lyophilization) of the this compound formulation can significantly improve its stability by removing water, which is a key reactant in hydrolysis. The pH of the solution prior to lyophilization will still be a critical factor for the stability of the reconstituted product.

Data Summary

Currently, there is a lack of publicly available quantitative data specifically detailing the degradation kinetics of this compound under various acidic conditions. Researchers are encouraged to perform stability studies, such as the forced degradation protocol outlined above, to generate data relevant to their specific experimental conditions. The table below is provided as a template for summarizing such data.

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)Major Degradation Products (if identified)
e.g., 1.0e.g., 60Data to be determinedData to be determinedData to be determined
e.g., 2.0e.g., 60Data to be determinedData to be determinedData to be determined
e.g., 4.0e.g., 60Data to be determinedData to be determinedData to be determined

Visualizations

Workflow for Troubleshooting this compound Instability

Troubleshooting_Workflow A Issue: this compound Instability in Acidic Conditions B Initial Checks A->B C Verify pH B->C D Check Temperature B->D E Use Fresh Solutions B->E F Advanced Troubleshooting C->F If problem persists D->F If problem persists E->F If problem persists G Conduct Forced Degradation Study F->G H Analyze Degradation Rate and Products G->H I Develop Stability-Indicating Method H->I J Optimize Formulation/Experimental Conditions I->J K Problem Resolved J->K

Caption: A logical workflow for addressing this compound instability issues.

Signaling Pathway of this compound Action (for context)

Arbekacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Mistranslated_Proteins Mistranslated Proteins Protein_Synthesis->Mistranslated_Proteins Leads to Cell_Death Bacterial Cell Death Mistranslated_Proteins->Cell_Death

Caption: Simplified mechanism of this compound's antibacterial action.

References

Technical Support Center: Optimizing Arbekacin Dosage to Minimize Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in experiments aimed at optimizing Arbekacin dosage and minimizing nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: this compound, an aminoglycoside antibiotic, is primarily cleared by the kidneys. Its nephrotoxicity stems from its accumulation in the proximal tubular epithelial cells of the kidney cortex. The drug is taken up into these cells via endocytosis, a process mediated by the multiligand receptor megalin. Once inside the cells, this compound is sequestered in lysosomes, leading to a cascade of events including the generation of reactive oxygen species (ROS), mitochondrial damage, and ultimately, apoptosis (programmed cell death) of the renal tubular cells. This cellular damage impairs the reabsorptive and secretory functions of the tubules, which can lead to acute kidney injury.

Q2: What are the key pharmacokinetic and pharmacodynamic (PK/PD) parameters to monitor for optimizing this compound dosage?

A2: The two most critical PK/PD parameters for this compound are the peak serum concentration (Cpeak) and the trough serum concentration (Cmin). Cpeak is associated with the antibacterial efficacy of the drug, while Cmin is closely linked to the risk of nephrotoxicity. Therapeutic Drug Monitoring (TDM) is essential to ensure that Cpeak is high enough to be effective against the target pathogen while keeping Cmin below the toxicity threshold.

Q3: What are the recommended target concentrations for this compound to ensure efficacy and minimize nephrotoxicity?

A3: To reduce the risk of nephrotoxicity, it is recommended to maintain a trough this compound concentration of less than 2 µg/mL.[1] While a peak concentration of ≥15–16 μg/mL has not been definitively linked to a lower risk of treatment failure, it is a target often considered in clinical practice.[1] Once-daily dosing has been shown to improve the therapeutic efficacy of this compound.[1]

Q4: What are the early biomarkers for detecting this compound-induced nephrotoxicity?

A4: Traditional markers of kidney function, such as serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), are often late indicators of renal damage. More sensitive and earlier biomarkers of kidney injury include Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL). These proteins are shed into the urine upon tubular injury and can be detected before significant changes in SCr or BUN are observed.

Q5: Are there established animal models to study this compound-induced nephrotoxicity?

A5: Yes, rodent models, particularly rats, are commonly used to study aminoglycoside-induced nephrotoxicity. These models involve the administration of this compound at doses known to induce kidney injury, followed by the monitoring of renal function and histological examination of kidney tissue. For example, a similar aminoglycoside, gentamicin, has been used in rats at a single daily dose of 112 mg/kg (intraperitoneally) to induce nephrotoxicity.[2]

Troubleshooting Guide

IssuePossible CauseRecommended Action
High trough concentrations (Cmin) of this compound in experimental animals. Impaired renal function, incorrect dosing calculation, or too frequent administration.- Re-evaluate the animal's renal function (creatinine clearance). - Verify the dose calculation and the concentration of the dosing solution. - Consider a longer dosing interval (e.g., once-daily dosing).
Inconsistent or high variability in biomarker (KIM-1, NGAL) measurements. Improper sample collection or storage, issues with the ELISA protocol.- Ensure urine samples are collected at a consistent time point and are immediately processed or stored at -80°C. - Review the ELISA kit protocol for proper dilution factors, incubation times, and washing steps. - Run quality controls and standards with each assay to ensure validity.
No significant signs of nephrotoxicity observed in the animal model. This compound dose is too low, duration of treatment is too short, or the animal strain is resistant.- Increase the dose of this compound in a stepwise manner in a pilot study. - Extend the duration of the treatment period. - Consult the literature for aminoglycoside susceptibility of the specific rat strain being used.
Difficulty in interpreting histological findings in kidney tissue. Improper tissue fixation, processing, or staining artifacts.- Ensure kidney tissues are promptly fixed in 10% neutral buffered formalin. - Follow a standardized H&E staining protocol with consistent timing for each step. - Have the slides evaluated by a trained pathologist experienced in renal histology.

Quantitative Data Summary

Table 1: Probability of this compound-Induced Nephrotoxicity Based on Trough Concentration (Cmin)

Trough Concentration (Cmin) (µg/mL)Estimated Probability of Nephrotoxicity
12.5%
25.2%
513.1%

Data from a meta-analysis of observational cohort studies.[1]

Table 2: Therapeutic Drug Monitoring Targets for this compound

ParameterTarget RangeRationale
Peak Concentration (Cpeak) ≥15–16 µg/mLAssociated with therapeutic efficacy.
Trough Concentration (Cmin) <2 µg/mLSignificantly lower risk of nephrotoxicity.[1]

Experimental Protocols

Induction of this compound Nephrotoxicity in a Rat Model

This protocol is adapted from established methods for inducing aminoglycoside nephrotoxicity.

Materials:

  • Male Wistar rats (200-250g)

  • This compound sulfate

  • Sterile 0.9% saline

  • Metabolic cages for urine collection

Procedure:

  • Acclimatize rats for at least one week with free access to food and water.

  • Divide rats into a control group and an this compound-treated group.

  • The control group receives daily intraperitoneal (i.p.) injections of sterile saline.

  • The this compound-treated group receives a daily i.p. injection of this compound. A starting dose of 100-150 mg/kg can be used, with adjustments based on pilot studies.

  • House the rats in metabolic cages for 24-hour urine collection at baseline and on specified days during the treatment period.

  • Collect blood samples via tail vein or saphenous vein at baseline and at the end of the study for serum creatinine and BUN analysis.

  • The treatment duration is typically 7-14 days.

  • At the end of the study, euthanize the rats and harvest the kidneys for histological analysis.

Assessment of Renal Function

a) Measurement of Serum Creatinine and BUN:

  • Use commercially available enzymatic assay kits according to the manufacturer's instructions.

b) Calculation of Creatinine Clearance (CrCl) in Rats:

  • While various formulas exist, a common method involves the following equation: CrCl (mL/min) = (Urine Creatinine × Urine Volume) / (Serum Creatinine × Time of Urine Collection in minutes)

Measurement of Urinary Biomarkers (KIM-1)

ELISA Protocol for Rat Urinary KIM-1: This is a general protocol; refer to the specific kit manufacturer's instructions for details.

Sample Preparation:

  • Collect urine samples and centrifuge at 1000 x g for 15 minutes at 4°C to remove cellular debris.

  • Store the supernatant at -80°C until analysis.

  • Thaw samples on ice before use. Dilute samples with the provided assay diluent as recommended by the kit manufacturer.

Assay Procedure:

  • Add 50 µL of Assay Diluent to each well of the microplate.

  • Add 50 µL of standards, controls, or diluted samples to the appropriate wells.

  • Cover the plate and incubate for 2 hours at room temperature on a horizontal orbital microplate shaker.

  • Aspirate each well and wash four times with the provided Wash Buffer.

  • Add 100 µL of Conjugate to each well, cover, and incubate for 2 hours at room temperature on the shaker.

  • Repeat the aspiration and wash step.

  • Add 100 µL of Substrate Solution to each well and incubate for 30 minutes at room temperature in the dark.

  • Add 100 µL of Stop Solution to each well.

  • Read the optical density at 450 nm within 30 minutes.

  • Calculate the KIM-1 concentration from the standard curve.

Histopathological Evaluation

a) Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

  • Fix kidney tissue in 10% neutral buffered formalin for 24 hours.

  • Dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin.

  • Cut 3-4 µm thick sections and mount on glass slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain with Harris hematoxylin for 3-5 minutes.[3]

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol for a few seconds.[3]

  • Rinse in running tap water.

  • "Blue" the sections in Scott's tap water substitute or weak ammonia (B1221849) water.

  • Counterstain with eosin for 1-2 minutes.[3]

  • Dehydrate, clear, and mount with a coverslip.

  • Examine under a light microscope for signs of tubular necrosis, cellular vacuolization, and inflammatory cell infiltration.

b) TUNEL Assay for Apoptosis Detection:

  • Use a commercially available TUNEL assay kit for paraffin-embedded tissue sections.

  • Deparaffinize and rehydrate the kidney sections as for H&E staining.

  • Perform antigen retrieval as recommended by the kit manufacturer.

  • Permeabilize the sections with Proteinase K.

  • Incubate the sections with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.[4]

  • Stop the reaction and wash the slides.

  • Detect the incorporated labeled dUTPs using a fluorescent secondary detection reagent or a chromogenic substrate.

  • Counterstain the nuclei with DAPI or Hematoxylin.

  • Mount with an appropriate mounting medium and visualize under a fluorescence or light microscope. Apoptotic cells will show nuclear staining.

Visualizations

Arbekacin_Nephrotoxicity_Pathway cluster_PTC Inside Proximal Tubular Cell This compound This compound in Bloodstream Filtration Glomerular Filtration This compound->Filtration TubularLumen Proximal Tubular Lumen Filtration->TubularLumen Megalin Megalin Receptor TubularLumen->Megalin Binds to Endocytosis Endocytosis Megalin->Endocytosis ProximalTubuleCell Proximal Tubular Cell Endocytosis->ProximalTubuleCell Lysosome Lysosomal Accumulation ROS ↑ Reactive Oxygen Species (ROS) Lysosome->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Release of cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Nephrotoxicity Nephrotoxicity Apoptosis->Nephrotoxicity

Caption: Signaling pathway of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_analysis Analysis start Start: Acclimatize Animals baseline Baseline Measurements (Blood, Urine) start->baseline dosing Daily this compound or Saline Administration baseline->dosing monitoring Ongoing Monitoring (Urine Collection for Biomarkers) dosing->monitoring monitoring->dosing Repeat for 7-14 days endpoint End of Study: Sacrifice and Tissue Collection monitoring->endpoint renal_function Renal Function Tests (SCr, BUN, CrCl) endpoint->renal_function biomarkers Biomarker Analysis (KIM-1, NGAL ELISA) endpoint->biomarkers histology Histopathology (H&E, TUNEL) endpoint->histology analysis Data Analysis renal_function->analysis biomarkers->analysis histology->analysis

Caption: Experimental workflow for assessing this compound nephrotoxicity.

References

Technical Support Center: Overcoming Arbekacin Resistance in Clinical Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at overcoming Arbekacin resistance in clinical isolates.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in clinical isolates?

The most common mechanism of resistance to this compound and other aminoglycosides is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[1] In many resistant strains, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), the bifunctional enzyme AAC(6')-APH(2''), encoded by the aac(6')-aph(2'') gene, is a primary culprit.[2] This enzyme can acetylate and phosphorylate aminoglycosides, rendering them unable to bind to their ribosomal target. This compound was specifically designed to be more stable against many common AMEs.[1]

Q2: How can I determine if my clinical isolate is resistant to this compound due to the presence of AMEs?

The presence of AME-mediated resistance can be investigated through molecular methods. Polymerase Chain Reaction (PCR) can be used to detect the presence of genes encoding for common AMEs, such as aac(6')-aph(2'').

Q3: What are the primary strategies to overcome this compound resistance?

Combination therapy is a promising strategy to combat this compound resistance.[1][3] this compound has shown synergistic effects when combined with other classes of antibiotics, such as β-lactams (e.g., aztreonam, meropenem) and glycopeptides (e.g., vancomycin).[1][4] This is particularly effective against multidrug-resistant Gram-negative bacteria and MRSA.[1][3]

Q4: How is synergy between this compound and another antibiotic defined and determined experimentally?

Synergy occurs when the combined effect of two antibiotics is significantly greater than the sum of their individual effects. The most common method to determine synergy in vitro is the checkerboard assay. The results are quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. An FIC index of ≤ 0.5 is generally considered synergistic.[5][6]

Troubleshooting Guides

Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
IssuePossible Cause(s)Recommended Solution(s)
High variability in MIC values across replicates. 1. Inconsistent inoculum density.2. Improper antibiotic dilution.3. Contamination of the bacterial culture or media.1. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard before dilution.2. Use calibrated pipettes and perform serial dilutions carefully.3. Use aseptic techniques and check for purity of the culture before starting the assay.
No growth in positive control wells. 1. Inactive bacterial inoculum.2. Incorrect growth medium or incubation conditions.1. Use a fresh bacterial culture for the inoculum.2. Verify that the correct medium, temperature, and atmospheric conditions are used for the specific bacterial species.
Growth in negative control (sterility) wells. 1. Contamination of the growth medium or reagents.1. Use sterile, unopened media and reagents. Prepare fresh solutions if contamination is suspected.
Troubleshooting Checkerboard Assays
IssuePossible Cause(s)Recommended Solution(s)
Difficulty in interpreting the MIC endpoint. 1. "Skipped" wells (growth in wells with higher antibiotic concentrations than in wells with lower concentrations).2. Faint or trailing growth at the endpoint.1. Repeat the assay, ensuring proper dilution and mixing of antibiotics. Some bacterial species may exhibit this phenomenon; in such cases, the MIC is typically read as the lowest concentration with no visible growth.2. Read the plates under consistent lighting conditions. A standardized method for reading, such as using a plate reader for optical density, can improve consistency.
FIC index values are consistently in the additive/indifferent range. 1. The combination of antibiotics is not synergistic against the tested isolate.2. Incorrect calculation of the FIC index.1. Consider testing other antibiotic combinations or exploring alternative strategies.2. Double-check the formula and the individual MIC values used in the calculation.
High rate of antagonism observed. 1. The two antibiotics have antagonistic mechanisms of action.2. Experimental error.1. Review the literature to see if antagonism has been previously reported for the tested combination.2. Repeat the experiment to rule out errors in dilution or plate setup.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound Against Selected Clinical Isolates
OrganismNumber of IsolatesThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)Reference
Staphylococcus aureus (MRSA)904 (43% MRSA)0.250.5≤0.12 - 4[7]
Pseudomonas aeruginosa90414≤0.25 - >16[7]
Acinetobacter baumannii3032Not ReportedNot Reported[7]
Gentamicin-Resistant S. aureus70Not ReportedNot Reported0.25 - 4
ESBL-producing E. coliNot Specified216Not Reported[7]
Table 2: Synergistic Activity of this compound Combinations Against Resistant Isolates
OrganismCombinationNumber of IsolatesSynergy Rate (%)FIC Index Range for SynergyReference
Mycobacterium abscessusSitafloxacin + this compound3455.9≤ 0.5[8]
Vancomycin Hetero-intermediate S. aureus (hVISA)This compound + Vancomycin7Synergistic interaction observedNot Specified[4]
Vancomycin Hetero-intermediate S. aureus (hVISA)This compound + Ampicillin-sulbactam7Synergistic interaction observedNot Specified[4]
Methicillin-Resistant S. aureus (MRSA)This compound + Fosfomycin96Greatest activity among combinations testedNot Specified[9]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This protocol outlines the checkerboard method to assess the synergistic effect of this compound in combination with another antibiotic (Agent B).

1. Preparation of Materials:

  • 96-well microtiter plates.

  • This compound and Agent B stock solutions.

  • Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Bacterial inoculum standardized to 0.5 McFarland.

2. Plate Setup:

  • One antibiotic (this compound) is serially diluted along the rows, and the other (Agent B) is diluted along the columns.

  • Each well will contain a unique combination of concentrations of the two agents.

  • Include control wells for each antibiotic alone to determine their individual MICs.

3. Inoculation and Incubation:

  • Inoculate each well with the standardized bacterial suspension.

  • Incubate the plates at the appropriate temperature and duration for the specific bacterium.

4. Data Analysis:

  • After incubation, determine the MIC for each antibiotic alone and for each combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formula: FIC Index = FIC of this compound + FIC of Agent B Where:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

5. Interpretation of Results:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4[5]

Protocol 2: PCR for Detection of the aac(6')-aph(2'') Gene

This protocol provides a general outline for the detection of the aac(6')-aph(2'') gene, a common cause of this compound resistance.

1. DNA Extraction:

  • Extract genomic DNA from the clinical isolate using a commercial DNA extraction kit or a standard laboratory protocol.

2. PCR Amplification:

  • Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and forward and reverse primers specific for the aac(6')-aph(2'') gene.

  • Add the extracted DNA to the master mix.

  • Perform PCR using a thermal cycler with optimized cycling conditions (annealing temperature and extension time).

3. Gel Electrophoresis:

  • Run the PCR product on an agarose (B213101) gel containing a DNA stain.

  • Include a DNA ladder to determine the size of the amplified fragment.

  • A band of the expected size indicates the presence of the aac(6')-aph(2'') gene.

4. Controls:

  • Include a positive control (DNA from a known aac(6')-aph(2'')-positive strain) and a negative control (nuclease-free water instead of DNA) in each PCR run.

Visualizations

Arbekacin_Resistance_Mechanism cluster_bacterium Bacterial Cell This compound This compound Ribosome 30S Ribosomal Subunit This compound->Ribosome Binds to AME Aminoglycoside- Modifying Enzyme (e.g., AAC(6')-APH(2'')) This compound->AME Targeted by Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Modified_this compound Inactive this compound AME->Modified_this compound Inactivates Modified_this compound->Ribosome Cannot Bind

Caption: Mechanism of this compound action and resistance.

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cluster_results Results Prepare_Antibiotics Prepare stock solutions of this compound & Agent B Serial_Dilution Perform 2D serial dilutions in 96-well plate Prepare_Antibiotics->Serial_Dilution Prepare_Inoculum Standardize bacterial inoculum (0.5 McFarland) Inoculate Inoculate plate with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at optimal conditions Inoculate->Incubate Read_MICs Determine MICs of individual agents and combinations Incubate->Read_MICs Calculate_FIC Calculate FIC Index Read_MICs->Calculate_FIC Interpret Interpret FIC Index Calculate_FIC->Interpret Synergy Synergy (FIC <= 0.5) Interpret->Synergy Indifference Indifference/Additive (0.5 < FIC <= 4) Interpret->Indifference Antagonism Antagonism (FIC > 4) Interpret->Antagonism

Caption: Experimental workflow for the checkerboard synergy assay.

Synergy_Interpretation Start Calculate_FIC Calculate FIC Index Start->Calculate_FIC Decision FIC Index Value? Calculate_FIC->Decision Synergy Synergy Decision->Synergy ≤ 0.5 Indifference Indifference/ Additive Decision->Indifference > 0.5 and ≤ 4 Antagonism Antagonism Decision->Antagonism > 4

Caption: Logical flow for interpreting synergy testing results.

References

Technical Support Center: Enhancing Arbekacin Efficacy Against Biofilm-Forming Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the efficacy of Arbekacin against biofilm-forming bacteria. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is this compound less effective against bacteria within a biofilm compared to planktonic bacteria?

A1: Bacteria within biofilms exhibit increased tolerance to antibiotics like this compound due to several factors. The extracellular polymeric substance (EPS) matrix of the biofilm can act as a physical barrier, limiting antibiotic penetration. Additionally, bacteria in a biofilm have different metabolic states, with some cells being dormant or slow-growing, making them less susceptible to antibiotics that target active cellular processes. The close proximity of bacteria in a biofilm also facilitates the exchange of antibiotic resistance genes.

Q2: What are the most promising strategies to enhance this compound's efficacy against biofilms?

A2: Several strategies are being explored to improve this compound's anti-biofilm activity. These include:

  • Combination Therapy: Using this compound in synergy with other antimicrobial agents, such as fosfomycin (B1673569) or beta-lactams, can disrupt the biofilm matrix or inhibit different bacterial pathways, leading to enhanced killing.[1][2][3]

  • Quorum Sensing Inhibition: Targeting bacterial communication systems (quorum sensing) can interfere with biofilm formation and maturation, making the bacteria more susceptible to this compound.

  • Novel Drug Delivery Systems: Encapsulating this compound in nanoparticles, such as liposomes or PLGA (poly(lactic-co-glycolic acid)) nanoparticles, can improve its penetration into the biofilm and provide a sustained release of the drug.[4][5][6][7][8][9][10][11]

  • Bacteriophage Therapy: The use of viruses that specifically infect and kill bacteria (bacteriophages) can help to disrupt the biofilm structure, allowing for better penetration of this compound.

Q3: How can I determine if a combination of this compound and another antibiotic is synergistic against a biofilm?

A3: The checkerboard assay is a common in vitro method to assess the synergy between two antimicrobial agents. This method involves testing a range of concentrations of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for the combination. The Fractional Inhibitory Concentration Index (FICI) is then calculated to quantify the interaction as synergistic, additive, indifferent, or antagonistic.

Q4: Are there any known issues with using this compound in specific biofilm models?

A4: The effectiveness of this compound can vary depending on the bacterial species, the composition of the biofilm matrix, and the specific in vitro model used. For instance, in polymicrobial biofilms, the presence of other species can influence the susceptibility of the target bacterium to this compound. It is crucial to characterize your specific biofilm model and consider these variables when interpreting results.

Troubleshooting Guides

Crystal Violet Biofilm Quantification Assay

Problem: High variability between replicate wells.

  • Possible Cause 1: Inconsistent initial bacterial attachment.

    • Solution: Ensure a homogenous bacterial suspension before inoculation. Use a multi-channel pipette for simultaneous inoculation of replicate wells.

  • Possible Cause 2: Biofilm detachment during washing steps.

    • Solution: Perform washing steps gently. Instead of pipetting directly onto the biofilm, add the washing solution to the side of the well. You can also try a submersion washing technique where the plate is gently dipped into a container of washing solution.

  • Possible Cause 3: Incomplete staining or destaining.

    • Solution: Ensure the crystal violet solution completely covers the biofilm in each well and that the incubation time is consistent. For destaining, ensure the solvent is added to all wells and mixed thoroughly to dissolve all the stain before taking absorbance readings.

Problem: Low or no biofilm formation in the positive control.

  • Possible Cause 1: Inappropriate growth medium or incubation conditions.

    • Solution: Optimize the growth medium and incubation time, temperature, and aeration for the specific bacterial strain to promote robust biofilm formation.

  • Possible Cause 2: Bacterial strain is a poor biofilm former.

    • Solution: Use a known biofilm-forming strain as a positive control to validate the assay setup.

Checkerboard Synergy Assay

Problem: Inconsistent or uninterpretable results (e.g., skipped wells).

  • Possible Cause 1: Drug precipitation.

    • Solution: Check the solubility of this compound and the combination agent in the assay medium at the tested concentrations. If precipitation is observed, a different solvent or a lower concentration range may be necessary.

  • Possible Cause 2: Inaccurate drug dilutions.

    • Solution: Prepare fresh drug stock solutions for each experiment and perform serial dilutions carefully. Use calibrated pipettes to minimize errors.

  • Possible Cause 3: Edge effects in the microtiter plate.

    • Solution: Avoid using the outermost wells of the 96-well plate, as they are more prone to evaporation, which can alter drug concentrations. Alternatively, fill the outer wells with sterile medium to create a humidity barrier.[12]

Data Presentation

The following tables provide illustrative quantitative data on the synergistic effects of this compound in combination with other antibiotics against biofilm-forming bacteria. These values are representative and may vary depending on the specific strains and experimental conditions.

Table 1: Synergistic Activity of this compound and Fosfomycin against MRSA Biofilm

TreatmentMIC (µg/mL)MBIC (µg/mL)MBEC (µg/mL)FICIInterpretation
This compound alone464>256--
Fosfomycin alone32512>1024--
This compound + Fosfomycin1 + 816 + 128128 + 5120.5Synergy

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration; FICI: Fractional Inhibitory Concentration Index. A FICI of ≤ 0.5 is considered synergistic.

Table 2: Synergistic Activity of this compound and Cefepime (B1668827) against Pseudomonas aeruginosa Biofilm

TreatmentMIC (µg/mL)MBIC (µg/mL)MBEC (µg/mL)FICIInterpretation
This compound alone8128>512--
Cefepime alone16256>1024--
This compound + Cefepime2 + 432 + 64256 + 5120.5Synergy

Experimental Protocols

Crystal Violet Biofilm Quantification Assay
  • Inoculum Preparation: Culture bacteria overnight in an appropriate broth medium. Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.05) in fresh medium.

  • Biofilm Formation: Add 200 µL of the diluted bacterial suspension to the wells of a 96-well flat-bottom microtiter plate. Incubate for 24-48 hours at 37°C without shaking.

  • Washing: Gently remove the planktonic bacteria by aspirating the medium. Wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Destaining: Add 200 µL of 30% (v/v) acetic acid to each well to dissolve the bound crystal violet.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

Checkerboard Synergy Assay for Biofilms
  • Biofilm Preparation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay protocol (steps 1 and 2).

  • Drug Dilution: Prepare serial twofold dilutions of this compound horizontally and another antibiotic vertically in a separate 96-well plate.

  • Drug Exposure: After biofilm formation, remove the planktonic cells and wash the wells. Transfer the drug combinations from the dilution plate to the biofilm plate.

  • Incubation: Incubate the biofilm plate with the antibiotics for 24 hours at 37°C.

  • Assessment of Inhibition (MBIC): After incubation, remove the antibiotic-containing medium and wash the wells. Quantify the remaining biofilm using the Crystal Violet Assay (steps 4-7). The MBIC is the lowest concentration of the drug combination that inhibits biofilm formation by a predefined percentage (e.g., ≥50%) compared to the untreated control.

  • Assessment of Eradication (MBEC): To determine the MBEC, after antibiotic exposure, wash the wells and add fresh growth medium. Resuspend the remaining viable bacteria by vigorous pipetting or sonication. Plate serial dilutions of the suspension onto agar (B569324) plates to determine the colony-forming units (CFU/mL). The MBEC is the lowest concentration of the drug combination that results in a significant reduction (e.g., ≥3-log10) in CFU/mL compared to the initial biofilm.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated as follows: FICI = (MBIC of Drug A in combination / MBIC of Drug A alone) + (MBIC of Drug B in combination / MBIC of Drug B alone).

Visualizations

experimental_workflow cluster_biofilm_formation Biofilm Formation cluster_treatment Treatment cluster_quantification Quantification inoculum Prepare Bacterial Inoculum incubation Incubate in 96-well Plate (24-48h) inoculum->incubation washing1 Wash to Remove Planktonic Cells incubation->washing1 add_compounds Add this compound +/- Synergistic Agent washing1->add_compounds incubation2 Incubate (24h) add_compounds->incubation2 cv_stain Crystal Violet Staining incubation2->cv_stain cfu_plating CFU Plating (MBEC) incubation2->cfu_plating read_absorbance Measure Absorbance (MBIC) cv_stain->read_absorbance

Caption: Experimental workflow for assessing this compound's anti-biofilm efficacy.

Caption: Simplified Las/Rhl quorum sensing pathway in P. aeruginosa.

troubleshooting_logic start High Variability in Biofilm Assay? check_inoculum Check Inoculum Homogeneity start->check_inoculum Yes check_washing Review Washing Technique start->check_washing Yes check_staining Verify Staining/ Destaining Steps start->check_staining Yes solution1 Vortex inoculum Use multichannel pipette check_inoculum->solution1 solution2 Gentle, indirect washing Submersion method check_washing->solution2 solution3 Consistent timing Complete coverage/dissolution check_staining->solution3

Caption: Troubleshooting logic for high variability in biofilm assays.

References

Arbekacin Administration in Preclinical Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the refined administration of Arbekacin in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in preclinical research?

This compound is a semisynthetic aminoglycoside antibiotic derived from dibekacin.[1] In preclinical studies, it is primarily investigated for its potent activity against multi-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its applications also extend to studying treatments for infections caused by multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii, often in combination with beta-lactams.[2][3]

Q2: What is the mechanism of action for this compound?

This compound functions by irreversibly binding to the bacterial 30S ribosomal subunit. This binding interferes with the decoding site on the 16S rRNA, causing misreading of messenger RNA (mRNA) by transfer RNA (tRNA). This leads to the synthesis of non-functional or toxic proteins, ultimately resulting in bacterial cell death. Its chemical structure makes it stable against many aminoglycoside-inactivating enzymes produced by resistant bacteria.

cluster_moa This compound Mechanism of Action This compound This compound Binding Irreversible Binding This compound->Binding Ribosome Bacterial 30S Ribosomal Subunit Ribosome->Binding mRNA mRNA Misreading Binding->mRNA Causes Protein Inhibition of Protein Synthesis mRNA->Protein Leads to Death Bactericidal Effect (Cell Death) Protein->Death Results in

Caption: this compound's bactericidal mechanism of action.

Q3: What are the primary toxicity concerns in animal models?

Like other aminoglycosides, the main dose-limiting toxicities for this compound are nephrotoxicity (kidney damage) and ototoxicity (inner ear damage affecting hearing and balance). Nephrotoxicity is primarily associated with the accumulation of the drug in the proximal tubules of the kidneys and is often reversible upon discontinuation. Ototoxicity results from damage to the sensory hair cells of the inner ear and can be irreversible.

Q4: How do this compound's concentration levels relate to its efficacy and toxicity?

The antibacterial activity of this compound is concentration-dependent. Efficacy is strongly correlated with the maximum or peak serum concentration (Cmax) achieved relative to the minimum inhibitory concentration (MIC) of the target pathogen (Cmax/MIC ratio). Conversely, toxicity, particularly nephrotoxicity, is more closely linked to sustained trough concentrations (Cmin) and the total drug exposure over time (Area Under the Curve or AUC).

Troubleshooting Guides

Issue: High Incidence of Nephrotoxicity in an Animal Model

Q: My rodent models are showing significant signs of kidney damage (e.g., elevated BUN/creatinine). What are the likely causes and how can I refine my protocol?

A: High nephrotoxicity is a common challenge. The primary cause is excessive drug accumulation in the renal cortex. Consider the following troubleshooting steps:

  • Review Your Dosing Regimen: Multiple daily dosing schedules can lead to high trough concentrations (Cmin), a key risk factor for nephrotoxicity. Switching to a once-daily dosing regimen can achieve the same high Cmax needed for efficacy while allowing drug concentrations to fall below toxic trough levels between doses.

  • Assess Trough Concentrations (Cmin): If you are not already, perform pharmacokinetic sampling to measure Cmin. The probability of nephrotoxicity increases significantly as Cmin rises. For example, in clinical settings, the estimated probability of nephrotoxicity is 2.5% at a Cmin of 1 µg/mL, but rises to 13.1% at a Cmin of 5 µg/mL. Aim to keep preclinical trough levels as low as possible.

  • Monitor Total Exposure (AUC): Both Cmin and AUC are risk factors for renal impairment. If reducing the dose is necessary, ensure the Cmax/MIC ratio remains sufficient for therapeutic effect.

  • Ensure Adequate Hydration: Dehydration can exacerbate aminoglycoside-induced nephrotoxicity. Ensure all animals have unrestricted access to water.

  • Avoid Concurrent Nephrotoxic Agents: Co-administration of other nephrotoxic drugs (e.g., vancomycin, certain chemotherapeutics) can potentiate kidney damage in an additive or synergistic manner.

Risk Factor Mitigation Strategy Rationale
High Trough (Cmin) Switch to once-daily dosing; Reduce total daily dose.Minimizes continuous drug exposure to proximal tubule cells.
High Total Exposure (AUC) Reduce total daily dose or duration of therapy.Decreases the cumulative drug burden on the kidneys.
Multiple Daily Dosing Consolidate total daily dose into a single injection.Allows for a longer period with drug levels below the toxic threshold.
Dehydration Ensure ad libitum access to water.Maintains renal perfusion and aids in drug clearance.
Concurrent Nephrotoxins Stagger administration or select alternative agents if possible.Avoids synergistic damage to renal tissues.

Issue: Inconsistent Therapeutic Efficacy Across Experiments

Q: I am observing variable efficacy in my infection model despite using a consistent mg/kg dose. What could be causing this inconsistency?

A: This issue often stems from variability in drug exposure rather than the administered dose itself.

  • Focus on Cmax: Efficacy is driven by achieving a sufficiently high Cmax. The same mg/kg dose can result in different Cmax values between animals due to factors like age, sex, or underlying health status affecting drug distribution and clearance. Critically ill or septic models may have an augmented volume of distribution (Vd), leading to lower-than-expected Cmax for a given dose.

  • Conduct a Pilot PK Study: Perform a pharmacokinetic analysis in a small cohort of your specific animal model to determine the actual Cmax and AUC achieved with your current dosing. This will allow you to adjust the dose to consistently reach the target Cmax/MIC ratio.

  • Standardize Administration Route and Technique: Ensure the administration technique (e.g., intravenous bolus vs. infusion, intraperitoneal injection site) is highly consistent. Different routes can significantly alter the absorption rate and resulting Cmax.

PK/PD Parameter Primary Association Preclinical Target Goal
Cmax/MIC Ratio Efficacy Maximize to achieve rapid, concentration-dependent bactericidal activity. A ratio ≥8 is often cited as a target.
Cmin Toxicity Minimize. Trough concentrations should be kept as low as possible, ideally <2 µg/mL, to reduce the risk of nephrotoxicity.
AUC Efficacy & Toxicity Balance is key. Sufficient exposure is needed for efficacy, but higher AUC is also a risk factor for toxicity.

Experimental Protocols

Protocol 1: Intravenous (IV) Bolus Administration of this compound in Rodents

  • Preparation:

    • Reconstitute this compound sulfate (B86663) with sterile, isotonic saline (0.9% NaCl) to the desired stock concentration. The final solution should be at a physiologic pH (6.8-7.2).

    • Warm the solution to room temperature before injection to prevent discomfort.

    • Calculate the injection volume for each animal based on its precise body weight. The maximum recommended bolus injection volume is 1 ml/kg.

  • Restraint and Administration:

    • Properly restrain the animal (e.g., using a commercial rodent restrainer).

    • The lateral tail vein is the most common and recommended site for IV injections in mice and rats.

    • Warm the tail with a heat lamp or warm water to dilate the veins.

    • Cleanse the injection site with an alcohol swab.

    • Using a 27-gauge (or smaller) needle, insert it into the vein and administer the calculated volume as a slow bolus injection.

  • Post-Procedure:

    • Withdraw the needle and apply gentle pressure to the site to prevent bleeding.

    • Return the animal to its cage and monitor for any immediate adverse reactions.

Protocol 2: Monitoring for Nephrotoxicity

  • Baseline Measurement: Before initiating this compound treatment, collect baseline samples to establish normal renal function for each animal.

    • Blood Sample: Collect ~50-100 µL of blood via tail vein or saphenous vein for serum analysis.

    • Urine Sample: Place the animal in a metabolic cage to collect urine for urinalysis.

  • On-Study Monitoring:

    • Collect blood and urine samples at regular intervals (e.g., every 3-4 days) throughout the dosing period and after the final dose.

    • Key Serum Biomarkers: Measure Blood Urea Nitrogen (BUN) and Serum Creatinine (SCr). A progressive increase in these values indicates developing nephrotoxicity.

    • Key Urine Biomarkers: Monitor for proteinuria, glucosuria, and the presence of renal tubular epithelial cells.

cluster_workflow Preclinical this compound Study Workflow Acclimatization Animal Acclimatization (≥72 hours) Baseline Baseline Sampling (Blood for BUN/SCr, Urine for urinalysis) Acclimatization->Baseline Infection Induce Infection (if applicable) Baseline->Infection Dosing This compound Administration (e.g., Once-Daily IV) Infection->Dosing Monitoring On-Study Monitoring (Weight, Clinical Signs, Interim Blood/Urine) Dosing->Monitoring PK PK Sampling (Sparse sampling for Cmax, Cmin, AUC) Dosing->PK Concurrent Endpoint Endpoint Analysis (Bacterial load, Histopathology, Final Biomarkers) Monitoring->Endpoint

Caption: General workflow for a preclinical this compound efficacy and toxicity study.

Refining Administration with Novel Drug Delivery Systems (NDDS)

For advanced studies, researchers may consider NDDS to improve this compound's therapeutic index.

Q: How can Novel Drug Delivery Systems (NDDS) help refine this compound administration?

A: NDDS offer a promising strategy to enhance safety and efficacy.

  • Improved Bioavailability: Encapsulation can protect the drug from degradation and improve its delivery to the target site.

  • Enhanced Safety: By targeting the drug to the site of infection, NDDS like liposomes or polymer nanoparticles can reduce systemic exposure and minimize accumulation in the kidneys and inner ear, thereby lowering the risk of toxicity.

  • Sustained Release: Formulations can be designed for slow, sustained release, which may help maintain therapeutic concentrations without the high peaks and troughs of bolus injections.

cluster_logic Logic for Dose Adjustment Start Initial Dose Administered Measure Measure Cmax & Cmin Start->Measure Efficacy Is Cmax/MIC Ratio Adequate? Measure->Efficacy Toxicity Is Cmin Below Toxic Threshold? Efficacy->Toxicity Yes IncreaseDose Increase Dose Efficacy->IncreaseDose No MaintainDose Maintain or Optimize Dose Toxicity->MaintainDose Yes DecreaseDose Decrease Dose or Extend Interval Toxicity->DecreaseDose No IncreaseDose->Measure DecreaseDose->Measure

Caption: Decision logic for optimizing this compound dose based on PK data.

References

Technical Support Center: Enhancing Arbekacin Penetration into Abscesses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating strategies to enhance the penetration of Arbekacin into abscesses.

FAQs: Troubleshooting Poor this compound Efficacy in Abscess Models

Q1: We are observing poor efficacy of this compound against Staphylococcus aureus in our in vivo abscess model, despite the isolate being susceptible in vitro. What are the likely causes?

A1: Poor efficacy in an abscess model, despite in vitro susceptibility, is a common challenge. The unique microenvironment of an abscess presents several physicochemical barriers that can significantly reduce antibiotic effectiveness. These include:

  • Low pH: Abscesses are typically acidic (pH 6.0-7.2) due to anaerobic metabolism by both bacteria and immune cells. The activity of aminoglycosides like this compound is known to be significantly reduced at lower pH.

  • Enzymatic Degradation: Pus within an abscess contains a high concentration of enzymes released from neutrophils and bacteria. While this compound is designed to be stable against many common aminoglycoside-modifying enzymes, the complex enzymatic milieu of an abscess could potentially lead to its degradation.[1][2]

  • Protein Binding and Sequestration: The high protein content and cellular debris within an abscess can lead to non-specific binding of this compound, reducing its free and active concentration. This compound may also bind to DNA released from necrotic neutrophils.

  • Poor Penetration: The fibrous capsule surrounding a mature abscess acts as a physical barrier, limiting the diffusion of drugs from the systemic circulation into the abscess core.

Q2: How can we determine if the abscess microenvironment is inactivating this compound in our experiments?

A2: You can perform an in vitro "pus inactivation" assay. This involves incubating this compound in sterile pus collected from your animal model (or a simulated abscess fluid) and then measuring its antimicrobial activity against a susceptible bacterial strain. A decrease in activity compared to a control (this compound in standard broth) would suggest inactivation or binding.

Q3: What initial steps can we take to improve this compound's effectiveness in our abscess model?

A3: Consider the following initial strategies:

  • Optimize Dosing Regimen: Since aminoglycosides exhibit concentration-dependent killing, a high-dose, extended-interval dosing strategy might achieve a higher concentration gradient to drive this compound into the abscess.

  • Combination Therapy: Investigate the synergistic effects of this compound with other antibiotics. For instance, combining this compound with a beta-lactam antibiotic that can disrupt the bacterial cell wall may enhance this compound's uptake.[3][4]

  • Early Intervention: In your experimental model, initiating this compound treatment before a mature, fibrous capsule forms around the abscess may lead to better outcomes.

Troubleshooting Guide: Common Experimental Issues

Observed Problem Potential Cause Recommended Action
High variability in this compound concentration within abscesses. Inconsistent abscess maturation stage at the time of sample collection.Standardize the time between bacterial inoculation and treatment/sample collection. Consider using imaging techniques to assess abscess development.
Low this compound levels in abscess fluid despite high plasma concentrations. Poor penetration across the abscess capsule.Investigate the use of permeation enhancers (use with caution and appropriate controls). Consider novel drug delivery systems like liposomal encapsulation.[5][6][7]
This compound concentration in abscess is above MIC, but bacterial load is not decreasing. Inactivation of this compound by the abscess microenvironment (e.g., low pH).Measure the pH of the abscess fluid. Perform an in vitro activity assay of this compound at the measured pH.
Contradictory results between in vitro synergy tests and in vivo combination therapy. The second antibiotic may also have poor penetration into the abscess.Quantify the concentration of both antibiotics in the abscess fluid to ensure they are reaching the target site at effective concentrations.

Strategic Approaches to Enhance this compound Penetration

Combination Therapy

The use of this compound in combination with other antibiotics can be a powerful strategy. Beta-lactam antibiotics, for example, can damage the bacterial cell wall, potentially facilitating the entry of this compound.

  • Rationale: Synergistic killing and overcoming resistance mechanisms.

  • Examples: this compound with ceftazidime (B193861) or fosfomycin (B1673569) has shown promise in treating polymicrobial infections involving MRSA.[3]

Novel Drug Delivery Systems

Encapsulating this compound in a drug delivery system can protect it from the harsh abscess environment and improve its penetration.

  • Liposomal Encapsulation: Liposomes can protect this compound from enzymatic degradation and alter its pharmacokinetic profile, potentially leading to higher accumulation in infected tissues.[5][6][7][8][9]

  • Rationale: Improved stability, targeted delivery, and enhanced penetration.

Data Presentation: Penetration of Aminoglycosides into Abscess Fluid

Disclaimer: Data for this compound penetration into abscesses is limited in the published literature. The following table presents data for other aminoglycosides to illustrate the general challenge of penetration. Researchers should generate specific data for this compound in their experimental models.

Aminoglycoside Animal Model Plasma Concentration (µg/mL) Abscess Fluid Concentration (µg/mL) Penetration Ratio (%) Reference
GentamicinRabbit10.22.524.5Adapted from literature
TobramycinRat8.51.821.2Adapted from literature
AmikacinHuman25.07.530.0Adapted from literature

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound Stability in a Simulated Abscess Environment

Objective: To determine the impact of a low pH environment, simulating an abscess, on the stability and antimicrobial activity of this compound.

Materials:

  • This compound sulfate

  • Tryptic Soy Broth (TSB), adjusted to pH 6.0 and pH 7.4

  • Susceptible strain of Staphylococcus aureus (e.g., ATCC 29213)

  • Sterile microcentrifuge tubes

  • Spectrophotometer

  • Microplate reader

Methodology:

  • Prepare this compound Solutions: Prepare a stock solution of this compound in sterile water. Create working solutions in TSB at pH 6.0 and pH 7.4 to achieve final concentrations for testing (e.g., 2x, 4x, 8x MIC).

  • Incubation: Aliquot the this compound solutions into sterile microcentrifuge tubes and incubate at 37°C for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Bacterial Preparation: Prepare a bacterial inoculum of S. aureus to a concentration of 5 x 10^5 CFU/mL in TSB at the corresponding pH.

  • Activity Assessment (MIC Determination): After each incubation time point, perform a microbroth dilution assay to determine the MIC of the incubated this compound solutions against S. aureus.

  • Data Analysis: Compare the MIC values of this compound incubated at pH 6.0 to those at pH 7.4 over time. An increase in the MIC at pH 6.0 indicates a loss of activity.

Protocol 2: Murine Subcutaneous Abscess Model to Quantify this compound Penetration

Objective: To create a subcutaneous abscess in mice and quantify the concentration of this compound in both plasma and abscess fluid.

Materials:

  • 6-8 week old female BALB/c mice[10]

  • Mid-log phase culture of Staphylococcus aureus

  • This compound for injection

  • Anesthesia (e.g., isoflurane)

  • Sterile surgical tools

  • Heparinized capillary tubes for blood collection

  • Homogenizer

  • HPLC-MS/MS system for this compound quantification[11][12][13][14]

Methodology:

  • Animal Preparation: Anesthetize the mice and shave a small area on the dorsum.

  • Abscess Induction: Inject a bacterial suspension of S. aureus (e.g., 1 x 10^8 CFU in 50 µL PBS) subcutaneously into the shaved area.[15]

  • This compound Administration: After a predetermined time for abscess formation (e.g., 24-48 hours), administer a single dose of this compound to the mice via a relevant route (e.g., intraperitoneal or intravenous injection).

  • Sample Collection: At various time points post-Arbekacin administration, anesthetize the mice and collect blood via retro-orbital bleeding. Euthanize the mice and surgically excise the abscess.

  • Plasma Separation: Centrifuge the collected blood to separate the plasma.

  • Abscess Homogenization: Weigh the abscess, add a known volume of PBS, and homogenize the tissue. Centrifuge the homogenate to collect the supernatant (abscess fluid).

  • Quantification: Analyze the this compound concentration in the plasma and abscess fluid samples using a validated HPLC-MS/MS method.

  • Data Analysis: Calculate the abscess penetration ratio by dividing the concentration of this compound in the abscess fluid by the concentration in the plasma at each time point.

Visualizations

cluster_0 Abscess Microenvironment Low pH Low pH This compound This compound Low pH->this compound inactivates Enzymatic Degradation Enzymatic Degradation Enzymatic Degradation->this compound degrades Protein Binding Protein Binding Protein Binding->this compound sequesters Fibrous Capsule Fibrous Capsule Fibrous Capsule->this compound blocks penetration Reduced Efficacy Reduced Efficacy This compound->Reduced Efficacy leads to

Caption: Barriers to this compound Penetration in an Abscess.

Start Start Poor in vivo Efficacy Poor in vivo Efficacy Start->Poor in vivo Efficacy Measure Abscess pH Measure Abscess pH Poor in vivo Efficacy->Measure Abscess pH In Vitro Pus Inactivation Assay In Vitro Pus Inactivation Assay Poor in vivo Efficacy->In Vitro Pus Inactivation Assay Quantify this compound in Plasma & Abscess Quantify this compound in Plasma & Abscess Poor in vivo Efficacy->Quantify this compound in Plasma & Abscess Is pH < 6.5? Is pH < 6.5? Measure Abscess pH->Is pH < 6.5? Is this compound Inactivated? Is this compound Inactivated? In Vitro Pus Inactivation Assay->Is this compound Inactivated? Is Penetration Ratio Low? Is Penetration Ratio Low? Quantify this compound in Plasma & Abscess->Is Penetration Ratio Low? Consider pH-responsive delivery system Consider pH-responsive delivery system Is pH < 6.5?->Consider pH-responsive delivery system Yes Consider enzyme inhibitors or protective carriers Consider enzyme inhibitors or protective carriers Is this compound Inactivated?->Consider enzyme inhibitors or protective carriers Yes Consider permeation enhancers or liposomes Consider permeation enhancers or liposomes Is Penetration Ratio Low?->Consider permeation enhancers or liposomes Yes

Caption: Troubleshooting Workflow for Poor this compound Efficacy.

cluster_0 Liposome Lipid Bilayer Lipid Bilayer Enhanced Penetration Enhanced Penetration Lipid Bilayer->Enhanced Penetration facilitates fusion with cell membranes Aqueous Core Aqueous Core Aqueous Core->Enhanced Penetration protects this compound This compound This compound->Aqueous Core encapsulated in

Caption: Liposomal Delivery System for this compound.

References

Technical Support Center: Optimization of Arbekacin and Vancomycin Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers! This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for experiments involving Arbekacin and Vancomycin combination therapy. Our goal is to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the scientific rationale for combining this compound and Vancomycin?

A1: The primary rationale is to achieve synergistic antibacterial activity, particularly against difficult-to-treat pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Glycopeptide-intermediate S. aureus (GISA).[1][2][3] this compound is an aminoglycoside antibiotic that inhibits protein synthesis by binding to the bacterial 30S ribosomal subunit.[4][5] Vancomycin is a glycopeptide that inhibits cell wall synthesis. The proposed mechanism of synergy is that Vancomycin's damage to the cell wall enhances the intracellular penetration of this compound, leading to a more potent bactericidal effect. This combination can also be effective against gentamicin-resistant MRSA strains.

Q2: How is synergy between this compound and Vancomycin quantified in vitro?

A2: Synergy is most commonly quantified using the checkerboard microdilution assay to calculate the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The formula is:

FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Vancomycin in combination / MIC of Vancomycin alone).

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Time-kill assays are another critical method to confirm synergy by observing a ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Q3: What are the expected clinical outcomes and potential side effects of this combination?

A3: Clinical studies suggest that this compound has efficacy comparable to Vancomycin for treating MRSA infections, with some studies indicating a lower rate of complications and adverse reactions for this compound. When used in combination, an additive or synergistic effect may be observed, especially in the early stages of treatment for infections like infective endocarditis. The primary safety concern is nephrotoxicity (kidney damage), as both Vancomycin and this compound (an aminoglycoside) carry this risk, which can be amplified when they are used concurrently. Close monitoring of renal function is crucial.

Troubleshooting Guides

Problem 1: Checkerboard assay results show indifference or antagonism, but synergy is expected.

Potential Cause Troubleshooting Step
Incorrect Concentration Range Ensure the dilution series for each drug spans its individual MIC. The range should typically go from at least 4x MIC to 1/16x MIC.
Inoculum Density The bacterial inoculum must be standardized to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then diluted to the final target concentration (e.g., 5 x 10⁵ CFU/mL). An overly dense or sparse inoculum will skew MIC results.
Bacterial Strain Variability Synergy can be strain-dependent. Test the combination against multiple clinical isolates to confirm the effect is not specific to a single strain.
Media/Reagent Issues Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST guidelines. Ensure drug stock solutions are fresh and properly stored.
Calculation Error Double-check the FICI calculation. The MIC in the combination is the lowest concentration of the drug that, in combination with the other drug, inhibits visible growth.

Problem 2: High variability in time-kill assay results.

Potential Cause Troubleshooting Step
Inconsistent Sampling/Plating Ensure thorough mixing of the culture tube before each sampling time point. Use validated pipetting techniques and perform serial dilutions carefully. Plate duplicate or triplicate samples to assess plating variability.
Starting Inoculum Not in Log Phase Subculture bacteria and allow them to reach the exponential growth phase before starting the time-kill experiment to ensure consistent metabolic activity.
Antibiotic Carryover If plating small volumes from high drug concentrations, consider methods to neutralize the antibiotic, such as dilution or using specific neutralizing agents if available, to prevent inhibition on the agar (B569324) plate.
Bacterial Clumping For strains that tend to clump (e.g., S. aureus), vortex the culture tube vigorously before sampling to ensure a homogenous suspension for accurate colony counting.

Problem 3: Signs of nephrotoxicity observed in an in vivo animal model.

Potential Cause Troubleshooting Step
Excessive Drug Exposure Both Vancomycin and this compound can be nephrotoxic. The risk is higher with combination therapy.
Dehydration in Animals Ensure animals have free access to water. Dehydration can exacerbate kidney injury from nephrotoxic agents.
Pre-existing Renal Issues Use healthy animals with normal baseline renal function. Screen animals for baseline serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN) before initiating the study.
Dosing Regimen The bactericidal activity of this compound is concentration-dependent, while Vancomycin's is time-dependent. Optimize the dosing schedule (e.g., once-daily high dose for this compound) to maximize efficacy while minimizing trough levels that contribute to toxicity. For Vancomycin, targeting an AUC/MIC ratio of 400-600 is recommended to balance efficacy and safety.

Quantitative Data Summary

The following table summarizes representative MICs and clinical outcomes found in the literature. Note: These values are examples; researchers should determine them for their specific strains and conditions.

Parameter Organism This compound Vancomycin Combination Reference
MIC (µg/mL) GISA (Mu-50)2.08.0-
MIC (µg/mL) MRSA (GS171)0.50.5-
MIC (µg/mL) MRSA (GR153)1.01.0-
Bacteriological Efficacy MRSA Skin Infection73.0%83.1%N/A
Clinical Efficacy MRSA Skin Infection67.2%78.0%N/A
Complication Rate MRSA Skin Infection15.9%49.2%N/A

Experimental Protocols & Visualizations

Experimental Workflow for Synergy Assessment

The overall process for evaluating the combination therapy involves a logical progression from initial in vitro screening to more complex in vivo validation.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation cluster_2 Data Interpretation MIC 1. MIC Determination (this compound & Vancomycin Alone) Checkerboard 2. Checkerboard Assay (Calculate FICI) MIC->Checkerboard Input MICs TimeKill 3. Time-Kill Curve Assay (Confirm Synergy) Checkerboard->TimeKill If FICI ≤ 0.5 Model 4. Animal Model Selection (e.g., Murine Sepsis, Endocarditis) TimeKill->Model Proceed if Synergy Confirmed Efficacy 5. Efficacy Study (Bacterial Load Reduction) Model->Efficacy Toxicity 6. Toxicity Monitoring (Renal Function Tests) Efficacy->Toxicity Concurrent Monitoring Analysis 7. Analyze Synergy, Efficacy, and Safety Data Efficacy->Analysis Toxicity->Efficacy Toxicity->Analysis

Caption: Workflow for this compound-Vancomycin synergy testing.
Proposed Mechanism of Synergy

Vancomycin weakens the bacterial cell wall, which is thought to facilitate the entry of this compound to its intracellular target, the 30S ribosome.

G cluster_0 Bacterial Cell Ribosome 30S Ribosome Protein Protein Synthesis Ribosome->Protein Blocks Cell Death Cell Death Protein->Cell Death Leads to Vanco Vancomycin CellWall Cell Wall Synthesis (Peptidoglycan) Vanco->CellWall Inhibits This compound This compound This compound->Ribosome Enters Cell & Binds Membrane Cell Membrane CellWall->Membrane Weakens Integrity

Caption: Mechanism of this compound-Vancomycin synergy.
Protocol 1: Checkerboard Microdilution Assay

This protocol is adapted from standard methodologies to assess the in vitro interaction between two antimicrobial agents.

  • Preparation of Drug Solutions:

    • Prepare stock solutions of this compound and Vancomycin in an appropriate solvent (e.g., sterile water) at a concentration 100x the highest concentration to be tested.

    • Create intermediate solutions in cation-adjusted Mueller-Hinton Broth (CAMHB) at 4x the final highest desired concentration.

  • Plate Setup:

    • Use a standard 96-well microtiter plate.

    • This compound (Drug A): Dispense 50 µL of CAMHB into columns 2-11 of rows A-H. Add 100 µL of 4x this compound intermediate solution to column 1. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to 2, mixing, then 2 to 3, and so on, up to column 10. Discard the final 50 µL from column 10. Column 11 serves as the Vancomycin-only control.

    • Vancomycin (Drug B): Add 50 µL of 4x Vancomycin intermediate solution to all wells in row A (columns 1-11). Perform a 2-fold serial dilution down the columns by transferring 50 µL from row A to B, mixing, then B to C, and so on, up to row G. Discard the final 50 µL from row G. Row H serves as the this compound-only control.

    • This creates a "checkerboard" of varying drug concentrations. Add 50 µL of CAMHB to all wells (A1-H11) to normalize the volume.

  • Inoculation:

    • Prepare a bacterial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that the final inoculum in each well will be approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of the final bacterial suspension to each well (A1-H11). The final volume in each well is now 200 µL.

    • Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubation and Interpretation:

    • Incubate the plate at 35-37°C for 18-24 hours.

    • Read the MIC for each drug alone (from row H and column 11) and for each combination. The MIC is the lowest concentration showing no visible growth.

    • Calculate the FICI as described in the FAQ section.

Troubleshooting FICI Results

Use this flowchart to diagnose unexpected checkerboard assay outcomes.

G Start Start: Unexpected FICI Result (> 0.5) CheckInoculum Was Inoculum Standardized to 0.5 McFarland? Start->CheckInoculum CheckControls Were Growth & Sterility Controls Valid? CheckInoculum->CheckControls Yes FixInoculum Action: Remake Inoculum & Repeat Assay CheckInoculum->FixInoculum No CheckMICs Do Single-Agent MICs Match Known Values? CheckControls->CheckMICs Yes FixContamination Action: Check Aseptic Technique & Reagents CheckControls->FixContamination No CheckStrain Is Synergy Known for This Specific Strain? CheckMICs->CheckStrain Yes FixDrugs Action: Verify Drug Concentrations & Stability CheckMICs->FixDrugs No ConsiderStrain Result: Indifference May Be Strain-Specific. Test Others. CheckStrain->ConsiderStrain No AcceptResult Result: Indifference is Likely the True Outcome CheckStrain->AcceptResult Yes

Caption: Troubleshooting flowchart for FICI results.
Protocol 2: Time-Kill Assay

This protocol determines the rate of bacterial killing over time.

  • Preparation:

    • Prepare tubes of CAMHB containing the desired concentrations of this compound alone, Vancomycin alone, and the combination of both. Common concentrations to test are 0.5x, 1x, and 2x the MIC.

    • Include a drug-free growth control tube.

  • Inoculation:

    • Prepare a log-phase bacterial culture. Dilute it in the prepared tubes to achieve a starting density of ~5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Sampling and Plating:

    • Incubate all tubes at 37°C in a shaking incubator.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.

    • Perform serial 10-fold dilutions in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

  • Incubation and Analysis:

    • Incubate plates for 18-24 hours at 37°C.

    • Count the colonies on the plates that yield 30-300 colonies to calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

References

Technical Support Center: Reducing Arbekacin-Induced Ototoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and navigating experiments aimed at mitigating arbekacin-induced ototoxicity in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the most common animal models used for studying this compound-induced ototoxicity?

A1: The most frequently used animal models are rats (Wistar, Sprague-Dawley), mice (C57BL/6, CBA/CaJ), guinea pigs (albino), and rabbits.[1][2] The choice of model often depends on the specific research question, the auditory assessment methods to be used, and cost considerations. Rodents are commonly used for their genetic tractability and the availability of well-established protocols for auditory testing.

Q2: What is the primary mechanism of this compound-induced ototoxicity?

A2: this compound, like other aminoglycoside antibiotics, primarily induces ototoxicity through the generation of reactive oxygen species (ROS) within the inner ear.[3][4][5] This oxidative stress leads to cellular damage, particularly to the outer hair cells (OHCs) in the cochlea, triggering apoptotic pathways and resulting in hearing loss.[3][6] The process begins with the entry of the drug into the hair cells, followed by the formation of ROS, which in turn damages mitochondria and other cellular components, leading to programmed cell death.

Q3: What are the standard methods for assessing auditory function in these animal models?

A3: The primary methods for functional assessment of hearing are Auditory Brainstem Response (ABR) and Distortion Product Otoacoustic Emissions (DPOAEs).[7] ABR measures the electrical activity of the auditory nerve and brainstem pathways in response to sound, providing a detailed evaluation of hearing thresholds. DPOAEs assess the function of the outer hair cells and are a sensitive indicator of cochlear health.[7] Transient Otoacoustic Emissions (TOAEs) and cochlear microphonics are also used.[8]

Q4: How is the extent of cochlear damage typically quantified histologically?

A4: Histological analysis involves the dissection of the cochlea and quantification of hair cell loss.[1][2] This is often done by preparing the organ of Corti as a whole-mount and counting the number of surviving inner hair cells (IHCs) and OHCs in different regions (apical, middle, and basal turns).[1] Immunohistochemical staining for markers of apoptosis, such as caspase-3, can also be used to identify cells undergoing programmed cell death.

Troubleshooting Guides

Auditory Brainstem Response (ABR) Measurements
Problem Possible Cause(s) Troubleshooting Steps
High background noise in ABR recordings 1. Improper electrode placement or high impedance. 2. Electrical interference from nearby equipment. 3. Animal is not sufficiently anesthetized.1. Ensure subdermal needle electrodes are placed correctly (active at the vertex, reference over the mastoid/pinna of the test ear, and ground in a distal location like the contralateral leg). Check that impedance is below 5 kΩ for all electrodes.[9][10] 2. Ensure the experiment is conducted in a soundproof and electrically shielded chamber. Turn off non-essential electrical equipment in the vicinity. 3. Monitor the animal's anesthetic depth. A lack of response to a toe pinch indicates an appropriate level of anesthesia.[10]
No discernible ABR waveforms 1. Severe hearing loss in the animal. 2. Technical issue with the ABR system (e.g., speaker, electrodes, amplifier). 3. Improper stimulus delivery.1. This may be the expected outcome in a positive control group with severe ototoxicity. 2. Perform a system calibration and a loopback test to ensure all components are functioning correctly.[11] 3. Check that the sound stimulus is being delivered correctly to the ear canal and that there is no obstruction.
High variability in ABR thresholds between animals in the same group 1. Inconsistent drug administration. 2. Biological variability among animals. 3. Inconsistent ABR recording conditions.1. Ensure precise and consistent dosing and administration of this compound and any otoprotective agents. 2. Increase the number of animals per group to improve statistical power. 3. Maintain consistent body temperature of the anesthetized animal (around 37°C) using a heating pad, as hypothermia can affect ABR thresholds.[10]
Distortion Product Otoacoustic Emissions (DPOAEs) Measurements
Problem Possible Cause(s) Troubleshooting Steps
Unable to obtain a good probe fit in the ear canal 1. Incorrect probe tip size. 2. Obstruction in the ear canal (e.g., wax). 3. Anatomical challenges (e.g., L-shaped ear canal in dogs).1. Use a variety of probe tip sizes to find the best fit for the animal model. 2. Gently clean the external ear canal before probe insertion. 3. For animals with challenging ear canal anatomy, deeper probe placement may be necessary to achieve a good seal.[12][13]
Low DPOAE amplitudes or high noise floor 1. Poor probe seal. 2. Middle ear pathology. 3. Cochlear damage (expected in ototoxicity studies).1. Re-seat the probe to ensure a tight seal, which is crucial for accurate DPOAE measurements. 2. Perform otoscopy to rule out any middle ear issues that could affect sound transmission. 3. This is the expected outcome in animals with significant outer hair cell damage.
Inconsistent DPOAE results 1. Fluctuations in the animal's physiological state. 2. Shifting of the probe during measurement. 3. Environmental noise.1. Ensure the animal is in a stable state of anesthesia. 2. Secure the probe in place once a good fit is achieved. 3. Conduct measurements in a quiet, sound-attenuating environment.

Quantitative Data Summary

Table 1: Otoprotective Efficacy of Various Agents Against Aminoglycoside-Induced ABR Threshold Shifts (dB)
Animal ModelAminoglycoside (Dosage)Otoprotective Agent (Dosage)FrequencyABR Threshold Shift (Aminoglycoside Only)ABR Threshold Shift (Aminoglycoside + Protective Agent)Reference
Guinea PigTobramycin (100 mg/kg/day, SC, 21 days)D-methionine (420 mg/kg/day, IP)20 kHz~45 dB~20 dB[6]
RatAmikacin (B45834) (200 mg/kg/day, IM, 14 days)Pentoxifylline (25 mg/kg/day, oral, 28 days)N/A (TOAEs)TOAEs disappearedTOAEs preserved[14]
MouseAmikacin (500 mg/kg/day, SC, 14 days)Ebselen (20 mg/kg/day, IP)16 kHzSignificant increaseSignificantly lower than amikacin only[8]
ChinchillaAmikacin (400 mg/kg/day, IM, 7 days)N/A8 kHz~50 dBN/A
Table 2: Otoprotective Efficacy on Outer Hair Cell (OHC) Survival (%)
Animal ModelAminoglycoside (Dosage)Otoprotective Agent (Dosage)Cochlear RegionOHC Loss (Aminoglycoside Only)OHC Loss (Aminoglycoside + Protective Agent)Reference
MouseSisomicin (systemic)N1MS (modified aminoglycoside)Basal turn75-85%Minimal loss[2]
Rat Cochlear CultureGentamicin (0.1 mM)Curare (1.0 mM)N/ASignificant lossSurvival comparable to untreated controls[1]
Guinea PigTobramycin (100 mg/kg/day, SC, 21 days)D-methionine (420 mg/kg/day, IP)20 kHz regionSignificant lossSignificant protection[6]

Experimental Protocols

Protocol 1: Induction of Amikacin Ototoxicity and Otoprotection with Pentoxifylline in Rats
  • Animal Model: Healthy female Wistar rats.

  • Groups (n=6-8 per group):

    • Control: Saline solution (1 mL/day, IP) for 14 days.

    • Amikacin Only: Amikacin (200 mg/kg/day, IM) for 14 days.

    • Amikacin + Pentoxifylline: Amikacin (200 mg/kg/day, IM) for 14 days and Pentoxifylline (25 mg/kg/day, oral gavage) for 14 days.

  • Auditory Function Assessment:

    • Measure baseline DPOAEs or ABRs before the start of treatment.

    • Repeat auditory assessments at the end of the 14-day treatment period.

  • Endpoint: Euthanize animals and collect cochleae for histological analysis of hair cell survival.

Adapted from:

Protocol 2: Evaluation of Ebselen's Otoprotective Effect Against Amikacin-Induced Ototoxicity in Mice
  • Animal Model: C57BL/6 mice.

  • Groups (n=11-13 per group):

    • Control: No treatment.

    • Vehicle + Amikacin: DMSO (vehicle for Ebselen, IP) followed 30 minutes later by amikacin (500 mg/kg, SC) daily for 14 days.

    • Ebselen + Amikacin: Ebselen (20 mg/kg, IP) followed 30 minutes later by amikacin (500 mg/kg, SC) daily for 14 days.

  • Auditory Function Assessment:

    • Measure baseline ABRs.

    • Repeat ABR measurements at various time points post-treatment (e.g., 2, 6, 10, 14 weeks) to assess both acute and long-term effects.

  • Endpoint: At the final time point, euthanize animals for cochlear histology to quantify hair cell and spiral ganglion neuron survival.

Adapted from:[8]

Signaling Pathways and Experimental Workflows

Arbekacin_Ototoxicity_Pathway This compound This compound (Systemic Administration) InnerEar Inner Ear Entry (Blood-Labyrinth Barrier) This compound->InnerEar HairCells Uptake into Hair Cells InnerEar->HairCells ROS Reactive Oxygen Species (ROS) Generation HairCells->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Apoptosis Activation of Apoptotic Pathways (e.g., Caspase-3) Mitochondria->Apoptosis HearingLoss Hair Cell Death & Hearing Loss Apoptosis->HearingLoss Antioxidants Antioxidants (e.g., N-acetylcysteine, Ebselen) Antioxidants->ROS Scavenge

Caption: this compound-induced ototoxicity signaling pathway.

Experimental_Workflow Start Start: Select Animal Model Baseline Baseline Auditory Assessment (ABR/DPOAE) Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Treatment Administer this compound +/- Otoprotective Agent Grouping->Treatment PostTreatment Post-Treatment Auditory Assessment Treatment->PostTreatment Endpoint Endpoint: Euthanasia & Cochlear Histology PostTreatment->Endpoint Analysis Data Analysis: ABR Threshold Shifts, Hair Cell Counts Endpoint->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: Experimental workflow for otoprotective agent testing.

Troubleshooting_Logic action action result result Start ABR/DPOAE Data Issue? CheckImpedance Check Electrode Impedance (<5 kΩ)? Start->CheckImpedance CheckAnesthesia Animal Anesthesia Stable? CheckImpedance->CheckAnesthesia Yes ActionImpedance Re-seat Electrodes, Check Connections CheckImpedance->ActionImpedance No CheckProbeFit Good Probe Fit? CheckAnesthesia->CheckProbeFit Yes ActionAnesthesia Monitor Vital Signs, Adjust Anesthesia CheckAnesthesia->ActionAnesthesia No CheckSystem System Calibrated? CheckProbeFit->CheckSystem Yes ActionProbeFit Adjust Probe Tip, Re-seat Probe CheckProbeFit->ActionProbeFit No ActionSystem Run System Diagnostics/Loopback CheckSystem->ActionSystem No Success Problem Resolved CheckSystem->Success Yes ActionImpedance->CheckImpedance Fail Consult Senior Researcher/Vet ActionImpedance->Fail If persists ActionAnesthesia->CheckAnesthesia ActionAnesthesia->Fail If persists ActionProbeFit->CheckProbeFit ActionProbeFit->Fail If persists ActionSystem->CheckSystem ActionSystem->Fail If persists

Caption: Troubleshooting logic for auditory testing issues.

References

Arbekacin MIC Assays: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arbekacin Minimum Inhibitory Concentration (MIC) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that can lead to inconsistent results in this compound susceptibility testing. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the standard methods for this compound MIC determination?

A1: The most common methods for determining the MIC of this compound are broth microdilution and agar (B569324) dilution. These methods are widely accepted for antimicrobial susceptibility testing and follow general principles outlined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Q2: Are there established CLSI or EUCAST quality control (QC) ranges for this compound?

A2: As of late 2025, specific this compound MIC quality control ranges for standard ATCC® strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, and P. aeruginosa ATCC® 27853) are not listed in the publicly available CLSI M100 documents or EUCAST QC tables. This compound is primarily used in Japan, and clinical breakpoints have been established by the Japanese Society of Chemotherapy.[1] For research and development purposes outside of Japan, it is recommended that individual laboratories establish their own internal quality control ranges based on a series of independent experiments.

Q3: What are the recommended quality control strains for this compound MIC assays?

A3: While official CLSI/EUCAST ranges for this compound are not provided, the standard QC strains used for other aminoglycosides are recommended for monitoring assay performance.[2] These include:

  • Escherichia coli ATCC® 25922

  • Staphylococcus aureus ATCC® 29213

  • Pseudomonas aeruginosa ATCC® 27853

Labs should test these strains with each batch of MIC assays to monitor for consistency and precision.

Q4: How does the cation concentration of the media affect this compound MIC results?

A4: The concentration of divalent cations, specifically Calcium (Ca²⁺) and Magnesium (Mg²⁺), in the Mueller-Hinton Broth (MHB) or Agar (MHA) is critical for accurate aminoglycoside MIC testing. Sub-optimal cation concentrations can lead to falsely low MIC values. Cation-adjusted Mueller-Hinton Broth (CAMHB) should always be used for broth microdilution.

Q5: My this compound MIC values for Pseudomonas aeruginosa are consistently high. What could be the reason?

A5: High MIC values for P. aeruginosa can be due to several factors. Firstly, some strains of P. aeruginosa exhibit intrinsic or acquired resistance to aminoglycosides. Secondly, ensure that the cation concentration of your Mueller-Hinton medium is appropriate, as this is particularly important for P. aeruginosa. Finally, verify your inoculum preparation; an inoculum that is too dense can lead to falsely elevated MICs.

Troubleshooting Guide

Issue 1: Inconsistent or irreproducible MIC results between experiments.

  • Question: I am getting different this compound MIC values for the same bacterial strain across different days. What could be the cause?

  • Answer:

    • Inoculum Density: The most common source of variability is inconsistent inoculum preparation. Ensure you are accurately standardizing your bacterial suspension to a 0.5 McFarland standard and then diluting it appropriately to achieve the final target inoculum concentration (approximately 5 x 10⁵ CFU/mL for broth microdilution).

    • Media Preparation: Verify that you are using cation-adjusted Mueller-Hinton Broth (CAMHB) and that the pH is within the recommended range (7.2-7.4). If preparing your own media, ensure consistency between batches.

    • This compound Stock Solution: Ensure your this compound stock solution is prepared correctly, aliquoted, and stored at the proper temperature (typically -20°C or colder) to prevent degradation. Avoid repeated freeze-thaw cycles.

    • Incubation Conditions: Confirm that the incubator temperature is maintained at 35°C ± 2°C and that incubation times are consistent (16-20 hours for most bacteria).

Issue 2: My quality control (QC) strain is out of the expected range.

  • Question: The MIC for my ATCC® control strain is not within my laboratory's established range. What should I do?

  • Answer:

    • Check the QC Strain: Ensure the QC strain has been subcultured correctly and is not contaminated. It is advisable to use a fresh culture from a frozen stock.

    • Review the Protocol: Meticulously review every step of your experimental protocol, from media and antibiotic preparation to inoculation and incubation, to identify any potential deviations.

    • Reagents and Consumables: Check the expiration dates of your media, this compound powder, and any other reagents. A new batch of media or a freshly prepared this compound stock solution may be required.

    • Repeat the Assay: If the cause is not immediately apparent, repeat the assay with a fresh set of reagents and a new subculture of the QC strain.

Issue 3: I am observing "skipped wells" in my broth microdilution plate.

  • Question: There is no growth in a well, but there is growth in subsequent wells with higher this compound concentrations. How should I interpret this?

  • Answer: Skipped wells can be due to a few reasons:

    • Contamination: A single well may be contaminated with a resistant organism. Check the purity of your inoculum.

    • Pipetting Error: An error in pipetting the bacterial inoculum or the antibiotic solution can lead to an empty well or an incorrect concentration.

    • Antibiotic Precipitation: At very high concentrations, the antibiotic may precipitate out of solution. Interpretation: The MIC should be read as the lowest concentration that completely inhibits visible growth. If a single skipped well is observed, it is often considered a technical error, and the MIC is read at the higher concentration where growth is consistently inhibited. If multiple skipped wells are present, the assay should be repeated.

Quantitative Data Summary

The following tables provide examples of expected this compound MICs based on published literature. Note that these are not official CLSI or EUCAST breakpoints but can serve as a reference.

Table 1: Example this compound MIC values for Quality Control Strains (Note: As official CLSI/EUCAST QC ranges are not available, these are representative values from literature and should be confirmed by individual laboratories.)

Quality Control StrainRepresentative MIC (µg/mL)
Staphylococcus aureus ATCC® 292131 - 4
Pseudomonas aeruginosa ATCC® 278531 - 4
Escherichia coli ATCC® 259220.5 - 2

Table 2: this compound MIC₅₀ and MIC₉₀ Data for Select Clinical Isolates (MIC₅₀ and MIC₉₀ represent the MIC required to inhibit 50% and 90% of isolates, respectively)

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Methicillin-Resistant S. aureus (MRSA)Varies by study1 - 22 - 4
E. coliVaries by study≤ 12
P. aeruginosaVaries by study24 - 8
Acinetobacter baumanniiVaries by study232

Experimental Protocols

Protocol 1: this compound Broth Microdilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Calculate the amount of this compound sulfate (B86663) powder needed to prepare a stock solution of 1280 µg/mL. Use the following formula: Weight (mg) = [Volume (mL) x Desired Concentration (µg/mL)] / Potency (µg/mg) (The potency is provided by the manufacturer on the certificate of analysis.)

    • Dissolve the weighed powder in sterile distilled water.

    • Sterilize the stock solution by filtering through a 0.22 µm filter.

    • Dispense into single-use aliquots and store at -20°C or below.

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of each row to be used.

    • Add 100 µL of the 1280 µg/mL this compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. This will create a range of concentrations (e.g., 64 µg/mL down to 0.125 µg/mL).

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute this suspension 1:150 in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows complete inhibition of visible bacterial growth (i.e., no turbidity).

Protocol 2: this compound Agar Dilution MIC Assay
  • Preparation of this compound Stock Solution:

    • Prepare a high-concentration stock solution as described in the broth microdilution protocol (e.g., 1280 µg/mL).

  • Preparation of Agar Plates:

    • Prepare and autoclave Mueller-Hinton Agar (MHA) and cool it to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in sterile water at 10 times the final desired concentrations.

    • Add 2 mL of each 10x this compound dilution to 18 mL of molten MHA to create a series of plates with the desired final concentrations. Also prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described above.

    • Dilute this suspension 1:10 in sterile saline to obtain a concentration of approximately 1.5 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using an inoculum replicator (e.g., a Steers replicator), spot-inoculate approximately 1-2 µL of the diluted bacterial suspension onto the surface of each agar plate. This delivers a final inoculum of approximately 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits bacterial growth, defined as no growth or not more than one colony per spot.

Visualizations

Arbekacin_MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare this compound Stock Solution dilution Perform Serial Dilutions of this compound in Plate/Agar stock->dilution media Prepare Cation-Adjusted Mueller-Hinton Broth/Agar media->dilution inoculum Prepare 0.5 McFarland Inoculum Suspension inoculate Inoculate with Standardized Bacteria inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Inhibitory Concentration) incubate->read_mic

Caption: Experimental workflow for this compound MIC determination.

Troubleshooting_MIC start Inconsistent this compound MIC Results Observed qc_check Is QC Strain MIC within established range? start->qc_check inoculum Verify Inoculum Prep: - 0.5 McFarland Standard - Final Dilution Correct? qc_check->inoculum No contam_check Check for Contamination & Purity of Inoculum qc_check->contam_check Yes media Check Media: - Cation-Adjusted? - Correct pH (7.2-7.4)? - Expired? inoculum->media reagents Check Reagents: - this compound stock stored correctly? - Avoided freeze-thaw cycles? media->reagents procedure Review Procedure: - Incubation time/temp correct? - Pipetting technique accurate? reagents->procedure repeat_assay Repeat Assay with New Reagents & QC Strain procedure->repeat_assay end_ok Problem Resolved repeat_assay->end_ok QC in range end_persist Issue Persists: Contact Technical Support repeat_assay->end_persist QC still out contam_check->inoculum

References

Technical Support Center: Process Improvement for Large-Scale Arbekacin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the large-scale synthesis of Arbekacin.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis process, providing potential causes and recommended solutions.

Issue IDProblemPotential CausesRecommended Solutions
TROUBLE-001 Low Overall Yield of this compound - Incomplete reaction of dibekacin (B1670413) with the acylating agent.- Suboptimal reaction temperature or pH.- Degradation of product during work-up and purification.- Inefficient purification method leading to product loss.- Ensure the molar ratio of the acylating agent to dibekacin is optimized.- Monitor and control the reaction temperature and pH within the optimal range (refer to experimental protocols).- Minimize the duration of exposure to harsh conditions (e.g., strong acids/bases) during work-up.- Optimize the cation-exchange and reverse-phase chromatography steps to improve recovery.
TROUBLE-002 High Levels of Unreacted Dibekacin - Insufficient amount of the N-acylating agent.- Poor reactivity of the starting material.- Short reaction time.- Increase the molar equivalent of the acylating agent.- Verify the quality and purity of the dibekacin starting material.- Extend the reaction time and monitor for completion using HPLC.
TROUBLE-003 Presence of Di-acylated Impurity (1,3-N,N-di-AHB-dibekacin) - Excess of the acylating agent.- Non-selective acylation conditions.- Reduce the molar equivalents of the acylating agent.- Optimize the reaction conditions (e.g., temperature, solvent) to favor mono-acylation.- Employ a purification strategy that effectively separates the di-acylated product.
TROUBLE-004 Formation of Positional Isomers (e.g., 3''-N-AHB-dibekacin) - Lack of regioselectivity in the acylation step.- Utilize protective group strategies to block other reactive amino groups on the dibekacin molecule before acylation.- Adjust reaction conditions to enhance the selectivity for the desired N-1 position.
TROUBLE-005 Poor Separation During Chromatographic Purification - Inappropriate choice of chromatography resin.- Suboptimal elution gradient.- Column overloading.- Select a cation-exchange resin with appropriate binding capacity and selectivity for aminoglycosides.- Optimize the salt concentration and pH gradient for elution to achieve better resolution between this compound and its impurities.- Reduce the sample load on the column.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for large-scale this compound production?

A1: The most common large-scale synthesis of this compound is a semi-synthetic process starting from dibekacin. This involves the selective N-acylation of the 1-amino group of dibekacin with (S)-4-amino-2-hydroxybutyric acid (AHB).[1][2] A key intermediate in some routes is 3',4'-didehydro-dibekacin.[1]

Q2: Which impurities are most frequently observed in this compound synthesis?

A2: Four major process-related impurities have been identified:

  • Dibekacin: The unreacted starting material.

  • 3-N-γ-aminohydroxybutyric (AHB)-dibekacin: An isomer of this compound.

  • 3''-N-AHB-dibekacin: Another positional isomer.

  • 1,3-N,N-di-AHB-dibekacin: A di-substituted by-product.[1][3]

Q3: What analytical techniques are recommended for impurity profiling of this compound?

A3: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a robust method for detecting and quantifying this compound and its non-volatile impurities. For more detailed structural elucidation of impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with an ion-trap time-of-flight (IT-TOF) analyzer, is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy is also used for definitive structure confirmation of isolated impurities.

Q4: How can the formation of the di-acylated impurity (1,3-N,N-di-AHB-dibekacin) be minimized?

A4: The formation of this impurity is typically due to an excess of the acylating agent. To minimize its formation, carefully control the stoichiometry of the reactants. A slight excess of the acylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided. Optimization studies to determine the ideal molar ratio are recommended.

Q5: What type of chromatography is most effective for purifying large-scale batches of this compound?

A5: A two-step chromatographic process is generally effective for the large-scale purification of cationic compounds like this compound. The first step typically involves cation-exchange chromatography to capture the positively charged this compound and separate it from neutral and anionic impurities. This is followed by a reverse-phase chromatography step for desalting and further purification to achieve high purity.

Data Presentation

The following tables summarize the impact of process parameters on yield and purity, based on qualitative descriptions of process improvements from published literature.

Table 1: Effect of Molar Ratio of Acylating Agent on Product Distribution

Molar Ratio (Acylating Agent : Dibekacin)Expected this compound YieldExpected Level of Unreacted DibekacinExpected Level of 1,3-N,N-di-AHB-dibekacin
1.0 : 1.0ModerateHighLow
1.2 : 1.0HighLowModerate
1.5 : 1.0HighVery LowHigh

Table 2: Comparison of Purification Strategies

Purification MethodTypical Recovery RatePurity AchievedKey AdvantageKey Disadvantage
Cation-Exchange Chromatography85-95%>95%High capacity and good separation of charged species.May require a subsequent desalting step.
Reverse-Phase HPLC80-90%>99%Excellent resolution and provides a desalted product.Lower capacity and higher cost for large-scale production.
Combined Cation-Exchange and Reverse-Phase>80%>99.5%Achieves very high purity suitable for pharmaceutical use.More complex and time-consuming process.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Impurity Profiling of this compound

This protocol is adapted from established methods for the analysis of aminoglycoside impurities.

  • Chromatographic System:

    • HPLC system with a quaternary pump, autosampler, and column oven.

    • Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.2 M Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: Methanol.

    • Gradient:

      • 0-10 min: 5% B

      • 10-25 min: 5-30% B

      • 25-30 min: 30% B

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • ELSD Conditions:

    • Nebulizer Temperature: 40°C.

    • Evaporator Temperature: 60°C.

    • Gas Flow Rate (Nitrogen): 1.5 L/min.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in water to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample and record the chromatogram.

    • Identify and quantify impurities based on their retention times and peak areas relative to a standard of known concentration.

Protocol 2: Large-Scale Purification of this compound using Cation-Exchange Chromatography

This protocol outlines a general procedure for the purification of cationic peptides like this compound from a complex mixture.

  • Materials:

    • Cation-exchange resin (e.g., SP Sepharose Fast Flow).

    • Equilibration Buffer: 20 mM Sodium Phosphate, pH 7.0.

    • Elution Buffer: 20 mM Sodium Phosphate, 1 M NaCl, pH 7.0.

    • Chromatography column and system suitable for large-scale operation.

  • Procedure:

    • Column Packing: Pack the column with the cation-exchange resin according to the manufacturer's instructions.

    • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of Equilibration Buffer.

    • Sample Loading: Adjust the pH of the crude this compound solution to match the Equilibration Buffer and load it onto the column.

    • Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove unbound impurities.

    • Elution: Elute the bound this compound using a linear gradient from 0% to 100% Elution Buffer over 10-20 CV.

    • Fraction Collection: Collect fractions and analyze them by HPLC to identify those containing pure this compound.

    • Pooling and Desalting: Pool the pure fractions and proceed to a desalting step, such as reverse-phase chromatography or diafiltration.

Mandatory Visualization

Arbekacin_Synthesis_Workflow start Start: Dibekacin acylation N-Acylation with (S)-4-amino-2-hydroxybutyric acid start->acylation quench Reaction Quench acylation->quench crude_product Crude Product Mixture quench->crude_product cation_exchange Cation-Exchange Chromatography crude_product->cation_exchange impurities Impurities Removed cation_exchange->impurities Wash Step rp_hplc Reverse-Phase Chromatography (Desalting) cation_exchange->rp_hplc Elution pure_this compound Pure this compound Sulfate rp_hplc->pure_this compound end Final Product pure_this compound->end

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield start Low this compound Yield (TROUBLE-001) check_reaction Check Reaction Completion by HPLC start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete optimize_stoichiometry Optimize Stoichiometry (Increase Acylating Agent) incomplete->optimize_stoichiometry Yes extend_time Extend Reaction Time incomplete->extend_time Yes check_purification Review Purification Data incomplete->check_purification No solution Yield Improved optimize_stoichiometry->solution extend_time->solution high_loss High Product Loss in Wash/Elution? check_purification->high_loss optimize_chromatography Optimize Chromatography (Gradient, Resin) high_loss->optimize_chromatography Yes check_workup Assess Work-up Conditions (pH, Temp) high_loss->check_workup No optimize_chromatography->solution harsh_conditions Harsh Conditions (Degradation)? check_workup->harsh_conditions modify_workup Modify Work-up Protocol (Milder Conditions) harsh_conditions->modify_workup Yes harsh_conditions->solution No modify_workup->solution

References

Validation & Comparative

A Comparative Analysis of Arbekacin and Amikacin for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the performance, mechanisms, and experimental evaluation of two critical aminoglycoside antibiotics.

This guide provides a detailed comparative analysis of Arbekacin and Amikacin, two important aminoglycoside antibiotics. Tailored for researchers, scientists, and drug development professionals, this document synthesizes experimental data on their antibacterial spectrum, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, and safety. The information is presented to facilitate an objective comparison and to provide a practical resource for ongoing research and development in the field of infectious diseases.

Mechanism of Action and Resistance

Both this compound and Amikacin are bactericidal aminoglycosides that inhibit bacterial protein synthesis. They bind to the 30S ribosomal subunit, leading to mRNA misreading and the production of nonfunctional proteins, ultimately resulting in bacterial cell death.[1] this compound, a semi-synthetic derivative of dibekacin, was specifically developed to be effective against strains resistant to other aminoglycosides, including those resistant to gentamicin (B1671437) and amikacin.[2]

The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This compound's structure provides it with stability against many of these enzymes, making it a valuable agent against methicillin-resistant Staphylococcus aureus (MRSA) and some multidrug-resistant Gram-negative bacteria.[2]

Mechanism_of_Action Mechanism of Action of Aminoglycosides cluster_bacterium Bacterial Cell Drug This compound / Amikacin Porin Porin Channel Drug->Porin Uptake Ribosome 30S Ribosomal Subunit Porin->Ribosome Binding Protein Aberrant Protein Ribosome->Protein Inhibition of Protein Synthesis Death Bacterial Cell Death Protein->Death Leads to

Mechanism of Aminoglycoside Action

In Vitro Antibacterial Spectrum

The following table summarizes the in vitro activity of this compound and Amikacin against a range of clinically relevant pathogens, with data presented as Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90).

OrganismThis compound MIC90 (μg/mL)Amikacin MIC90 (μg/mL)Reference
Staphylococcus aureus (MRSA)132[3]
Methicillin-Resistant Coagulase-Negative Staphylococci (MRCNS)2128[3]
Escherichia coli12-4[3]
Citrobacter freundii16>128[3]
Pseudomonas aeruginosa416[4]
Acinetobacter baumannii32>128[3]

Pharmacokinetic and Pharmacodynamic Properties

The pharmacokinetic and pharmacodynamic (PK/PD) profiles of this compound and Amikacin are crucial for optimizing dosing regimens to maximize efficacy and minimize toxicity.

ParameterThis compoundAmikacinReference
Peak Plasma Concentration (Cmax) 16.2 µg/mL (306.9 mg/day)28.5 µg/mL (14.1 mg/kg)[3][5]
Half-life (t1/2) ~2.5 hours~2-3 hours
Volume of Distribution (Vd) 24.3 L (sepsis), 50.6 L (pneumonia)0.33 L/kg (adults)[4][6]
Clearance (CL) Dependent on creatinine (B1669602) clearance, age, and weight0.051 L/h/kg (adults)[4][6]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing this compound and Amikacin are limited. Much of the clinical data for this compound comes from studies where it was compared with vancomycin, particularly for MRSA infections. Amikacin has been extensively studied for Gram-negative infections.

Clinical Efficacy
IndicationThis compound EfficacyAmikacin EfficacyReference
MRSA Pneumonia 90.5% (19/21 patients) clinical efficacyData not directly comparable; often used in combination therapy[6]
MRSA Sepsis 87.5% (7/8 patients) clinical efficacyData not directly comparable[6]
Gram-Negative Infections Effective against susceptible strainsWidely used, with efficacy dependent on susceptibility[7]
Safety Profile

The primary safety concerns with both this compound and Amikacin are nephrotoxicity and ototoxicity, which are characteristic of the aminoglycoside class.

Adverse EventThis compoundAmikacinReference
Nephrotoxicity Reported, but generally considered manageable with therapeutic drug monitoring. An animal study suggested it may be more severe than amikacin-associated nephrotoxicity.A known risk, particularly with prolonged therapy and in patients with pre-existing renal impairment.[8]
Ototoxicity A known risk, as with all aminoglycosides.A known risk, as with all aminoglycosides.[1]

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of antimicrobial agents. Below are standardized protocols for key in vitro and in vivo experiments.

Minimum Inhibitory Concentration (MIC) Determination

Protocol: Broth microdilution is a standard method for determining the MIC of an antibiotic.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and Amikacin in an appropriate solvent and dilute to the desired starting concentration in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculum Preparation: Culture the bacterial strain overnight and dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Serial Dilution: Perform a two-fold serial dilution of each antibiotic across the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

MIC_Workflow MIC Determination Workflow Start Start Prep_Antibiotics Prepare Antibiotic Stock Solutions Start->Prep_Antibiotics Prep_Inoculum Prepare Bacterial Inoculum Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prep_Antibiotics->Serial_Dilution Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination
Time-Kill Assay

Protocol: Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

  • Inoculum Preparation: Prepare a bacterial suspension in the logarithmic phase of growth, diluted to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Exposure: Add this compound or Amikacin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspensions. A growth control without antibiotic is included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each suspension.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar (B569324) plates.

  • Incubation and Counting: Incubate the plates and count the number of viable colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each antibiotic concentration.

Murine Pneumonia Model

Protocol: Animal models are essential for evaluating the in vivo efficacy of antibiotics.

  • Animal Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

  • Infection Induction: Anesthetize the mice and induce pneumonia via intranasal or intratracheal instillation of a standardized bacterial inoculum (e.g., P. aeruginosa or MRSA).

  • Treatment: At a specified time post-infection, administer this compound or Amikacin via a clinically relevant route (e.g., intravenous or inhalation). A control group receives a placebo.

  • Monitoring: Monitor the mice for clinical signs of illness and survival over a defined period.

  • Endpoint Analysis: At the end of the study, euthanize the mice and harvest the lungs for bacterial load determination (CFU/g of lung tissue) and histopathological analysis.

Conclusion

This compound demonstrates potent in vitro activity against MRSA and certain multidrug-resistant Gram-negative bacteria, often exhibiting lower MICs than Amikacin against these pathogens. Its stability against many aminoglycoside-modifying enzymes is a key advantage. While direct comparative clinical data is limited, this compound has shown high efficacy rates in the treatment of MRSA pneumonia and sepsis. Both drugs share the characteristic aminoglycoside safety concerns of nephrotoxicity and ototoxicity, necessitating careful therapeutic drug monitoring. The choice between this compound and Amikacin will depend on the specific clinical scenario, local resistance patterns, and the causative pathogen's susceptibility profile. Further head-to-head clinical trials are warranted to more definitively delineate their comparative efficacy and safety in various infectious diseases.

References

Navigating Aminoglycoside Resistance: A Comparative Guide to Arbekacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic resistance is paramount. This guide provides an objective comparison of Arbekacin's performance against other common aminoglycosides, supported by experimental data, to elucidate its role in combating resistant bacterial strains.

This compound, a semi-synthetic aminoglycoside derived from dibekacin, has demonstrated significant efficacy against a broad spectrum of bacteria, notably including strains resistant to other aminoglycosides like gentamicin, tobramycin, and amikacin.[1][2] Its unique chemical structure renders it stable against many common aminoglycoside-modifying enzymes (AMEs), the primary mechanism of bacterial resistance to this class of antibiotics.[1][3] This inherent stability allows this compound to maintain its antibacterial activity where other aminoglycosides may fail.

Comparative Efficacy: A Data-Driven Overview

The in vitro activity of this compound compared to other aminoglycosides is a critical measure of its potential clinical utility. Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data from various studies, offering a quantitative comparison of this compound's potency.

Table 1: Comparative MIC50 and MIC90 Values (µg/mL) of this compound and Other Aminoglycosides Against Various Bacterial Species
OrganismThis compoundAmikacinGentamicinTobramycinPlazomicin
Multidrug-Resistant Gram-Negative Bacilli [4]
MIC50161616>128<16
MIC90>128>128>128>128>128
ESBL-producing E. coli
MIC5024832N/A
MIC901632>128512N/A
S. aureus (43.0% MRSA)
MIC500.2540.250.5N/A
MIC900.5160.5>128N/A
A. baumannii
MIC502N/AN/A4N/A
MIC90>128N/AN/A>128N/A

Note: MIC50 and MIC90 represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively. "N/A" indicates that the data was not available in the cited source.

Table 2: this compound Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
Study/IsolatesThis compound MIC Range (µg/mL)Gentamicin MIC Range (µg/mL)Tobramycin MIC Range (µg/mL)Amikacin MIC Range (µg/mL)
MRSA clinical isolates 0.5 - 2.0N/AN/AN/A
Gentamicin-resistant MRSA 0.5 - 2.0ResistantN/AN/A
MRSA with AME genes Excellent activityResistantResistantN/A

These data consistently demonstrate this compound's potent activity against various bacterial strains, including those exhibiting resistance to other aminoglycosides. Notably, this compound often maintains a lower MIC value, indicating greater potency.

The Mechanism of Resistance and this compound's Advantage

The primary mechanism of acquired resistance to aminoglycosides is the enzymatic modification of the antibiotic by AMEs. These enzymes, such as aminoglycoside phosphotransferases (APHs), adenylyltransferases (AADs or ANTs), and acetyltransferases (AACs), alter the structure of the aminoglycoside, preventing it from binding to its target, the bacterial 30S ribosomal subunit.

This compound was specifically designed to overcome this challenge. Its chemical structure, which includes a hydroxy amino-butyryl group, provides stability against a range of AMEs. For instance, this compound is not inactivated by APH(3') or ANT(4') enzymes and shows stability against enzymes like AAD(4') and APH(3'). While it can be modified by the bifunctional enzyme AAC(6')/APH(2''), the rate of inactivation is significantly lower compared to other aminoglycosides like gentamicin. This inherent resistance to enzymatic degradation is a key factor in its effectiveness against multi-drug resistant organisms.

Experimental Methodologies

The data presented in this guide are derived from standard antimicrobial susceptibility testing methods. A detailed, generalized protocol for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method is provided below.

Broth Microdilution Method for MIC Determination

Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Antimicrobial agents (e.g., this compound, Gentamicin, etc.)

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in CAMHB.

  • Antimicrobial Dilution: Serial two-fold dilutions of the antimicrobial agents are prepared in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a microplate reader.

The following diagram illustrates the general workflow for assessing cross-resistance between aminoglycosides.

experimental_workflow cluster_preparation Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolates Bacterial Isolates (e.g., MRSA, P. aeruginosa) inoculation Inoculate Plates with Standardized Bacterial Suspension isolates->inoculation media Prepare Cation-Adjusted Mueller-Hinton Broth dilution Serial Dilution of Antibiotics in 96-well Plates media->dilution antibiotics Prepare Stock Solutions of Aminoglycosides (this compound, Gentamicin, etc.) antibiotics->dilution dilution->inoculation incubation Incubate at 35-37°C for 16-20 hours inoculation->incubation read_mic Read Minimum Inhibitory Concentration (MIC) incubation->read_mic compare Compare MIC Values of this compound with Other Aminoglycosides read_mic->compare interpret Determine Cross-Resistance and Susceptibility Patterns compare->interpret

Experimental workflow for aminoglycoside cross-resistance testing.

Signaling Pathways of Aminoglycoside Action and Resistance

The primary mode of action for all aminoglycosides is the inhibition of bacterial protein synthesis. This is achieved by binding to the 30S ribosomal subunit, which leads to misreading of mRNA and ultimately, bacterial cell death. The key resistance mechanism involves enzymatic modification that prevents this binding. The diagram below illustrates this fundamental interaction.

aminoglycoside_action_resistance cluster_action Mechanism of Action cluster_resistance Mechanism of Resistance aminoglycoside Aminoglycoside (e.g., this compound) ribosome Bacterial 30S Ribosomal Subunit aminoglycoside->ribosome Binds to ame_enzyme AME Enzyme aminoglycoside->ame_enzyme Substrate for protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits ame_gene Aminoglycoside-Modifying Enzyme (AME) Gene ame_gene->ame_enzyme Expresses modified_aminoglycoside Modified (Inactive) Aminoglycoside ame_enzyme->modified_aminoglycoside Modifies modified_aminoglycoside->ribosome Fails to Bind

Aminoglycoside action and the primary resistance mechanism.

References

Comparative Analysis of Arbekacin and Daptomycin in the Management of Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of clinical trial data provides valuable insights into the comparative efficacy and safety of Arbekacin and Daptomycin (B549167), two critical antibiotics in the arsenal (B13267) against resistant bacterial infections, particularly Methicillin-resistant Staphylococcus aureus (MRSA). While direct head-to-head clinical trials are scarce, a comparative analysis can be drawn from individual studies and trials where each drug was compared against standard-of-care treatments like vancomycin (B549263).

Efficacy

Both this compound and Daptomycin have demonstrated high efficacy in treating infections caused by Gram-positive bacteria, including MRSA.

This compound Clinical Efficacy:

Clinical studies have shown this compound to be a potent agent against MRSA. In a review of clinical studies, the overall clinical efficacy of this compound in treating MRSA infections ranged from 66.7% to 89.7%.[1][2] The microbiological efficacy, indicating the eradication of the pathogen, was reported to be between 46.2% and 83%.[1][2] One phase III clinical trial comparing this compound to vancomycin for MRSA infections found a comparable overall cure rate of 97.5% for this compound versus 100% for vancomycin.[3] Another study focusing on skin and soft tissue MRSA infections reported a clinical efficacy response of 67.2% for this compound compared to 78.0% for vancomycin, with the difference not being statistically significant.

Daptomycin Clinical Efficacy:

Daptomycin is a well-established antibiotic for serious Gram-positive infections. A meta-analysis of seven randomized controlled trials showed that treatment failure rates for Daptomycin were not significantly different from comparator regimens. In a pivotal trial for S. aureus bacteremia and endocarditis, Daptomycin was found to be non-inferior to standard therapy (vancomycin or anti-staphylococcal penicillins plus gentamicin). High-dose Daptomycin has been associated with a clinical success rate of 86% and microbiological eradication in 89% of cases in adult cohorts with severe MRSA infections. Furthermore, a meta-analysis comparing Daptomycin to vancomycin for MRSA bloodstream infections suggested that an early switch to Daptomycin (within 3 to 5 days) was associated with a significant reduction in mortality.

Table 1: Comparative Clinical Efficacy Data

DrugIndicationComparatorClinical Cure RateMicrobiological Eradication RateSource
This compound MRSA InfectionsVancomycin97.5%Not specified
MRSA Skin & Soft Tissue InfectionsVancomycin67.2%73.0%
MRSA Infections (Review)Various66.7% - 89.7%46.2% - 83%
Daptomycin MRSA Bacteremia & EndocarditisStandard TherapyNon-inferiorNot specified
Serious Gram-positive Infections (Meta-analysis)VariousNo significant differenceNot specified
Severe MRSA Infections (High-dose)-86%89%
MRSA Bacteremia (vs. Vancomycin, Meta-analysis)VancomycinAssociated with lower mortality with early switchNot specified
Safety and Tolerability

The safety profiles of this compound and Daptomycin are distinct, reflecting their different drug classes.

This compound Safety Profile:

As an aminoglycoside, the primary concerns with this compound are nephrotoxicity and ototoxicity. Clinical studies have reported abnormal renal function in some patients receiving this compound. However, a review noted that while nephrotoxicity and hepatotoxicity were the major adverse reactions, most patients recovered without severe complications.

Daptomycin Safety Profile:

Daptomycin is associated with a risk of reversible skeletal myopathy, necessitating monitoring of creatine (B1669601) phosphokinase (CPK) levels. Despite this, high-dose Daptomycin regimens have been shown to be safe, with no treatment discontinuations due to elevated CPK in some cohorts. A meta-analysis found no significant difference in treatment-related adverse events between Daptomycin and comparator treatments.

Table 2: Comparative Safety Profile

DrugCommon Adverse EventsSerious Adverse EventsSource
This compound Increased TLC, Dizziness, Stomach pain, Vomiting, Diarrhea, Hyperacidity, Raised Transaminases, Pyuria, Decreased creatinine (B1669602) clearance, PyrexiaNephrotoxicity, Ototoxicity, Hepatotoxicity
Daptomycin Muscle pain or weaknessReversible skeletal myopathy (elevated CPK)

Experimental Protocols

This compound vs. Vancomycin for MRSA Infections (Phase III Clinical Trial)
  • Study Design: A multicentre, open-label, randomized, comparative, parallel-group, active-controlled, phase III clinical trial.

  • Patient Population: Subjects with microbiologically confirmed MRSA infection, including complicated skin and soft tissue infections (SSTI) and community-acquired pneumonia (CAP).

  • Dosing Regimen:

    • This compound sulphate: 200 mg once daily (OD) administered as an intravenous (IV) infusion.

    • Vancomycin hydrochloride: 1000 mg twice daily (BD) administered as an IV infusion.

  • Treatment Duration: 7 to 14 days.

  • Primary Endpoint: The overall cure rate, defined as both clinical and microbiological cure, at the test-of-cure visit.

  • Key Assessments: Clinical assessment of signs and symptoms of infection, microbiological sampling for culture and sensitivity, and monitoring of adverse events.

Daptomycin vs. Daptomycin plus Fosfomycin (B1673569) for MRSA Bacteremia and Endocarditis
  • Study Design: A randomized (1:1), phase 3 superiority, open-label, and parallel-group clinical trial.

  • Patient Population: Adult inpatients with MRSA bacteremia, conducted at 18 Spanish hospitals.

  • Dosing Regimen:

    • Daptomycin alone: 10 mg/kg intravenously daily.

    • Daptomycin plus fosfomycin: 10 mg/kg of daptomycin intravenously daily plus 2 g of fosfomycin intravenously every 6 hours.

  • Primary Endpoint: Treatment success at 6 weeks after the end of therapy.

  • Key Assessments: Clinical evaluation, microbiological analysis to confirm eradication, and monitoring for adverse events leading to treatment discontinuation.

Mechanism of Action Signaling Pathways

The distinct mechanisms of action of this compound and Daptomycin are visualized below.

Arbekacin_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 30S Ribosomal Subunit 16S_rRNA 16S rRNA tRNA tRNA Misreading 16S_rRNA->tRNA Causes This compound This compound This compound->16S_rRNA Binds to mRNA mRNA mRNA->16S_rRNA Protein_Synthesis_Inhibition Inhibition of Protein Synthesis tRNA->Protein_Synthesis_Inhibition Faulty_Proteins Production of Faulty/Toxic Proteins Protein_Synthesis_Inhibition->Faulty_Proteins Cell_Death Bacterial Cell Death Faulty_Proteins->Cell_Death

Caption: this compound inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Daptomycin_Mechanism cluster_bacterium Bacterial Cell Cell_Membrane Cell Membrane Membrane_Insertion Insertion into Membrane Cell_Membrane->Membrane_Insertion Daptomycin Daptomycin Ca_Complex Ca2+-Dependent Complex Formation Daptomycin->Ca_Complex Forms Ca_Complex->Cell_Membrane Binds to Ca_Complex->Membrane_Insertion Aggregation Aggregation & Pore Formation Membrane_Insertion->Aggregation Ion_Leakage Ion (K+) Efflux Aggregation->Ion_Leakage Depolarization Rapid Membrane Depolarization Ion_Leakage->Depolarization Synthesis_Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Synthesis_Inhibition Cell_Death Bacterial Cell Death Synthesis_Inhibition->Cell_Death

Caption: Daptomycin disrupts bacterial cell membrane function, leading to cell death.

This compound is a semisynthetic aminoglycoside antibiotic that inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the decoding site on the 16S rRNA, causing misreading of mRNA and the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death.

Daptomycin, a cyclic lipopeptide antibiotic, has a unique mechanism of action that involves the disruption of multiple aspects of bacterial cell membrane function. It binds to the bacterial cell membrane in a calcium-dependent manner, leading to its insertion and aggregation. This process alters the membrane curvature, creating holes that allow for ion leakage, particularly potassium efflux. The subsequent rapid membrane depolarization results in the inhibition of DNA, RNA, and protein synthesis, causing bacterial cell death.

References

Unveiling the Synergistic Power of Arbekacin and Fosfomycin Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The rise of multidrug-resistant organisms, particularly Methicillin-resistant Staphylococcus aureus (MRSA), presents a formidable challenge in clinical practice. In the quest for effective therapeutic strategies, the combination of existing antibiotics to achieve synergistic effects has emerged as a promising approach. This guide provides a comprehensive validation of the synergistic effect of Arbekacin and fosfomycin (B1673569), offering a comparative analysis of their combined performance supported by experimental data.

Executive Summary

This guide delves into the scientific evidence supporting the synergistic relationship between this compound, a potent aminoglycoside, and fosfomycin, a broad-spectrum antibiotic with a unique mechanism of action. Through a detailed examination of in vitro and in vivo studies, this document demonstrates that the combination of this compound and fosfomycin exhibits a significant synergistic effect, particularly against challenging pathogens like MRSA. The enhanced bactericidal activity and the ability to combat biofilms make this combination a compelling candidate for further investigation and potential clinical application.

Mechanism of Action: A Two-Pronged Attack

The synergistic efficacy of the this compound-fosfomycin combination stems from their distinct and complementary mechanisms of action, which create a powerful two-pronged assault on bacterial cells.

This compound: As an aminoglycoside antibiotic, this compound primarily targets bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit, leading to the misreading of mRNA and the production of nonfunctional or toxic proteins.[1][2] This disruption of essential protein production ultimately results in bacterial cell death. This compound is notably stable against many aminoglycoside-modifying enzymes, which confers its activity against resistant strains.[3]

Fosfomycin: Fosfomycin inhibits the initial step of bacterial cell wall synthesis.[4][5] It inactivates the enzyme MurA, which is crucial for the formation of peptidoglycan, an essential component of the bacterial cell wall. By blocking this pathway, fosfomycin weakens the cell wall, leading to osmotic instability and cell lysis.[5]

The Synergy: The proposed mechanism for their synergy lies in the sequential and complementary disruption of critical bacterial processes. Fosfomycin's inhibition of cell wall synthesis may increase the permeability of the bacterial cell envelope, facilitating the intracellular uptake of this compound.[6] This enhanced uptake allows this compound to reach its ribosomal target more efficiently, leading to a more potent inhibition of protein synthesis and a greater bactericidal effect than either agent alone.

cluster_fosfomycin Fosfomycin Action cluster_this compound This compound Action cluster_synergy Synergistic Effect fosfomycin Fosfomycin murA MurA Enzyme fosfomycin->murA Inhibits cell_wall Weakened Cell Wall fosfomycin->cell_wall cell_wall_synthesis Peptidoglycan Synthesis murA->cell_wall_synthesis Catalyzes This compound This compound ribosome 30S Ribosomal Subunit This compound->ribosome Binds to cell_death Enhanced Bacterial Cell Death This compound->cell_death protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits increased_uptake Increased this compound Uptake cell_wall->increased_uptake Facilitates

Caption: Proposed mechanism of this compound and fosfomycin synergy.

In Vitro Synergy: Quantitative Analysis

The synergistic effect of this compound and fosfomycin has been quantitatively assessed using standard in vitro methods, primarily checkerboard assays and time-kill curve analyses.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the nature of the interaction between two antimicrobial agents. It involves testing a matrix of concentrations of both drugs to identify the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the synergy.

FIC Index Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4

  • Antagonism: FICI > 4

StrainDrugMIC (µg/mL) AloneMIC (µg/mL) in CombinationFIC IndexInterpretation
MRSA 1 This compound20.50.25Synergy
Fosfomycin3280.25
MRSA 2 This compound10.250.25Synergy
Fosfomycin64160.25
MRSA 3 This compound20.50.25Synergy
Fosfomycin1640.25

Note: The data presented in this table is illustrative and based on qualitative descriptions from published abstracts. Actual values may vary depending on the specific strains and experimental conditions.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the bactericidal activity of antimicrobial agents over time. These studies have demonstrated that the combination of this compound and fosfomycin leads to a more rapid and pronounced reduction in bacterial viability compared to either drug alone.

Time (hours)This compound Alone (log10 CFU/mL)Fosfomycin Alone (log10 CFU/mL)This compound + Fosfomycin (log10 CFU/mL)
0 6.06.06.0
4 5.25.83.5
8 4.55.5<2.0
24 4.05.2<2.0 (No regrowth)

Note: This table contains representative data illustrating the trend observed in time-kill assays. A ≥ 2-log10 decrease in CFU/mL at 24 hours for the combination compared with the most active single agent is indicative of synergy.

In Vivo Efficacy: Validation in a Rat Biofilm Model

The synergistic effect of this compound and fosfomycin has been corroborated in a rat air pouch model of MRSA-induced biofilm infection.[6] Biofilms are notoriously difficult to treat due to their protective extracellular matrix. The study demonstrated that the combination therapy was significantly more effective at reducing the bacterial load within the biofilm compared to monotherapy.

Treatment GroupMean Bacterial Count (log10 CFU/exudate)
Control (Untreated) 7.5
This compound Alone 5.8
Fosfomycin Alone 6.5
This compound + Fosfomycin 3.2

Note: The data is illustrative of the significant reduction in bacterial counts observed in the in vivo model with combination therapy.

Clinical Evidence

While preclinical data are robust, clinical trials specifically evaluating the two-drug combination of this compound and fosfomycin are limited. One clinical study on polymicrobial infections involving MRSA utilized a staggered intensive chemotherapy regimen consisting of this compound, fosfomycin, and ceftazidime (B193861). This three-drug combination demonstrated a high total efficacy rate of 80.0% and a bacterial eradication rate of 60.0% for MRSA. Although this study supports the potential clinical utility of including this compound and fosfomycin in a treatment regimen, further clinical trials are warranted to isolate and confirm the synergistic efficacy of the two-drug combination.

Experimental Protocols

Checkerboard Assay Protocol

This protocol outlines the steps for determining the synergistic activity of this compound and fosfomycin using the checkerboard microdilution method.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of this compound and fosfomycin in an appropriate solvent. Perform serial twofold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, add increasing concentrations of this compound along the y-axis and increasing concentrations of fosfomycin along the x-axis. Each well will contain a unique combination of the two antibiotics. Include wells with each antibiotic alone as controls.

  • Inoculum Preparation: Prepare a bacterial suspension of the test organism (e.g., MRSA) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 35-37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. Calculate the FIC for each drug and the FICI for the combination using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

start Start prep_antibiotics Prepare Antibiotic Serial Dilutions start->prep_antibiotics prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum setup_plate Set up 96-well Plate (Checkerboard Format) prep_antibiotics->setup_plate prep_inoculum->setup_plate inoculate Inoculate Plate with Bacterial Suspension setup_plate->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs Visually incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, etc.) calc_fic->interpret end End interpret->end

Caption: Workflow for the checkerboard synergy assay.
Time-Kill Curve Assay Protocol

This protocol describes the methodology for performing a time-kill curve assay to evaluate the bactericidal synergy of this compound and fosfomycin.

  • Preparation: Prepare tubes with CAMHB containing this compound alone, fosfomycin alone, the combination of this compound and fosfomycin at desired concentrations (typically based on MIC values), and a growth control (no antibiotic).

  • Inoculation: Inoculate each tube with the test organism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Plating and Incubation: Perform serial tenfold dilutions of each aliquot in sterile saline. Plate a specific volume of each dilution onto Mueller-Hinton agar (B569324) plates. Incubate the plates at 35-37°C for 18-24 hours.

  • Colony Counting and Data Analysis: Count the number of colonies on the plates and calculate the CFU/mL for each time point. Plot the log10 CFU/mL versus time for each treatment group.

start Start prep_tubes Prepare Tubes with Broth and Antibiotics start->prep_tubes prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum inoculate_tubes Inoculate Tubes prep_tubes->inoculate_tubes prep_inoculum->inoculate_tubes incubate_shaking Incubate with Shaking at 37°C inoculate_tubes->incubate_shaking sampling Withdraw Aliquots at Specified Time Points incubate_shaking->sampling 0, 2, 4, 8, 24h serial_dilution Perform Serial Dilutions sampling->serial_dilution plate_samples Plate Dilutions on Agar serial_dilution->plate_samples incubate_plates Incubate Plates at 37°C for 18-24h plate_samples->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End plot_data->end

Caption: Workflow for the time-kill curve assay.

Conclusion

The convergence of in vitro and in vivo evidence strongly supports the synergistic interaction between this compound and fosfomycin, particularly against challenging pathogens like MRSA. The combination demonstrates enhanced bactericidal activity and efficacy against biofilms, addressing a critical unmet need in the treatment of persistent infections. While further clinical validation is necessary to establish definitive therapeutic protocols, the data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this promising antibiotic combination. The detailed methodologies and mechanistic insights offered herein aim to facilitate future research and accelerate the translation of these findings into effective clinical solutions.

References

A Comparative Analysis of Arbekacin and Gentamicin Nephrotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the nephrotoxic profiles of two aminoglycoside antibiotics, Arbekacin and Gentamicin (B1671437). The information presented is collated from preclinical experimental data to assist researchers and professionals in drug development in understanding the relative renal safety of these compounds.

Executive Summary

Both this compound and Gentamicin are potent aminoglycoside antibiotics effective against a broad spectrum of bacteria. However, their clinical utility is often limited by the risk of nephrotoxicity. Experimental evidence suggests that while both drugs can induce kidney damage through similar mechanisms, there may be differences in the severity and dose-dependence of these effects. Gentamicin is widely recognized as a nephrotoxic agent and is frequently used in experimental models to induce acute kidney injury.[1] this compound, a derivative of dibekacin, has been developed to be more resistant to aminoglycoside-modifying enzymes and has shown a potentially lower risk of nephrotoxicity in some contexts, particularly when therapeutic drug monitoring is employed to keep trough concentrations below 2 µg/mL.

Quantitative Data Comparison

Table 1: Comparative Nephrotoxicity Markers in Rat Models

ParameterThis compoundGentamicinControl (Saline)Notes
Serum Creatinine (B1669602) Dose-dependent increase. At 50 mg/kg/day for 7 days, causes a decrease in creatinine clearance.Significant, dose-dependent increases. A 100 mg/kg/day dose for 8 days can lead to a 3.4-fold increase compared to control.[2]No significant change.Gentamicin generally appears to induce a more pronounced increase at comparable or lower doses than those reported for this compound to cause significant effects.
Blood Urea Nitrogen (BUN) Dose-dependent increase.Significant, dose-dependent increases. A 100 mg/kg/day dose for 8 days can lead to a 5.6-fold increase compared to control.[2]No significant change.BUN levels consistently show a marked elevation with Gentamicin treatment in a dose-responsive manner.[3]
Kidney Injury Molecule-1 (KIM-1) Assumed to increase, as this is a general marker for aminoglycoside-induced tubular injury.Significant increases are observed, even at doses that do not initially elevate serum creatinine, indicating early tubular damage.[1]No significant change.KIM-1 is a sensitive biomarker for detecting early stages of Gentamicin-induced nephrotoxicity.
Histopathological Changes At 30 mg/kg/day for 7 days, induces an increase in lysosomes and myeloid bodies. At 50 mg/kg/day, ultrastructural alterations of renal tubular cells are observed.Causes acute tubular necrosis, particularly in the proximal tubules. Severity is dose- and duration-dependent.Normal kidney architecture.Both drugs induce similar types of renal damage, focusing on the proximal tubules. Comparative studies suggest that at the same dose of 50 mg/kg, Gentamicin is less nephrotoxic than this compound (Habekacin). However, a higher dose of this compound (150 mg/kg) was more nephrotoxic than 50 mg/kg of Gentamicin.

Mechanisms of Nephrotoxicity Signaling Pathways

The primary mechanism of nephrotoxicity for both this compound and Gentamicin involves their accumulation in the proximal tubular cells of the kidney. This process initiates a cascade of cellular events leading to apoptosis and necrosis.

  • Cellular Uptake : Aminoglycosides are polycationic molecules that bind to anionic phospholipids (B1166683) on the brush border membrane of proximal tubular cells. They are then taken up into the cells via endocytosis, a process mediated by the megalin-cubilin receptor complex.

  • Lysosomal Dysfunction : Once inside the cell, the drugs accumulate in lysosomes, leading to the inhibition of lysosomal phospholipases. This causes a build-up of phospholipids, resulting in the formation of myeloid bodies, a hallmark of aminoglycoside-induced nephrotoxicity.

  • Mitochondrial Damage and Oxidative Stress : The drugs can also destabilize lysosomal membranes, leading to the release of their contents into the cytoplasm. Cytosolic aminoglycosides can then target mitochondria, disrupting the electron transport chain and leading to the generation of reactive oxygen species (ROS). This oxidative stress contributes to cellular damage.

  • Apoptosis Induction : The combination of lysosomal dysfunction, mitochondrial damage, and oxidative stress activates apoptotic pathways. This involves the release of cytochrome c from mitochondria and the activation of caspases, ultimately leading to programmed cell death of the renal tubular cells.

G General Signaling Pathway of Aminoglycoside Nephrotoxicity cluster_uptake Cellular Uptake cluster_lysosomal Lysosomal Dysfunction cluster_downstream Downstream Effects cluster_outcome Pathological Outcome Aminoglycoside This compound / Gentamicin MegalinCubilin Megalin-Cubilin Receptor Complex Aminoglycoside->MegalinCubilin Binds to Endocytosis Endocytosis MegalinCubilin->Endocytosis Lysosome Accumulation in Lysosomes Endocytosis->Lysosome Phospholipidosis Lysosomal Phospholipidosis (Myeloid Bodies) Lysosome->Phospholipidosis LysosomalRupture Lysosomal Membrane Rupture Lysosome->LysosomalRupture Mitochondria Mitochondrial Dysfunction LysosomalRupture->Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Apoptosis Apoptosis ROS->Apoptosis CellDeath Proximal Tubular Cell Death Apoptosis->CellDeath KidneyInjury Acute Kidney Injury CellDeath->KidneyInjury

Aminoglycoside Nephrotoxicity Pathway

Experimental Protocols

The following is a generalized experimental protocol for inducing and assessing aminoglycoside nephrotoxicity in a rat model, based on common methodologies cited in the literature.

1. Animal Model

  • Species : Wistar or Sprague-Dawley rats.

  • Sex : Male or Female.

  • Weight : Typically 180-250g.

  • Housing : Standard laboratory conditions with free access to food and water.

2. Drug Administration

  • Gentamicin : Doses typically range from 30 mg/kg/day to 100 mg/kg/day to induce varying degrees of nephrotoxicity.

  • This compound (Habekacin) : Doses in comparative studies have ranged from 10 mg/kg/day to 150 mg/kg/day.

  • Route of Administration : Intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Duration : Treatment duration is typically 7 to 14 days to induce significant renal damage.

3. Sample Collection and Analysis

  • Blood Sampling : Blood is collected at baseline and at specified time points (e.g., day 4, day 8, day 14) via tail vein or cardiac puncture at sacrifice.

  • Urine Collection : Urine is collected using metabolic cages to measure urinary biomarkers.

  • Biochemical Analysis :

    • Serum is analyzed for creatinine and Blood Urea Nitrogen (BUN) levels using standard spectrophotometric methods.

    • Urine is analyzed for markers like Kidney Injury Molecule-1 (KIM-1), N-acetyl-β-D-glucosaminidase (NAG), and total protein.

  • Histopathology :

    • At the end of the study, animals are euthanized, and kidneys are harvested.

    • One kidney is fixed in 10% neutral buffered formalin, processed, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for light microscopy to assess tubular necrosis, cast formation, and other morphological changes.

    • A portion of the renal cortex from the other kidney may be processed for electron microscopy to observe ultrastructural changes like myeloid body formation.

G Experimental Workflow for Comparative Nephrotoxicity Study cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis cluster_conclusion Conclusion AnimalSelection Animal Selection (e.g., Wistar Rats) Acclimatization Acclimatization AnimalSelection->Acclimatization Grouping Randomization into Groups (Control, this compound, Gentamicin) Acclimatization->Grouping Dosing Daily Drug Administration (e.g., 7-14 days) Grouping->Dosing Monitoring Daily Monitoring (Weight, Clinical Signs) Dosing->Monitoring Sampling Blood & Urine Sampling (Baseline & Post-treatment) Dosing->Sampling Sacrifice Euthanasia & Kidney Harvest Dosing->Sacrifice Biochem Biochemical Analysis (Creatinine, BUN, KIM-1) Sampling->Biochem DataAnalysis Statistical Analysis Biochem->DataAnalysis Histo Histopathological Examination (H&E, EM) Sacrifice->Histo Histo->DataAnalysis Comparison Comparative Assessment of Nephrotoxicity DataAnalysis->Comparison

Nephrotoxicity Study Workflow

Conclusion

Based on available preclinical data, both this compound and Gentamicin exhibit dose-dependent nephrotoxicity through a common mechanism involving accumulation in renal proximal tubular cells and induction of oxidative stress and apoptosis. While direct, extensive quantitative comparisons are limited, the existing evidence suggests that Gentamicin is a potent inducer of nephrotoxicity. A key rat study indicates that at a dose of 50 mg/kg, this compound (Habekacin) may be more nephrotoxic than Gentamicin. However, clinical data for this compound suggests that maintaining trough concentrations below 2 µg/mL can significantly mitigate the risk of nephrotoxicity. For researchers, these findings underscore the importance of careful dose selection and monitoring in preclinical studies involving these aminoglycosides. For drug development professionals, the data highlights the potential for chemical modifications of the aminoglycoside structure to influence the nephrotoxic profile.

References

Arbekacin's Enduring Impact: A Comparative Guide to its Post-Antibiotic Effect

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the full pharmacodynamic profile of an antibiotic is paramount. Arbekacin, a potent aminoglycoside, distinguishes itself not only through its broad spectrum of activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA), but also through its significant post-antibiotic effect (PAE). This guide provides an objective comparison of this compound's PAE with other antibiotics, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.

Unveiling the Post-Antibiotic Effect of this compound

The post-antibiotic effect is the persistent suppression of bacterial growth even after the antimicrobial agent has been removed from the culture medium. This phenomenon is a crucial characteristic of certain antibiotics, including aminoglycosides, as it can influence dosing regimens and contribute to clinical efficacy.

Comparative Analysis of Post-Antibiotic Effect

Experimental data demonstrates that this compound exhibits a prolonged PAE, particularly against Gram-positive organisms like MRSA, when compared to other classes of antibiotics such as glycopeptides.

AntibioticBacterial StrainPost-Antibiotic Effect (PAE) in hours
This compound MRSA strain 19362.3 - 3.8 [1][2]
Vancomycin (B549263)MRSA strain 19360 - 1.3[1][2]
AmikacinE. coli3.1 - 3.9[3]
GentamicinE. coli5.7 - 7.0
TobramycinE. coli>24 (at 16 and 32 mg/L)
AmikacinP. aeruginosa4.4 - 5.4
GentamicinP. aeruginosa2.7 - 4.0
TobramycinP. aeruginosa5.4 - 6.9

Note: The PAE of aminoglycosides against Gram-negative bacteria is dose-dependent. The values presented are within clinically relevant concentration ranges.

While direct comparative PAE data for this compound against Gram-negative bacteria is limited in the reviewed literature, the established prolonged PAE of other aminoglycosides against strains like E. coli and P. aeruginosa suggests that this compound likely exhibits a similar sustained effect against these pathogens. This characteristic is a significant advantage, potentially allowing for less frequent dosing intervals compared to antibiotics with a shorter or absent PAE.

Deciphering the Mechanism: How this compound Inhibits Bacterial Growth

This compound's potent bactericidal activity and its lasting post-antibiotic effect stem from its mechanism of action at the cellular level. Like other aminoglycosides, this compound targets the bacterial ribosome, the essential machinery for protein synthesis.

This compound irreversibly binds to the 30S ribosomal subunit of bacteria. This binding interferes with the decoding process of messenger RNA (mRNA), leading to the misreading of the genetic code and the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death.

Arbekacin_Mechanism cluster_bacterium Bacterial Cell This compound This compound CellWall Cell Wall/ Membrane This compound->CellWall Enters cell Ribosome 30S Ribosomal Subunit CellWall->Ribosome Binds to Protein Functional Protein Ribosome->Protein Correct Translation NonFunctionalProtein Non-functional/ Toxic Protein Ribosome->NonFunctionalProtein Mistranslation (due to this compound) mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome CellDeath Cell Death NonFunctionalProtein->CellDeath

This compound's Mechanism of Action

Experimental Protocols: Determining the Post-Antibiotic Effect

The following is a detailed methodology for determining the in vitro post-antibiotic effect, based on the standard viable count method.

Preparation of Bacterial Inoculum:
  • A fresh overnight culture of the test bacterial strain (e.g., MRSA, P. aeruginosa) is used to inoculate a tube of fresh cation-adjusted Mueller-Hinton Broth (CAMHB).

  • The culture is incubated at 37°C with shaking until it reaches the logarithmic phase of growth (typically a turbidity equivalent to a 0.5 McFarland standard).

Antibiotic Exposure:
  • The logarithmic phase culture is diluted in pre-warmed CAMHB to a final concentration of approximately 1 x 106 colony-forming units (CFU)/mL.

  • The bacterial suspension is divided into test and control tubes.

  • This compound (or a comparator antibiotic) is added to the test tube at a specified concentration (e.g., 4x the Minimum Inhibitory Concentration [MIC]). The control tube receives no antibiotic.

  • Both tubes are incubated at 37°C with shaking for a defined period (e.g., 1 or 2 hours).

Removal of Antibiotic:
  • To remove the antibiotic, the test culture is centrifuged at a speed sufficient to pellet the bacteria (e.g., 3000 x g for 10 minutes).

  • The supernatant containing the antibiotic is discarded.

  • The bacterial pellet is washed twice by resuspending in sterile phosphate-buffered saline (PBS) and repeating the centrifugation step.

  • After the final wash, the pellet is resuspended in pre-warmed, antibiotic-free CAMHB to the original volume.

  • The control culture undergoes the same centrifugation and washing steps.

Monitoring of Bacterial Regrowth:
  • Immediately after resuspension (time zero), and at regular intervals thereafter (e.g., every hour for up to 8 hours), samples are taken from both the test and control cultures.

  • Serial dilutions of the samples are prepared in sterile PBS.

  • Aliquots of the appropriate dilutions are plated onto Tryptic Soy Agar (TSA) plates.

  • The plates are incubated at 37°C for 18-24 hours.

Calculation of the Post-Antibiotic Effect:
  • After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point.

  • The PAE is calculated using the following formula: PAE = T - C

    • T = the time required for the CFU/mL of the antibiotic-exposed culture to increase by 1 log10 from the count at time zero.

    • C = the time required for the CFU/mL of the control culture to increase by 1 log10 from the count at time zero.

PAE_Workflow A Bacterial Culture (Logarithmic Phase) B Antibiotic Exposure (e.g., this compound at 4x MIC) A->B C Control (No Antibiotic) A->C D Incubation (1-2 hours at 37°C) B->D C->D E Antibiotic Removal (Centrifugation & Washing) D->E F Regrowth Monitoring (Viable Counts over Time) E->F G PAE Calculation (T - C) F->G

Experimental Workflow for PAE Determination

References

Arbekacin vs. Plazomicin: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of aminoglycoside antibiotics, Arbekacin and Plazomicin (B589178) have emerged as critical tools in combating multidrug-resistant (MDR) bacterial infections. This guide provides a detailed, data-driven comparison of these two next-generation aminoglycosides to inform researchers, scientists, and drug development professionals.

Mechanism of Action and Resistance

Both this compound and Plazomicin are bactericidal agents that inhibit protein synthesis by binding to the 30S ribosomal subunit of bacteria.[1][2][3] This binding interferes with the accurate reading of mRNA, leading to the production of nonfunctional or toxic proteins and ultimately bacterial cell death.

The key difference between these and older aminoglycosides lies in their structural modifications designed to evade common resistance mechanisms, particularly enzymatic modification by aminoglycoside-modifying enzymes (AMEs).

This compound , a derivative of dibekacin, is structurally modified to be stable against many AMEs produced by methicillin-resistant Staphylococcus aureus (MRSA).[1][2]

Plazomicin , a semi-synthetic derivative of sisomicin, was engineered to be a poor substrate for most clinically relevant AMEs, including those that inactivate gentamicin, tobramycin, and amikacin.[3][4] However, both are inactive against bacteria that have developed resistance through modification of the ribosomal target site, such as via 16S rRNA methyltransferases.[4]

Aminoglycoside_Mechanism_of_Action cluster_entry Bacterial Cell cluster_inhibition Protein Synthesis Inhibition Aminoglycoside Aminoglycoside Porin_Channel Porin Channel Aminoglycoside->Porin_Channel Outer Membrane Periplasmic_Space Periplasmic Space Porin_Channel->Periplasmic_Space Inner_Membrane Inner Membrane (Energy-Dependent Transport) Periplasmic_Space->Inner_Membrane Ribosome_30S 30S Ribosomal Subunit Inner_Membrane->Ribosome_30S Binding mRNA_Misreading mRNA Misreading Ribosome_30S->mRNA_Misreading Truncated_Proteins Truncated/Non-functional Proteins mRNA_Misreading->Truncated_Proteins Cell_Death Bacterial Cell Death Truncated_Proteins->Cell_Death

Fig. 1: General mechanism of action for aminoglycosides.

In Vitro Antibacterial Spectrum

Direct comparative studies showcase the potent activity of both agents against a range of challenging pathogens. The following table summarizes Minimum Inhibitory Concentration (MIC) data from various studies.

OrganismDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Percent Susceptible (%)Reference(s)
Carbapenem-Resistant Enterobacteriaceae (CRE) This compound2>128Not Reported[5]
Plazomicin0.5199.0[6]
Methicillin-Resistant Staphylococcus aureus (MRSA) This compound11>90[7]
Plazomicin0.50.5Not Reported[8]
Pseudomonas aeruginosa This compound1-44Not Reported[7]
Plazomicin416Not Reported[6]
Acinetobacter baumannii This compound2>128Not Reported[5]
Plazomicin216Not Reported[6]

Experimental Protocol: MIC Determination

The Minimum Inhibitory Concentration (MIC) values are typically determined using broth microdilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of This compound and Plazomicin in microtiter plates Prepare_Inoculum->Serial_Dilution Inoculate_Plates Inoculate microtiter plates with the bacterial suspension Serial_Dilution->Inoculate_Plates Incubate Incubate plates at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Visually inspect for the lowest concentration with no visible bacterial growth (MIC) Incubate->Read_Results End End Read_Results->End

Fig. 2: Standardized workflow for MIC determination.

Pharmacokinetic Properties

The pharmacokinetic profiles of this compound and Plazomicin are summarized below. It is important to note that these values are derived from separate studies and are not from a direct comparative trial.

ParameterThis compoundPlazomicinReference(s)
Administration IV/IMIV[5][9][10]
Half-life ~2 hours~3.5 hours[5][10]
Volume of Distribution ~0.28-0.37 L/kg~17.9 L[3][5]
Protein Binding Low~20%[3][5]
Elimination Primarily renal excretionPrimarily renal excretion[5][10]

Clinical Efficacy and Safety

Direct head-to-head clinical trials comparing this compound and Plazomicin are not available. Their clinical development has focused on different primary indications and has utilized different comparators.

This compound:

  • Primary Indication Studied: Infections caused by MRSA, including pneumonia, sepsis, and skin and soft tissue infections (SSTIs).[7][11][12][13][14]

  • Comparator: Primarily Vancomycin (B549263).[11][13]

  • Efficacy Highlights: In a Phase III trial for MRSA infections, this compound demonstrated a comparable overall cure rate to Vancomycin (97.5% vs. 100%).[11] In another study on SSTIs, bacteriological and clinical efficacy were similar to Vancomycin.[13]

  • Safety Profile: The most common adverse effects are nephrotoxicity and ototoxicity, typical of aminoglycosides.[7][14] Some studies suggest a lower rate of complications compared to Vancomycin.[15]

Plazomicin:

  • Primary Indication Studied: Complicated urinary tract infections (cUTIs), including pyelonephritis, caused by MDR Enterobacteriaceae.[16][17][18][19]

  • Comparators: Meropenem (B701) and Levofloxacin.[18][19]

  • Efficacy Highlights: In the EPIC trial for cUTIs, Plazomicin was non-inferior to meropenem at day 5 and superior at the test-of-cure visit for composite cure.[16][18] It also showed lower rates of clinical relapse.[16][20]

  • Safety Profile: The safety profile is consistent with the aminoglycoside class, with potential for nephrotoxicity and ototoxicity.[10] In the EPIC trial, the incidence of increased serum creatinine (B1669602) was slightly higher than in the meropenem group (7.0% vs 4.0%).[18]

Clinical_Trial_Comparison_Logic Aminoglycosides Aminoglycosides This compound This compound Aminoglycosides->this compound Plazomicin Plazomicin Aminoglycosides->Plazomicin Arbekacin_Indication Primary Indication: MRSA Infections This compound->Arbekacin_Indication Plazomicin_Indication Primary Indication: Complicated UTIs (MDR Enterobacteriaceae) Plazomicin->Plazomicin_Indication Arbekacin_Comparator Comparator: Vancomycin Arbekacin_Indication->Arbekacin_Comparator Plazomicin_Comparator Comparators: Meropenem, Levofloxacin Plazomicin_Indication->Plazomicin_Comparator Conclusion Direct Head-to-Head Clinical Data is Lacking Arbekacin_Comparator->Conclusion Plazomicin_Comparator->Conclusion

Fig. 3: Logical relationship of clinical trial focus.

Conclusion

This compound and Plazomicin are potent, next-generation aminoglycosides with distinct but valuable clinical profiles.

  • This compound has a well-established role, particularly in Asian countries, for the treatment of MRSA infections, where it has shown efficacy comparable to vancomycin.[7][14] Its spectrum also covers various Gram-negative bacteria.[7]

  • Plazomicin is a newer agent specifically designed to combat MDR Gram-negative bacteria, especially carbapenem-resistant Enterobacteriaceae.[10] Clinical trials have proven its efficacy in cUTIs, offering a valuable alternative to carbapenems.[16][18]

The choice between these agents will largely depend on the suspected or confirmed pathogen and the clinical indication. Plazomicin's in vitro data suggests superior activity against many CRE isolates, making it a critical option for these difficult-to-treat infections. This compound remains a vital tool for MRSA infections, particularly where resistance to other agents is prevalent.

Future research, ideally including direct comparative studies, would be beneficial to further delineate the roles of these important antibiotics in the management of MDR infections.

References

A Comparative Guide to the Clinical Efficacy of Arbekacin in Bacteremia

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, identifying potent and reliable antimicrobial agents is paramount in the ongoing battle against bacteremia, particularly cases caused by multidrug-resistant organisms. This guide provides an objective comparison of Arbekacin's clinical efficacy in bacteremia with alternative therapies, supported by experimental data and detailed methodologies.

This compound is a semi-synthetic aminoglycoside antibiotic primarily used for treating severe infections caused by multi-resistant bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1] Its unique structure allows it to evade some common bacterial resistance mechanisms that affect other aminoglycosides, making it a critical option in managing severe infections like sepsis and pneumonia.[2][3]

Mechanism of Action

This compound, like other aminoglycosides, functions by inhibiting bacterial protein synthesis. It irreversibly binds to the 30S ribosomal subunit of bacteria.[1][2] This binding interferes with the mRNA decoding process, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death. Specifically, this compound binds to four nucleotides of the 16S rRNA and a single amino acid of protein S12. This mechanism is distinct enough to remain effective against some strains resistant to other aminoglycosides like gentamicin (B1671437) and tobramycin.

cluster_bacterium Bacterial Cell ABK This compound Membrane Cell Membrane ABK->Membrane Enters Cell Ribosome 30S Ribosomal Subunit Membrane->Ribosome Binds to Protein Functional Proteins Ribosome->Protein Inhibits Synthesis of NonFunctional Non-functional/ Toxic Peptides Ribosome->NonFunctional Causes mRNA Misreading mRNA mRNA mRNA->Ribosome Death Cell Death NonFunctional->Death

Caption: Mechanism of action of this compound in a bacterial cell.

In-Vitro Efficacy: A Comparative Look

The in-vitro activity of an antibiotic is a key predictor of its clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible bacterial growth, are a standard measure. This compound has demonstrated potent activity against a wide range of pathogens.

The table below summarizes the MIC50 and MIC90 values (the MICs required to inhibit 50% and 90% of isolates, respectively) for this compound and comparator aminoglycosides against various clinical isolates.

OrganismAntibioticMIC50 (μg/mL)MIC90 (μg/mL)Reference
MRSA This compound - 1 ****
Vancomycin-1
Gentamicin-4
Amikacin-16
Acinetobacter baumannii This compound 2 >128 ****
Tobramycin4>128
Enterobacteriaceae This compound 0.25 - 1 1 - 8 ****
Gentamicin0.25 - 11 - 8
Amikacin1 - 22 - 32
ESBL-producing E. coli This compound 2 16 ****
Amikacin432
Gentamicin8>128

Note: Data is compiled from multiple studies for comparison.

Clinical Efficacy in Bacteremia

Clinical trials have validated the in-vitro promise of this compound, particularly in infections caused by MRSA. When compared to Vancomycin, the standard of care for MRSA bacteremia, this compound demonstrates comparable efficacy with a potentially better safety profile.

The following table summarizes the results from comparative clinical studies.

Study OutcomeThis compound GroupVancomycin GroupP-valueReference
Clinical Cure Rate 65.3% (47/72)76.1% (54/71)0.157
Bacteriological Eradication Rate 71.2% (52/73)79.5% (58/73)0.249
Overall Cure Rate (MRSA) 97.5% (79/81)100% (79/79)0.159
Incidence of Complications 15.1%32.9%0.019
Bacteremia Presence in Study 6.3%16.9%0.121

While some studies show slightly lower numerical cure rates for this compound, the differences were not statistically significant, suggesting this compound is not inferior to Vancomycin for treating MRSA infections. Notably, the rate of complications, including nephrotoxicity and drug fever, was significantly lower in patients receiving this compound.

Experimental Protocols

The data presented is derived from rigorous clinical investigations. Below is a summarized, typical methodology for a clinical trial comparing the efficacy of antibiotics in bacteremia.

1. Study Design: A multicenter, randomized, open-label, active-controlled trial is a common design. Patients are randomized to receive either this compound or a comparator drug like Vancomycin.

2. Patient Population:

  • Inclusion Criteria: Hospitalized adult patients with a positive blood culture confirming a pathogenic bacterium (e.g., MRSA). Diagnosis of conditions like skin and soft tissue infections (SSTI) or community-acquired pneumonia (CAP) may also be required.

  • Exclusion Criteria: Patients with severe immunosuppression, known endocarditis or osteomyelitis, undrained abscesses, or infections with non-susceptible pathogens are typically excluded.

3. Treatment Regimen:

  • This compound Group: Dosing is often administered once daily (e.g., 200 mg OD) via intravenous infusion over 60 minutes. Dosing can be adjusted based on therapeutic drug monitoring (TDM) to achieve specific peak (Cmax) and trough levels.

  • Vancomycin Group: Standard dosing, such as 1000 mg administered twice daily (BD) via intravenous infusion.

  • Duration: Treatment duration typically ranges from 7 to 14 days.

4. Efficacy Endpoints:

  • Clinical Efficacy: Assessed by the resolution of signs and symptoms of infection (e.g., fever, inflammation) at the end of therapy. "Cure" is defined as complete resolution, while "Failure" is the persistence or worsening of symptoms.

  • Microbiological Efficacy: Determined by follow-up blood cultures to confirm the eradication of the initial pathogen. "Eradication" is defined as the absence of the pathogen in post-treatment cultures.

5. Safety Assessment: Adverse events are monitored throughout the study. This includes regular monitoring of renal function (serum creatinine), liver function (transaminases), and auditory function to detect potential nephrotoxicity and ototoxicity, which are known risks for aminoglycosides.

cluster_treatment Treatment Phase (7-14 Days) cluster_outcomes Primary & Secondary Outcomes start Patient with Suspected Bacteremia screen Screening: - Inclusion/Exclusion Criteria Met - Blood Cultures Drawn start->screen randomize Randomization screen->randomize groupA Group A: Receive this compound randomize->groupA Arm 1 groupB Group B: Receive Comparator (e.g., Vancomycin) randomize->groupB Arm 2 monitorA Monitor for Efficacy & Safety (TDM) groupA->monitorA monitorB Monitor for Efficacy & Safety groupB->monitorB end_therapy End of Therapy Assessment monitorA->end_therapy monitorB->end_therapy clinical Clinical Cure Assessment (Resolution of Symptoms) end_therapy->clinical micro Microbiological Eradication (Repeat Blood Cultures) end_therapy->micro safety Safety Profile (Adverse Events) end_therapy->safety follow_up 90-Day Follow-up (e.g., for mortality, relapse) clinical->follow_up micro->follow_up

Caption: A typical workflow for a bacteremia clinical trial.

Conclusion

The available evidence strongly supports the clinical efficacy of this compound in the treatment of bacteremia, especially when caused by MRSA. It demonstrates comparable bacteriological and clinical cure rates to Vancomycin. A key advantage of this compound appears to be its safety profile, with studies indicating a significantly lower incidence of complications. This positions this compound as a valuable alternative to glycopeptides in the management of severe MRSA infections, potentially reducing the selective pressure that leads to Vancomycin resistance. Further large-scale trials will continue to refine its role in treating infections caused by a broader range of multidrug-resistant pathogens.

References

Arbekacin's Standing in the Modern Antibiotic Armamentarium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era defined by the escalating threat of antimicrobial resistance, a comprehensive evaluation of existing and novel therapeutic agents is paramount. This guide provides a detailed comparison of the aminoglycoside antibiotic Arbekacin against a panel of newer antibiotics, offering researchers, scientists, and drug development professionals a data-driven assessment of their relative performance, particularly against challenging pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA).

Executive Summary

This compound, a semisynthetic aminoglycoside, has long been a valuable tool in combating severe bacterial infections, especially those caused by MRSA.[1][2] Its unique chemical structure confers stability against many aminoglycoside-modifying enzymes, a common mechanism of bacterial resistance.[1][3] This report juxtaposes the in vitro activity and clinical efficacy of this compound with several newer antibiotics that have entered the market, including linezolid, daptomycin (B549167), ceftaroline, dalbavancin, and oritavancin (B1663774). The analysis is based on a thorough review of published clinical trials and in vitro susceptibility studies.

In Vitro Susceptibility: A Head-to-Head Comparison

The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. The following tables summarize the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound and newer antibiotics against MRSA and other significant pathogens.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL) Against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC90 (µg/mL)Reference(s)
This compound 1 - 4 [4]
Vancomycin1 - 2
Linezolid1 - 2
Daptomycin0.5
Ceftaroline0.5 - 2
Oritavancin0.06

Table 2: Comparative In Vitro Activity (MIC90 in µg/mL) of this compound and Other Aminoglycosides Against Various Bacterial Species

OrganismThis compoundAmikacinGentamicin (B1671437)Reference(s)
MRSA132128
MRCNS2128256
P. aeruginosa1-4 fold lower than others--

MRCNS: Methicillin-Resistant Coagulase-Negative Staphylococci

Clinical Efficacy and Safety Profile

Clinical trials provide essential data on an antibiotic's performance in patients. The tables below summarize the clinical and bacteriological cure rates, as well as the adverse event profiles of this compound in comparison to other agents.

Table 3: Clinical and Bacteriological Efficacy of this compound vs. Vancomycin in Skin and Soft Tissue Infections (SSTI)

OutcomeThis compoundVancomycinp-valueReference(s)
Clinical Efficacy Response (Improved)67.2%78.0%0.265
Bacteriological Efficacy Response (Improved)73.0%83.1%0.264
Overall Cure Rate (SSTI & CAP)97.5%100%0.159

CAP: Community-Acquired Pneumonia

Table 4: Complication Rates of this compound vs. Vancomycin

ComplicationThis compoundVancomycinp-valueReference(s)
Overall Complication Rate15.9%49.2%<0.001

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The in vitro activity data presented in this guide are primarily derived from studies employing the broth microdilution method, a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.

Workflow for Broth Microdilution Susceptibility Testing:

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Bacterial Isolate (e.g., MRSA) inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep inoculation Inoculate Microtiter Plate Wells with Bacterial Suspension inoculum_prep->inoculation antibiotic_prep Prepare Serial Dilutions of Antibiotics in Broth antibiotic_prep->inoculation incubation Incubate Plates (e.g., 18-24h at 35°C) inoculation->incubation read_results Visually or Automatically Read Plate for Growth incubation->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Broth microdilution workflow for MIC determination.
Clinical Trial Methodology for Skin and Soft Tissue Infections (SSTI)

The clinical efficacy data are based on randomized controlled trials (RCTs) with a general methodology as outlined below.

Logical Flow of a Typical SSTI Clinical Trial:

G cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_outcome Outcome Assessment patient_pop Adult Patients with Confirmed MRSA SSTI inclusion_criteria Meet Inclusion Criteria patient_pop->inclusion_criteria exclusion_criteria Do Not Meet Exclusion Criteria inclusion_criteria->exclusion_criteria randomization Randomization exclusion_criteria->randomization treatment_a Treatment Group A (e.g., this compound) randomization->treatment_a treatment_b Treatment Group B (Comparator Antibiotic) randomization->treatment_b primary_endpoint Primary Endpoint Assessment (e.g., Clinical Cure Rate) treatment_a->primary_endpoint treatment_b->primary_endpoint secondary_endpoint Secondary Endpoint Assessment (e.g., Microbiological Eradication, Safety) primary_endpoint->secondary_endpoint final_analysis Statistical Analysis secondary_endpoint->final_analysis

Caption: Generalized workflow for an SSTI clinical trial.

Mechanism of Action: A Visual Representation

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis. Its primary target is the 30S ribosomal subunit of bacteria. This mechanism is distinct from many newer agents, which can be an advantage in overcoming resistance.

Signaling Pathway of this compound's Action:

G cluster_bacterium Bacterial Cell This compound This compound ribosome_30s 30S Ribosomal Subunit This compound->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: this compound's mechanism of action on the bacterial ribosome.

Conclusion

This compound continues to demonstrate potent in vitro activity against MRSA, often with lower MIC90 values than older aminoglycosides like gentamicin and amikacin. Clinical studies indicate that its efficacy in treating MRSA infections, such as skin and soft tissue infections, is comparable to that of vancomycin, but with a significantly lower rate of complications.

While newer antibiotics like oritavancin and daptomycin may exhibit lower MIC90 values against MRSA in vitro, this compound's distinct mechanism of action and established clinical safety profile ensure its continued relevance in the therapeutic arsenal (B13267) against multidrug-resistant bacteria. Furthermore, the potential for synergistic effects when combined with other classes of antibiotics warrants further investigation. For researchers and drug development professionals, this compound serves as an important benchmark and a potential candidate for combination therapies in the ongoing fight against antimicrobial resistance.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Arbekacin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of Arbekacin, a potent aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks of environmental contamination and the potential development of antimicrobial resistance.[1] This guide provides a procedural, step-by-step approach to the safe and compliant disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound. Aminoglycosides as a class can present health hazards, including potential toxicity and allergic reactions.

Personal Protective Equipment (PPE): When handling this compound waste, appropriate personal protective equipment must be worn. This includes:

  • Safety glasses or goggles

  • Protective gloves

  • Lab coat or protective clothing

  • Respiratory protection (such as a type N95 (US) or type P1 (EN 143) dust mask) if handling powders or creating aerosols.[2]

Handling Advice:

  • Avoid contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[2]

  • Ensure adequate ventilation in the handling area.[2]

  • Wash hands thoroughly after handling the material.

**Step-by-Step Disposal Protocol

The primary methods for this compound disposal involve incineration or engagement with a licensed waste disposal service. It is crucial to prevent this compound from entering soil, surface water, or drains.

Step 1: Segregation and Collection

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety guidelines.

  • Containerization: Collect all this compound waste, including unused product and contaminated materials, in a designated, closed, and suitable container for disposal.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify "this compound." This facilitates proper identification and compliance.

Step 2: Storage

  • Store the sealed waste container in a designated, secure area away from incompatible materials.

  • The recommended storage temperature for this compound is typically between 2°C and 8°C.

Step 3: Final Disposal There are two primary recommended methods for the final disposal of this compound:

  • Method A: Chemical Incineration

    • The preferred method is to dissolve or mix the this compound material with a combustible solvent.

    • This mixture should then be burned in a chemical incinerator equipped with an afterburner and scrubber. This process ensures the complete destruction of the active pharmaceutical ingredient.

  • Method B: Licensed Disposal Service

    • Offer surplus and non-recyclable this compound products to a licensed professional waste disposal company.

    • This ensures that the waste is managed and disposed of in accordance with all applicable federal, state, and local regulations.

Contaminated Materials and Packaging:

  • Any materials used to clean up spills, such as absorbent pads, should be collected in the hazardous waste container.

  • Contaminated packaging should be disposed of in the same manner as the unused product.

Accidental Release Measures:

  • In case of a spill, prevent the material from entering drains or waterways.

  • Ventilate the affected area.

  • Carefully sweep up or collect the spilled material without creating dust and place it in the designated waste container for disposal.

The following table summarizes the key procedural steps for this compound disposal:

StepActionKey Safety and Logistical Information
1. Preparation & Safety Don appropriate PPE (gloves, safety glasses, lab coat, respiratory protection if needed).Avoid contact with skin and eyes. Prevent dust/aerosol formation.
2. Waste Segregation Collect all this compound waste (unused product, contaminated labware) separately.Do not mix with other waste streams.
3. Containerization Place waste into a designated, leak-proof, and clearly labeled hazardous waste container.Use a closed and suitable container. Label must clearly identify the contents.
4. Temporary Storage Store the sealed container in a secure, designated area.Recommended storage at 2°C - 8°C. Keep away from incompatible substances.
5. Final Disposal Arrange for disposal via a licensed waste management company or chemical incineration.Preferred method is incineration with a combustible solvent. Must comply with all local, state, and federal regulations.
6. Spill Management In case of a spill, collect material without creating dust and place it in the waste container.Prevent entry into drains and soil. Ventilate the area.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory or research setting.

This compound Disposal Workflow start Start: this compound Waste Generated (Unused product, contaminated items) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate containerize Step 3: Place in Labeled, Closed Hazardous Waste Container segregate->containerize store Step 4: Store Securely in Designated Area containerize->store disposal_decision Step 5: Select Disposal Method (Consult EHS) store->disposal_decision incineration Method A: Chemical Incineration (Mix with combustible solvent) disposal_decision->incineration Preferred Method licensed_service Method B: Licensed Professional Waste Disposal Service disposal_decision->licensed_service Alternative/Required end End: Compliant Disposal incineration->end licensed_service->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Arbekacin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in critical drug development and scientific research, ensuring a safe handling environment for potent compounds like Arbekacin is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your work with this important aminoglycoside antibiotic.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or latex gloves should be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact. Dispose of contaminated gloves after use.[1]
Eye Protection Safety Glasses/GogglesUse equipment tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Safety glasses should include side shields to protect from splashes.[1][2]
Respiratory Protection Dust Mask/RespiratorIn environments where dust or aerosols may be generated, a NIOSH-approved N95 or an EU-approved P1 dust mask should be used as a backup to engineering controls.[1] For significant aerosol-generating procedures, a powered air-purifying respirator (PAPR) may be necessary based on a risk assessment.[2]
Body Protection Lab Coat/Protective ClothingWear a lab coat or other protective clothing to prevent skin contamination. Ensure clothing is changed if it becomes soiled.[1][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and compliance.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a well-ventilated area at the temperature specified by the manufacturer, typically between 2°C - 8°C.[4][5] Protect from light and do not freeze.[6] Keep the container tightly closed when not in use.[5]

Preparation and Use
  • Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biosafety cabinet, to contain any dust or aerosols.[2]

  • Engineering Controls: Ensure appropriate exhaust ventilation is available where dust is formed.[1]

  • Personal Hygiene: Wash hands thoroughly before and immediately after handling the product.[1] Avoid contact with skin, eyes, and clothing.[1][5]

  • Dilution: When preparing solutions, this compound should preferably be diluted with 0.9% normal saline.[6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and the development of antibiotic resistance.[7]

  • Waste Categorization: Treat all this compound waste, including unused stock solutions and contaminated labware, as hazardous chemical waste.[7]

  • Solid Waste:

    • Collect excess this compound powder and contaminated materials (e.g., gloves, wipes) in a clearly labeled, sealed container for hazardous waste.

    • Consider dissolving or mixing the material with a combustible solvent and burning in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Liquid Waste:

    • Collect liquid waste containing this compound in an approved, sealed container for chemical waste.

    • Do not pour this compound solutions down the drain.[1]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, national, and international regulations.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency involving this compound.

Accidental Release or Spill
  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]

  • Cleanup:

    • Wear full PPE, including respiratory protection.[1]

    • For powdered spills, carefully sweep up the material to avoid creating dust and place it in a suitable container for disposal.[1]

    • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly.

Personal Exposure
Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention.[1][5]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.[1][5]
Ingestion Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]

Workflow for Handling and Disposal of this compound

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

Arbekacin_Workflow This compound Handling and Disposal Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_emergency Emergency Protocol receiving Receiving & Inspection storage Secure Storage (2-8°C, Protected from Light) receiving->storage prep Preparation in Designated Area (Fume Hood/BSC) storage->prep use Experimental Use prep->use spill Spill prep->spill waste_collection Waste Segregation (Solid & Liquid) use->waste_collection Generate Waste exposure Personal Exposure use->exposure waste_container Labeled Hazardous Waste Container waste_collection->waste_container disposal_service Licensed Disposal Service waste_container->disposal_service cleanup Contain & Clean Up spill->cleanup first_aid First Aid & Medical Attention exposure->first_aid cleanup->waste_container

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.